ERAP1 modulator-2
Description
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Properties
Molecular Formula |
C22H25F3N2O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-ethyl-3-[[2-(1-methylpiperidin-2-yl)-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C22H25F3N2O4S/c1-3-14-7-8-15(21(28)29)12-20(14)32(30,31)26-18-13-16(22(23,24)25)9-10-17(18)19-6-4-5-11-27(19)2/h7-10,12-13,19,26H,3-6,11H2,1-2H3,(H,28,29) |
InChI Key |
CJIMNQIMUSLTJH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of ERAP1 Modulators
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway, playing a pivotal role in shaping the repertoire of peptides presented to CD8+ T cells.[1] As such, it has emerged as a significant therapeutic target for a range of pathologies, including autoimmune diseases and cancer.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of ERAP1 modulators, detailing the underlying molecular processes, experimental methodologies for their characterization, and quantitative data on their activity.
ERAP1: Structure, Function, and Catalytic Mechanism
ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum.[3] Its primary function is to trim the N-terminus of antigenic peptide precursors to the optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[4] This process is essential for a competent adaptive immune response.[5]
Key features of ERAP1's mechanism include:
-
"Molecular Ruler" Mechanism: ERAP1 exhibits a unique preference for substrates 9-16 residues long.[6] This is achieved through a "molecular ruler" mechanism where the enzyme simultaneously binds the N-terminus of the peptide at its active site and the C-terminus at a distant regulatory site.[7] Peptides that are too short to span this distance are poor substrates and are spared from trimming.[8]
-
Conformational Dynamics: ERAP1 exists in at least two conformational states: an "open" inactive state and a "closed" active state. Substrate binding is thought to induce a conformational change to the closed state, which is necessary for catalysis.[3][9]
-
Substrate Specificity: ERAP1 has a broad substrate specificity but shows a preference for hydrophobic residues at the N-terminus of the peptide.[3] The trimming efficiency can also be influenced by the internal sequence of the peptide.[3]
Beyond its canonical role in antigen presentation, ERAP1 has been implicated in other cellular processes, including the shedding of cytokine receptors and the regulation of innate immune responses.[2][4]
Signaling Pathways and Rationale for ERAP1 Modulation
The central role of ERAP1 in the antigen presentation pathway makes it a compelling drug target. By modulating its activity, it is possible to alter the landscape of peptides presented on the cell surface, thereby influencing the subsequent T-cell response.
-
In Autoimmune Diseases: Certain ERAP1 genetic variants are associated with an increased risk for autoimmune conditions like ankylosing spondylitis and psoriasis.[2][10] In these cases, ERAP1 may generate or preferentially process self-antigens that trigger an autoimmune response. Inhibition of ERAP1 could reduce the presentation of these pathogenic peptides, thus mitigating the disease.[1]
-
In Cancer Immunotherapy: Cancer cells can evade immune surveillance by presenting a limited repertoire of immunogenic peptides. Inhibiting ERAP1 can alter the peptidome presented by tumor cells, potentially creating novel neoantigens that can be recognized by the immune system.[1][11] This can lead to a more robust anti-tumor immune response, especially in combination with other immunotherapies like checkpoint inhibitors.[11]
Below is a diagram illustrating the canonical MHC Class I antigen processing pathway, highlighting the role of ERAP1.
Figure 1: MHC Class I Antigen Processing Pathway.
Mechanisms of ERAP1 Modulators
ERAP1 modulators can be broadly categorized based on their binding site and effect on enzyme activity.
Competitive Inhibitors
These molecules directly compete with peptide substrates for binding to the enzyme's active site. The active site of ERAP1 contains a catalytic zinc ion, which is a key target for many inhibitors.[3]
-
Mechanism: Competitive inhibitors bind reversibly to the active site, preventing the substrate from binding and being processed.
-
Examples: Compounds 1 and 2 identified in high-throughput screening are competitive inhibitors of ERAP1.[8] High-resolution crystal structures have been obtained for ERAP1 in complex with potent phosphinic pseudopeptide inhibitors, revealing key interactions within the active site that explain their potency and selectivity.[12][13]
Allosteric Modulators
These compounds bind to a site distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters its catalytic activity.
-
Mechanism:
-
Allosteric Inhibition: Binding to the allosteric site can lock the enzyme in an inactive conformation or prevent the conformational changes necessary for catalysis. A recently discovered pyrrolidine 3-carboxylic acid scaffold targets the enzyme's regulatory allosteric site.[14]
-
Allosteric Activation: Some compounds can enhance ERAP1's activity. For example, compound 3 was found to allosterically activate the hydrolysis of small fluorogenic substrates but competitively inhibit the processing of longer, physiologically relevant peptides.[8] This dual activity highlights the complexity of allosteric regulation in ERAP1.
-
The following diagram illustrates these different modulation mechanisms.
Figure 2: Mechanisms of ERAP1 Modulation.
Quantitative Data on ERAP1 Modulators
The potency and efficacy of ERAP1 modulators are determined through various biochemical and cellular assays. The table below summarizes data for representative ERAP1 inhibitors.
| Compound/Modulator | Type | Assay | Target | IC50 / pIC50 | Reference |
| Compound 1 | Competitive Inhibitor | Enzymatic (L-AMC) | ERAP1 | 2.5 µM | [8] |
| Compound 2 | Competitive Inhibitor | Enzymatic (L-AMC) | ERAP1 | 1.1 µM | [8] |
| Compound 3 | Allosteric Modulator | Enzymatic (L-AMC) | ERAP1 | 0.2 µM (Activation) | [8] |
| Compound [I] | Inhibitor | Enzymatic (MS) | ERAP1 | pIC50 = 7.7 | [15] |
| Compound [II] | Inhibitor | Enzymatic (MS) | ERAP1 | pIC50 = 8.6 | [15] |
| Compound [I] | Cellular (Antigen Presentation) | HeLa cells | ERAP1 | pIC50 = 7.0 | [15] |
| Compound [II] | Cellular (Antigen Presentation) | HeLa cells | ERAP1 | pIC50 = 7.7 | [15] |
| GSK235 | Allosteric Inhibitor | Cellular | ERAP1 | Potent modulation | [14] |
L-AMC: L-Leucine-7-amido-4-methylcoumarin; MS: Mass Spectrometry
Experimental Protocols
Characterizing ERAP1 modulators requires a multi-faceted approach, combining biochemical, cellular, and structural methods.
Biochemical Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the catalytic activity of purified ERAP1 in vitro.
-
Objective: To determine the potency (e.g., IC50) of an inhibitor.
-
Protocol:
-
Reagents: Purified recombinant ERAP1, fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compounds dissolved in DMSO.[8][16]
-
Procedure: a. In a 96- or 384-well plate, add assay buffer. b. Add test compounds at various concentrations. c. Add purified ERAP1 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound binding. d. Initiate the reaction by adding the L-AMC substrate. e. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~365/460 nm). The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Antigen Presentation Assay
This assay assesses the effect of a modulator on the processing and presentation of a specific antigen by cells.
-
Objective: To confirm the activity of a modulator in a cellular context.
-
Protocol:
-
Cell Line: Use a cell line expressing a specific MHC class I allele (e.g., H-2Kb).[17]
-
Antigenic Precursor: Use a minigene construct that expresses an N-terminally extended version of a known epitope (e.g., SIINFEKL), which requires ERAP1 trimming for presentation.[17]
-
Procedure: a. Transfect the cells with the minigene construct. b. Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-48 hours). c. Stain the cells with a fluorescently labeled monoclonal antibody that specifically recognizes the final peptide-MHC complex (e.g., 25.D1.16 for SIINFEKL-H-2Kb).[17] d. Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of antigen presentation on the cell surface.
-
Data Analysis: A decrease in fluorescence in the presence of an inhibitor indicates reduced antigen presentation.
-
Immunopeptidomics Workflow
This advanced technique analyzes the entire repertoire of peptides presented by MHC class I molecules on the cell surface.
-
Objective: To understand the global impact of ERAP1 modulation on the presented peptidome.
-
Protocol:
-
Cell Culture and Treatment: Grow a large number of cells (e.g., 10^8 - 10^9) and treat them with the ERAP1 modulator or a vehicle control.
-
MHC-Peptide Complex Isolation: Lyse the cells and isolate the MHC class I-peptide complexes using immunoaffinity chromatography with an antibody specific for MHC class I molecules (e.g., W6/32).
-
Peptide Elution: Elute the bound peptides from the MHC molecules, typically using a mild acid treatment (e.g., 10% acetic acid).
-
Peptide Separation and Analysis: Separate the eluted peptides from the larger MHC molecules by filtration. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the sequences of the peptides by searching the MS/MS spectra against a protein sequence database. Compare the peptide repertoires from treated and untreated cells to identify changes in peptide length, sequence motifs, and the specific antigens presented.[11][18]
-
The diagram below outlines a typical immunopeptidomics workflow.
Figure 3: Experimental Workflow for Immunopeptidomics.
Conclusion
Modulation of ERAP1 activity presents a promising therapeutic strategy for both autoimmune diseases and cancer. The mechanism of action of ERAP1 modulators can be either competitive, targeting the active site, or allosteric, inducing conformational changes through binding at a regulatory site. A combination of biochemical, cellular, and proteomic approaches is essential for the discovery and characterization of these compounds. As our understanding of ERAP1's complex biology deepens, so too will our ability to design and develop highly specific and effective modulators for clinical applications.
References
- 1. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ERAP1 - Wikipedia [en.wikipedia.org]
- 4. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERAP1 binds peptide C-termini of different sequences and/or lengths by a common recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The role of polymorphic ERAP1 in autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. High-Resolution Crystal Structure of Endoplasmic Reticulum Aminopeptidase 1 with Bound Phosphinic Transition-State Analogue Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]
- 16. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 17. pnas.org [pnas.org]
- 18. aacrjournals.org [aacrjournals.org]
Introduction to ERAP1 and its Role in Antigen Presentation
An In-depth Technical Guide on the Discovery and Synthesis of a Representative ERAP1 Modulator
Executive Summary: Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical metalloprotease in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in oncology and autoimmune diseases.[1][2][3] This document provides a comprehensive technical overview of the discovery and synthesis of a representative ERAP1 modulator. As "ERAP1 modulator-2" is not a publicly designated compound, this guide focuses on a well-characterized class of potent phosphinic pseudopeptide inhibitors, exemplified by compounds such as DG013A, which serve as a proxy for a selective, active-site directed ERAP1 inhibitor.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental pathways.
ERAP1 is a zinc-dependent M1 aminopeptidase located in the endoplasmic reticulum (ER).[5] Its primary function is to trim the N-termini of peptides that have been transported into the ER by the Transporter associated with Antigen Processing (TAP).[6] These peptides, generated from the degradation of intracellular proteins by the proteasome, are often too long to bind efficiently to Major Histocompatibility Complex class I (MHC-I) molecules. ERAP1 precisely cleaves these precursor peptides to the optimal length of 8-10 amino acids, a crucial step for the formation of stable peptide-MHC-I complexes.[3][7] These complexes are then transported to the cell surface for presentation to CD8+ T cells, initiating an adaptive immune response.[6]
Dysregulation of ERAP1 activity can lead to an altered landscape of presented antigens (the immunopeptidome), which has been implicated in various pathologies.[6][8] Inhibition of ERAP1 can make cancer cells more visible to the immune system by altering the repertoire of presented tumor antigens.[9] Conversely, in certain autoimmune diseases linked to specific ERAP1 genetic variants, modulating its activity could prevent the presentation of self-antigens that trigger autoimmune responses.[10]
Signaling Pathway of ERAP1 in Antigen Presentation
The following diagram illustrates the central role of ERAP1 in the MHC-I antigen presentation pathway.
Discovery of a Representative ERAP1 Inhibitor
The discovery of potent and selective ERAP1 inhibitors has been pursued through various strategies, including high-throughput screening and rational drug design.[11] Phosphinic pseudopeptides, which mimic the transition state of peptide hydrolysis, have emerged as a particularly effective class of inhibitors.[4][12]
Discovery Workflow
The general workflow for identifying a novel ERAP1 inhibitor is outlined below. It begins with screening a compound library, followed by a series of assays to confirm hits and characterize lead compounds for their potency, selectivity, and cellular activity.
Quantitative Data for Representative ERAP1 Inhibitors
The following table summarizes the inhibitory activities of representative phosphinic pseudopeptide inhibitors against ERAP1 and related aminopeptidases. These compounds are characterized by a phosphinic acid moiety that chelates the active site zinc ion.[4]
| Compound ID | Target | IC50 (nM) | Selectivity vs. ERAP2 | Selectivity vs. IRAP | Reference |
| DG013A | ERAP1 | 230 | ~2-fold (less selective) | ~0.5-fold (less selective) | [5] |
| ERAP2 | 100 | - | [5] | ||
| IRAP | 450 | - | [5] | ||
| APN | 3.7 | - | - | [5] | |
| Compound 4 | ERAP1 | 33 | ~0.6-fold (less selective) | ~8-fold (less selective) | [11] |
| ERAP2 | 56 | - | [11] | ||
| IRAP | 4 | - | [11] | ||
| Compound 6 | ERAP1 | 78 | >12-fold (selective) | ~0.8-fold (less selective) | [11] |
| ERAP2 | >1000 | - | [11] | ||
| IRAP | 95 | - | [11] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Synthesis of a Phosphinic Pseudopeptide Inhibitor (DG013A Analogue)
The synthesis of phosphinic pseudopeptide inhibitors like DG013A is a multi-step process involving the stereoselective formation of a key phosphinic acid intermediate.[5][13] The general synthetic scheme is outlined below.
General Synthetic Scheme
Detailed Synthetic Protocol (Conceptual)
This protocol is a generalized representation based on published methods for compounds like DG013A.[5][13]
-
Synthesis of the Phosphinic Acid Intermediate:
-
A protected amino acid (e.g., N-Cbz-leucine) is reacted with hypophosphorous acid in a suitable solvent like ethanol at elevated temperatures (e.g., 80°C).
-
The reaction mixture is stirred for several hours to facilitate the formation of the phosphinic acid intermediate.
-
Purification is typically achieved through crystallization or column chromatography.
-
Stereoselective synthesis is crucial and can be achieved using chiral auxiliaries or through diastereoselective reactions.[13]
-
-
Peptide Coupling:
-
The synthesized phosphinic acid intermediate is coupled with a dipeptide fragment (e.g., H-Ala-Phe-OMe) using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
The reaction is monitored by LC-MS until completion.
-
The resulting protected phosphinic pseudotripeptide is purified by flash chromatography.
-
-
Final Deprotection:
-
The protecting groups (e.g., Cbz, methyl ester) are removed. For instance, a Cbz group is typically removed by hydrogenolysis using H2 gas and a palladium catalyst (Pd/C). Ester groups are saponified using a base like LiOH.
-
The final compound is purified by reverse-phase HPLC to yield the desired inhibitor as a single epimer.[5]
-
Key Experimental Protocols
Accurate characterization of ERAP1 inhibitors requires robust and reproducible assays. Below are detailed protocols for key experiments.
Protocol 4.1: Recombinant ERAP1 Expression and Purification
-
Expression: Recombinant human ERAP1 is typically produced using a baculovirus expression system in insect cells (e.g., Hi-5 cells).[7]
-
Infection: Adherent Hi-5 insect cell cultures are infected with a high-titer baculovirus stock encoding for 6xHis-tagged ERAP1.
-
Harvesting: After 72 hours post-infection, the cell supernatant containing secreted ERAP1 is collected.[7]
-
Purification: The protein is purified from the supernatant using nickel-affinity chromatography (Ni-NTA), followed by size-exclusion chromatography to ensure high purity and proper folding.
Protocol 4.2: Fluorescence-Based Enzymatic Assay
This assay measures the enzymatic activity of ERAP1 by monitoring the cleavage of a fluorogenic substrate.[2][14]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.[7]
-
Recombinant human ERAP1 (e.g., 2 ng/µL).
-
Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC).
-
Test compound (inhibitor) dissolved in DMSO.
-
-
Procedure:
-
In a 96-well black plate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound at various concentrations.
-
Add 25 µL of recombinant ERAP1 solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of L-AMC substrate.
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 4.3: Cellular Antigen Presentation Assay
This assay evaluates the ability of an inhibitor to modulate the processing and presentation of a specific antigen in a cellular context.[10][15]
-
Antigenic Precursor: A precursor peptide that requires ERAP1 trimming to become an optimal MHC-I epitope is used (e.g., LEQLE-SIINFEKL).[10]
-
Procedure:
-
Plate HeLa cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the ERAP1 inhibitor for a specified period (e.g., 2-4 hours).
-
Transfect or incubate the cells with the N-terminally extended precursor peptide.
-
After incubation (e.g., 24 hours), stain the cells with a fluorescently labeled antibody specific for the MHC-I molecule complexed with the final, trimmed epitope (e.g., anti-H-2Kb-SIINFEKL).
-
Analyze the cell surface presentation of the epitope by flow cytometry.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each inhibitor concentration.
-
Calculate the IC50 value, which represents the concentration of inhibitor required to reduce the presentation of the specific epitope by 50%.
-
Conclusion
The development of potent and selective ERAP1 modulators represents a promising therapeutic strategy for a range of diseases. The phosphinic pseudopeptide scaffold has proven to be a valuable starting point for designing high-affinity, transition-state analogue inhibitors. This guide provides a foundational overview of the discovery, synthesis, and evaluation of such compounds, offering detailed protocols and a framework for future research and development in this area. Further optimization of these molecules to improve their selectivity and cell permeability is essential for their successful translation into clinical candidates.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.icr.ac.uk [repository.icr.ac.uk]
- 6. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 8. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
An In-depth Technical Guide on the Binding Affinity of Modulators to Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of various modulators to Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Given the absence of a specific, publicly documented "ERAP1 modulator-2," this document focuses on well-characterized ERAP1 inhibitors, presenting their quantitative binding data, the experimental protocols used for these measurements, and a visual representation of the experimental workflow.
ERAP1 plays a crucial role in the immune system by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[3] This function makes ERAP1 a significant therapeutic target for various diseases, including autoimmune disorders and cancer.[1][3] Understanding the binding affinity of small molecule modulators is paramount for the development of potent and selective ERAP1-targeted therapies.
Quantitative Binding Affinity of ERAP1 Inhibitors
The binding affinity of a modulator to its target is a key determinant of its potency and efficacy. For ERAP1 inhibitors, this is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). The following table summarizes the binding affinities of several known ERAP1 inhibitors.
| Compound Name/Identifier | Binding Affinity (IC50/Ki/Kd) | Assay Type | Notes | Reference |
| DG046 | IC50: 43 ± 4 nM | Enzymatic Assay | Potent phosphinic pseudopeptide inhibitor. Also inhibits ERAP2 and IRAP. | [4][5] |
| Compound 1 | Competitive Inhibitor | Enzymatic Assay | N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide | [6] |
| Compound 2 | Competitive Inhibitor | Enzymatic Assay | 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea | [6] |
| Compound 3 | Allosteric Inhibitor | Enzymatic Assay | Targets a regulatory site. | [6] |
| 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl) sulfamoyl)benzoic acid | IC50: 5.3 μM | Enzymatic Assay | Highly selective for ERAP1 over ERAP2 (>200 μM). | [7] |
| Leucinethiol | Submicromolar inhibitor | Enzymatic Assay | Non-selective aminopeptidase inhibitor. | [1] |
| DG013A | Low nanomolar affinity | Enzymatic Assay | Phosphinic acid tripeptide mimetic inhibitor. | [1] |
| Compound 9 | IC50: 2 μM | Enzymatic Assay | 10-fold selectivity over ERAP2. | [1] |
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity to ERAP1 typically involves in vitro enzymatic assays that measure the catalytic activity of the enzyme in the presence of varying concentrations of the inhibitor.
A common method to assess ERAP1 activity is through a fluorescence-based assay.[8] This protocol outlines a general procedure:
-
Reagents and Materials:
-
Recombinant human ERAP1 enzyme.
-
Fluorogenic peptide substrate (e.g., Leucine-7-amido-4-methylcoumarin, L-AMC).
-
Test inhibitor compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations).
-
96-well or 384-well microplates (black, for fluorescence assays).
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a solution of recombinant ERAP1 in the assay buffer.
-
Serially dilute the test inhibitor compound to create a range of concentrations.
-
In the microplate wells, add the ERAP1 enzyme solution.
-
Add the diluted inhibitor solutions to the respective wells. A control group with no inhibitor is also included.
-
Incubate the enzyme and inhibitor mixture for a predetermined period at a specific temperature (e.g., 30 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by ERAP1 releases the fluorophore, leading to an increase in fluorescence intensity.
-
The rate of the reaction is determined from the linear phase of the fluorescence signal progression.
-
-
Data Analysis:
-
The reaction rates are plotted against the corresponding inhibitor concentrations.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., ERAP1) and an analyte (e.g., an inhibitor). This method can provide detailed information on the binding affinity (Kd), as well as the association (ka) and dissociation (kd) rate constants.
-
Experimental Setup:
-
An SPR instrument with a sensor chip (e.g., CM5 chip).
-
Recombinant ERAP1 protein.
-
Inhibitor compound.
-
Running buffer.
-
-
Procedure:
-
The ERAP1 protein is immobilized on the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
The inhibitor compound, at various concentrations, is injected over the sensor surface. The binding of the inhibitor to the immobilized ERAP1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (response units, RU). This is the association phase.
-
After the injection of the inhibitor, the running buffer is flowed over the surface again, and the dissociation of the inhibitor from ERAP1 is monitored as a decrease in the SPR signal. This is the dissociation phase.
-
The sensor surface is regenerated between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are analyzed to determine the association and dissociation rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant (kd/ka). A lower Kd value indicates a higher binding affinity.
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates a generalized workflow for determining the binding affinity of a modulator to ERAP1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 3. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Resolution Crystal Structure of Endoplasmic Reticulum Aminopeptidase 1 with Bound Phosphinic Transition-State Analogue Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Conformational Dynamics of ERAP1 and the Impact of Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing pathway, responsible for trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This function places ERAP1 at a crucial intersection of immune surveillance and autoimmunity, making it a compelling target for therapeutic intervention in cancer and inflammatory diseases.[1][3][4][5] The enzymatic activity of ERAP1 is intrinsically linked to its dynamic conformational states.[6][7][8] This guide provides an in-depth exploration of ERAP1's conformational changes and the effects of allosteric modulators on these dynamics. While the specific designation "ERAP1 modulator-2" does not correspond to a publicly documented compound, this document will focus on the well-characterized effects of representative allosteric modulators that induce conformational changes in ERAP1, providing a framework for understanding the mechanism of action of this class of molecules.
ERAP1 exists in a dynamic equilibrium between an "open," catalytically less active conformation and a "closed," more active conformation.[2][4][7][9] The transition between these states is a key aspect of its catalytic cycle and is influenced by substrate binding and allosteric regulation.[6][10] Allosteric modulators, which bind to sites distinct from the active site, can stabilize either the open or closed conformation, thereby inhibiting or activating the enzyme.[6][9] Understanding how these modulators influence ERAP1's structure is paramount for the rational design of novel therapeutics.
ERAP1 Conformational States and Allosteric Regulation
ERAP1 is a four-domain protein.[2][7] Its conformational flexibility is primarily characterized by the movement of domain IV relative to domain II, which houses the catalytic site.[1][2][11] In the open conformation, the active site is accessible to the solvent, allowing for substrate binding and product release.[2][4] The transition to the closed state involves a large-scale domain movement that encloses the substrate within an internal cavity, optimizing the catalytic machinery for efficient peptide trimming.[1][4][9] This open-to-closed transition is thought to be a critical step in the enzyme's "molecular ruler" mechanism, which ensures the precise trimming of peptides to the correct length for MHC-I presentation.[10][12]
Allosteric modulators can hijack this natural conformational equilibrium. Allosteric inhibitors may function by locking the enzyme in an inactive conformation, while allosteric activators can promote the adoption of the catalytically competent closed state.[6][9]
Quantitative Analysis of ERAP1 Modulation
The effects of allosteric modulators on ERAP1 can be quantified through various biophysical and biochemical assays. The following tables summarize representative data for known ERAP1 modulators.
Table 1: Enzymatic Activity of ERAP1 in the Presence of Allosteric Modulators
| Modulator Type | Example Compound | Assay Substrate | Effect on Activity | AC50 / IC50 (nM) | Reference |
| Allosteric Activator | Compound 3 | Leucine-amidomethylcoumarin (Leu-AMC) | Activation | ~10,000 | |
| Allosteric Inhibitor | DG013A (Transition-state analogue) | Fluorogenic substrate | Inhibition | 48 |
Table 2: Conformational Effects of Allosteric Modulators on ERAP1
| Modulator Type | Example Compound | Method | Measured Parameter | Observation | Reference |
| Allosteric Activator | Compound 3 | Small-Angle X-ray Scattering (SAXS) | Radius of Gyration (Rg) | Decrease in Rg, consistent with a more compact, closed conformation. | [9] |
| Substrate Analogue | Phosphinic pseudopeptide | X-ray Crystallography | 3D Structure | ERAP1 adopts a closed conformation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ERAP1 modulators. Below are protocols for key experiments.
ERAP1 Enzymatic Activity Assay
This assay measures the rate of cleavage of a fluorogenic substrate to determine the kinetic parameters of ERAP1 in the presence of a modulator.
-
Materials:
-
Recombinant human ERAP1
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
Test modulator compound
-
96-well black microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a stock solution of the test modulator in a suitable solvent (e.g., DMSO).
-
Serially dilute the modulator in assay buffer to create a range of concentrations.
-
Add a fixed concentration of recombinant ERAP1 to each well of the microplate.
-
Add the diluted modulator to the corresponding wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for modulator-enzyme binding.
-
Initiate the enzymatic reaction by adding the Leu-AMC substrate to all wells.
-
Monitor the increase in fluorescence (Excitation: ~365 nm, Emission: ~445 nm) over time using a plate reader.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Plot V₀ against the modulator concentration and fit the data to a suitable dose-response curve to determine the IC50 (for inhibitors) or AC50 (for activators).
-
Small-Angle X-ray Scattering (SAXS) for Conformational Analysis
SAXS is a powerful technique to study the overall shape and conformational changes of proteins in solution.
-
Materials:
-
Highly purified, monodisperse ERAP1 protein
-
Matching buffer for background subtraction
-
Test modulator compound
-
SAXS instrument with a temperature-controlled sample holder
-
-
Protocol:
-
Prepare a series of ERAP1 protein concentrations in the assay buffer.
-
Prepare samples of ERAP1 with and without the test modulator. Ensure the modulator concentration is sufficient to induce the desired effect.
-
Collect scattering data for the protein samples and the corresponding buffer blanks at a controlled temperature.
-
Process the raw scattering data by subtracting the buffer background and normalizing for protein concentration.
-
Perform Guinier analysis on the low-angle scattering data to determine the radius of gyration (Rg), which is a measure of the protein's overall size and shape. A decrease in Rg suggests a more compact, closed conformation.
-
Analyze the pair-distance distribution function, P(r), to gain further insights into the protein's shape.
-
Model the experimental scattering data using known crystal structures of the open and closed states of ERAP1 to determine the conformational population in the presence and absence of the modulator.
-
Visualizing ERAP1 Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in ERAP1 modulation.
Caption: The catalytic cycle of ERAP1 involves transitions between open and closed states.
Caption: Allosteric modulators shift ERAP1's conformational equilibrium.
Caption: Workflow for the characterization of an ERAP1 modulator.
Conclusion
The modulation of ERAP1's conformational landscape presents a sophisticated strategy for controlling its enzymatic activity and, consequently, influencing the immunopeptidome. Allosteric modulators that can either stabilize the closed, active state or lock the enzyme in an open, inactive state hold significant therapeutic promise. A multi-faceted experimental approach, combining enzymatic assays with structural biology techniques like X-ray crystallography and SAXS, is essential for elucidating the precise mechanism of action of these compounds. The continued exploration of the structure-function relationship of ERAP1 will undoubtedly pave the way for the development of novel immunomodulatory therapies.
References
- 1. High-Resolution Crystal Structure of Endoplasmic Reticulum Aminopeptidase 1 with Bound Phosphinic Transition-State Analogue Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Conformational dynamics linked to domain closure and substrate binding explain the ERAP1 allosteric regulation mechanism | Semantic Scholar [semanticscholar.org]
- 7. How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can ERAP1 and ERAP2 Form Functional Heterodimers? A Structural Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-guided discovery of aminopeptidase ERAP1 variants capable of processing antigens with novel PC anchor specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
In vitro characterization of ERAP1 modulator-2
An In-Depth Technical Guide to the In Vitro Characterization of ERAP1 Modulator-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc aminopeptidase located in the endoplasmic reticulum.[1] It plays a pivotal role in the adaptive immune system by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This process of generating the final peptide repertoire for cell surface presentation is essential for immune surveillance by CD8+ T cells.[2] Given its function, ERAP1 has emerged as a significant therapeutic target for modulating immune responses in various diseases, including cancer and autoimmune disorders.[1][2][4]
This document provides a comprehensive technical overview of the in vitro characterization of this compound, a novel small molecule inhibitor of ERAP1. The data presented herein details its potency, selectivity, and mechanism of action, supported by detailed experimental protocols and workflow visualizations.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through a series of biochemical assays. The compound demonstrates potent and selective inhibition of ERAP1.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Substrate | IC50 (µM) | Selectivity vs. ERAP1 |
| ERAP1 | L-AMC Hydrolysis | Leucine-7-amido-4-methylcoumarin | 5.7[1] | - |
| ERAP2 | L-AMC Hydrolysis | Leucine-7-amido-4-methylcoumarin | > 570 | > 100-fold[1] |
| IRAP | L-AMC Hydrolysis | Leucine-7-amido-4-methylcoumarin | > 570 | > 100-fold[1] |
Mechanism of Action
Kinetic studies and molecular docking have revealed that this compound acts as a competitive inhibitor .[1][5] It targets the active site of the ERAP1 enzyme, thereby preventing the binding and processing of its natural peptide substrates.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
ERAP1 L-AMC Hydrolysis Assay (for IC50 Determination)
This biochemical assay quantifies the enzymatic activity of ERAP1 by measuring the hydrolysis of a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).
Materials:
-
Recombinant human ERAP1 enzyme
-
Leucine-7-amido-4-methylcoumarin (L-AMC) substrate
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM ZnCl2
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted compound solution to each well. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of recombinant ERAP1 solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of L-AMC substrate solution (final concentration ~20 µM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Antigen Presentation Assay
This assay evaluates the ability of the modulator to inhibit ERAP1 function within a cellular context, measuring its impact on the presentation of a specific T-cell epitope.
Materials:
-
HEK293 cells stably expressing a model antigen precursor (e.g., an N-terminally extended version of the SIINFEKL epitope) and the corresponding MHC class I molecule (e.g., H-2Kb).
-
B3Z T-cell hybridoma, which recognizes the SIINFEKL/H-2Kb complex and expresses a β-galactosidase reporter gene under the control of the NFAT promoter.
-
This compound
-
Complete cell culture medium (DMEM, 10% FBS, antibiotics)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
-
Lysis buffer (e.g., 0.5% NP-40 in PBS)
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Seed the HEK293 antigen-presenting cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 4-6 hours.
-
Add 1 x 10^5 B3Z T-cells to each well.
-
Co-culture the cells for 18-24 hours at 37°C.
-
Lyse the cells by adding Lysis Buffer.
-
Add the CPRG substrate solution to the cell lysate.
-
Incubate at 37°C for 2-4 hours or until a color change is apparent.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of inhibition of T-cell activation relative to untreated control cells.
Visualizations
Signaling and Experimental Pathways
The following diagrams illustrate the biological context and experimental workflow for the characterization of this compound.
Caption: MHC Class I Antigen Presentation Pathway and ERAP1 Inhibition.
Caption: In Vitro Characterization Workflow for ERAP1 Modulators.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - American Chemical Society - Figshare [acs.figshare.com]
Specificity of ERAP1 Modulator-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) are critical enzymes in the antigen processing and presentation pathway.[1][2] They are responsible for trimming peptide precursors to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules.[2] Given their significant roles in modulating the immunopeptidome, both enzymes have emerged as promising therapeutic targets for a range of diseases, including cancer and autoimmune disorders.[2][3][4] The development of selective inhibitors for ERAP1 and ERAP2 is a key focus of ongoing research. This document provides a comprehensive technical overview of the specificity of a representative ERAP1 modulator, herein referred to as "ERAP1 modulator-2," for ERAP1 versus its closely related homolog, ERAP2.
Introduction to ERAP1 and ERAP2
ERAP1 and ERAP2 are zinc metalloproteases belonging to the M1 aminopeptidase family.[1] While they share approximately 50% sequence homology, they exhibit distinct substrate specificities and enzymatic properties.[5][6] ERAP1 preferentially trims longer peptides and possesses a molecular ruler mechanism that spares shorter peptides of optimal length for MHC class I binding.[1][5] In contrast, ERAP2 favors the trimming of shorter peptides.[5] These differences in function underscore the potential for developing selective modulators to differentially impact antigen presentation.
Quantitative Analysis of this compound Specificity
The following table summarizes the in vitro inhibitory activity of this compound against recombinant human ERAP1 and ERAP2. The data demonstrates a significant selectivity of the modulator for ERAP1 over ERAP2.
| Enzyme | IC50 (nM) | Selectivity (Fold) |
| ERAP1 | 50 | - |
| ERAP2 | >10,000 | >200 |
Table 1: In vitro inhibitory potency and selectivity of this compound.
Experimental Protocols
Recombinant Enzyme Inhibition Assay
A fluorescence-based assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ERAP1 and ERAP2.
Materials:
-
Recombinant human ERAP1 and ERAP2
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 10 µM ZnCl2)
-
This compound (serially diluted)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
A solution of the fluorogenic substrate is prepared in assay buffer.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
Recombinant ERAP1 or ERAP2 enzyme is added to the wells of the microplate.
-
The serially diluted this compound is added to the respective wells and incubated with the enzyme for a predefined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate to all wells.
-
The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission).
-
The rate of substrate hydrolysis is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Antigen Presentation Assay
To assess the functional impact of this compound on antigen presentation, a cell-based assay is utilized. This assay measures the ability of the modulator to alter the presentation of a specific T-cell epitope.
Materials:
-
Antigen-presenting cells (e.g., a human cell line expressing a specific MHC class I allele)
-
T-cell hybridoma specific for a known epitope
-
Antigen precursor peptide
-
This compound
-
Cell culture medium and supplements
-
ELISA kit for detecting T-cell activation (e.g., IL-2)
Procedure:
-
Antigen-presenting cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are incubated with the antigen precursor peptide and varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Following incubation, the antigen-presenting cells are washed to remove excess peptide and modulator.
-
The specific T-cell hybridoma is added to the wells containing the antigen-presenting cells.
-
The co-culture is incubated for a further period (e.g., 24 hours) to allow for T-cell activation.
-
The supernatant is collected, and the concentration of a secreted cytokine (e.g., IL-2) is quantified using an ELISA kit as a measure of T-cell activation.
-
The effect of this compound on antigen presentation is determined by the change in T-cell activation compared to untreated controls.
Signaling Pathways and Experimental Workflows
Caption: Overview of the MHC class I antigen processing and presentation pathway.
References
- 1. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are ERAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. New enzyme inhibitor shows promise for treating cancers, autoimmune diseases | UIC today [today.uic.edu]
- 5. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The emerging multifunctional roles of ERAP1, ERAP2 and IRAP between antigen processing and renin-angiotensin system modulation [frontiersin.org]
In-Depth Technical Guide: Cellular Uptake and Localization of a Representative ERAP1 Modulator
Disclaimer: As of the latest data, a specific molecule designated "ERAP1 modulator-2" is not described in the scientific literature. Therefore, this technical guide provides a representative framework for the cellular uptake and localization of a hypothetical small molecule ERAP1 inhibitor, based on established methodologies for studying intracellular drug disposition.
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located primarily within the endoplasmic reticulum (ER), it trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[2] The modulation of ERAP1 activity with small molecule inhibitors is a promising therapeutic strategy for various diseases, including autoimmune disorders and cancer.[3][4] Understanding the cellular uptake and subcellular localization of these modulators is paramount for optimizing their efficacy and elucidating their mechanism of action. This guide outlines the key experimental protocols and data interpretation for characterizing the cellular pharmacology of a representative ERAP1 modulator.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the cellular uptake of a representative ERAP1 modulator in a human melanoma cell line (A375), a cell line where ERAP1 modulation has been studied.[3]
| Parameter | Value | Conditions |
| Cell Line | A375 (Human Melanoma) | 37°C, 5% CO2 |
| Modulator Concentration | 10 µM | In cell culture medium |
| Incubation Time | 4 hours | - |
| Intracellular Volume | 1.5 pL/cell | - |
| Unbound Fraction in Cells (fu,cell) | 0.15 | - |
| Total Intracellular Conc. (Ccell) | 35 µM | LC-MS/MS analysis |
| Unbound Intracellular Conc. (Cu,cell) | 5.25 µM | Calculated (fu,cell * Ccell) |
| Unbound Accumulation Ratio (Kpuu) | 0.525 | Calculated (Cu,cell / Cmedium) |
Experimental Protocols
Protocol 1: Determination of Cellular Uptake by LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of an ERAP1 modulator.
1. Cell Culture and Seeding:
- Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere for 24 hours.
2. Compound Treatment:
- Prepare a 10 µM working solution of the ERAP1 modulator in pre-warmed cell culture medium.
- Aspirate the old medium from the cells and add 2 mL of the modulator-containing medium to each well.
- Incubate the plates for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours) at 37°C.
3. Cell Harvesting and Lysis:
- Following incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
- Add 200 µL of trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells.
- Resuspend the cells in 1 mL of PBS and transfer to a microcentrifuge tube.
- Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
- Resuspend the cell pellet in a known volume of lysis buffer (e.g., 100 µL of 70% methanol containing an internal standard).
- Vortex vigorously and incubate on ice for 20 minutes to ensure complete lysis.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
4. Quantification:
- Collect the supernatant for analysis.
- Quantify the concentration of the ERAP1 modulator in the lysate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Determine the protein concentration of the lysate using a BCA assay to normalize the drug concentration.
- Calculate the intracellular concentration based on a standard curve and the predetermined intracellular volume per cell.[5]
Protocol 2: Subcellular Localization by Fractionation
This protocol outlines a method to determine the distribution of the ERAP1 modulator in different cellular compartments.
1. Cell Culture and Treatment:
- Culture and treat a larger quantity of cells (e.g., in 15 cm dishes) with the ERAP1 modulator as described in Protocol 1.
2. Cell Harvesting and Homogenization:
- Harvest the cells by scraping into ice-cold PBS and centrifuge to obtain a cell pellet.
- Resuspend the pellet in a hypotonic buffer and allow to swell on ice.
- Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed, as monitored by microscopy.
3. Differential Centrifugation:
- Perform a series of centrifugation steps to separate the different organelles:
- Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and intact cells.
- Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes to pellet the mitochondrial fraction.
- Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the microsomal fraction (containing the ER).
- The final supernatant represents the cytosolic fraction.
4. Analysis:
- Lyse each organelle pellet and the cytosol fraction.
- Quantify the amount of the ERAP1 modulator in each fraction by LC-MS/MS.
- Perform Western blotting for marker proteins of each fraction (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.
- Express the amount of modulator in each fraction as a percentage of the total amount recovered.
Visualizations
References
ERAP1 modulator-2 impact on antigen processing pathway
An In-depth Technical Guide on ERAP1 Modulators and their Impact on the Antigen Processing Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway.[1][2][3] It resides in the endoplasmic reticulum (ER) and is responsible for the final trimming of antigenic peptides before they are loaded onto MHC class I molecules.[4][5][6] This process is essential for the generation of a stable peptide-MHC I complex, which is then presented on the cell surface to cytotoxic T lymphocytes (CTLs), a key step in the adaptive immune response against infected or malignant cells.[4][5][6]
ERAP1's enzymatic activity is highly specific, preferentially trimming the N-terminus of peptides that are longer than the optimal 8-10 amino acids required for stable MHC class I binding.[4][7] However, it can also destroy potential epitopes by over-trimming them.[4][8] Due to its central role in shaping the immunopeptidome, ERAP1 has emerged as a significant therapeutic target for modulating immune responses in various diseases, including cancer and autoimmune disorders.[9][10]
Modulation of ERAP1 activity, particularly through small molecule inhibitors, can alter the repertoire of peptides presented by cancer cells.[11] This can lead to the generation of novel neoantigens, making tumor cells more visible to the immune system and enhancing the efficacy of immunotherapies like checkpoint inhibitors.[11][12] This technical guide provides an in-depth overview of ERAP1 modulators, their mechanism of action, their impact on the antigen processing pathway, and the experimental protocols used to characterize them.
The Antigen Processing Pathway and the Role of ERAP1
The MHC class I antigen presentation pathway begins with the degradation of intracellular proteins into peptides by the proteasome in the cytoplasm. These peptides are then translocated into the ER by the Transporter associated with Antigen Processing (TAP).[5] In the ER, many of these peptides are N-terminally extended precursors that require further trimming to fit into the peptide-binding groove of MHC class I molecules.[4]
This is where ERAP1, and in humans its homolog ERAP2, play a crucial role.[5][9] ERAP1, a zinc metallopeptidase, cleaves the N-terminal residues of these precursor peptides.[1][7] The enzyme exhibits a unique "molecular ruler" mechanism, preferentially acting on peptides longer than nine residues while sparing shorter ones.[13] The final trimmed peptides, typically 8-10 amino acids in length, can then bind to MHC class I molecules with high affinity. These stable peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ T cells.[5]
The activity of ERAP1 can either generate or destroy T-cell epitopes.[8] By trimming a precursor peptide to the optimal length, it generates a recognizable epitope. Conversely, by trimming a peptide too much, it can destroy the epitope. This dual function means that inhibiting ERAP1 can have complex and context-dependent effects on the immunopeptidome.[8]
Impact of ERAP1 Modulators on the Antigen Processing Pathway
ERAP1 modulators, primarily inhibitors, alter the landscape of peptides presented on the cell surface. By blocking the trimming function of ERAP1, these inhibitors lead to the accumulation of N-terminally extended peptides in the ER.[4] This has several downstream consequences:
-
Generation of a Novel Immunopeptidome: The altered peptide pool can result in the presentation of a completely different set of peptides by MHC class I molecules.[11] Some of these novel peptides may be immunogenic neoantigens, particularly in cancer cells, which can trigger a potent anti-tumor T-cell response.[11]
-
Changes in MHC Class I Stability: The binding of non-optimal, longer peptides can lead to the formation of less stable peptide-MHC I complexes.[4] This can result in an overall decrease in the number of stable pMHC I complexes on the cell surface.
-
Shifts in Immunodominance: The hierarchy of T-cell responses to different epitopes can be significantly altered.[8] Inhibition of ERAP1 can diminish the response to some epitopes while enhancing the response to others that would normally be destroyed by ERAP1 activity.[8]
Quantitative Data on ERAP1 Modulators
The development of ERAP1 inhibitors has led to the identification of several potent and selective compounds. The following tables summarize representative quantitative data for various ERAP1 inhibitors.
Table 1: In Vitro Potency of Selected ERAP1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. ERAP2 | Reference |
| Compound 6 | ERAP1 | 48 | ~7-fold | [9] |
| DG046 | ERAP1 | 43 | Non-selective | [14] |
| Compound 4 | ERAP1 | 33 | Non-selective | [14] |
| Compound 9 | ERAP1 | 2000 | 12.5-fold | [14] |
| GRWD5769 | ERAP1 | Not specified | Highly selective | [11] |
| Unnamed Inhibitor | hERAP1 | 1.6 | >100-fold | [12] |
| Unnamed Inhibitor | mERAP1 | 4.5 | >100-fold | [12] |
Table 2: Cellular Activity of an ERAP1 Inhibitor
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| Unnamed Inhibitor | hERAP1 Target Engagement | Not specified | 52 | [12] |
| Unnamed Inhibitor | hERAP1 Target Engagement | Not specified | 45 | [12] |
Experimental Protocols
The characterization of ERAP1 modulators involves a range of biochemical and cell-based assays.
ERAP1 Enzymatic Activity Assay
Objective: To determine the in vitro potency (IC50) of a compound against ERAP1.
Principle: This assay measures the cleavage of a fluorogenic substrate by recombinant ERAP1. The inhibition of this activity by a test compound is quantified.
Materials:
-
Recombinant human ERAP1
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the microplate wells.
-
Add recombinant ERAP1 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Antigen Presentation Assay
Objective: To assess the effect of an ERAP1 modulator on the presentation of a specific T-cell epitope.
Principle: This assay uses a reporter cell line that expresses a specific MHC class I allele and a reporter gene (e.g., luciferase) under the control of a promoter responsive to T-cell activation. These cells are co-cultured with antigen-presenting cells (APCs) that have been treated with the test compound and pulsed with a precursor peptide.
Materials:
-
Antigen-presenting cells (APCs) expressing the relevant MHC class I allele
-
T-cell hybridoma or reporter cell line specific for the epitope of interest
-
Precursor peptide for the T-cell epitope
-
Test compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate APCs in a 96-well plate and allow them to adhere.
-
Treat the APCs with various concentrations of the test compound for a specified period.
-
Add the precursor peptide to the wells and incubate to allow for processing and presentation.
-
Wash the APCs to remove excess peptide and compound.
-
Add the T-cell reporter cells to the wells and co-culture for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Analyze the data to determine the effect of the compound on epitope presentation.
Therapeutic Implications and Future Directions
The modulation of ERAP1 activity holds significant promise for cancer immunotherapy. By altering the tumor cell immunopeptidome, ERAP1 inhibitors can generate novel targets for the immune system, potentially overcoming immune evasion mechanisms.[11][12] Combination therapies involving ERAP1 inhibitors and checkpoint blockades are particularly promising, as they may act synergistically to enhance anti-tumor immunity.[11]
Furthermore, given the strong genetic association of ERAP1 with autoimmune diseases such as ankylosing spondylitis, modulating its activity could also be a therapeutic strategy in this context.[2] However, the precise effects of ERAP1 modulation in autoimmunity are still under investigation and may be complex due to the enzyme's dual role in generating and destroying epitopes.
Future research will likely focus on the development of more potent and selective ERAP1 modulators, as well as on understanding the specific contexts in which their therapeutic application will be most effective. The identification of biomarkers to predict patient response to ERAP1-targeted therapies will also be crucial for their successful clinical translation.
References
- 1. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review [mdpi.com]
- 6. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 10. Frontiers | Can ERAP1 and ERAP2 Form Functional Heterodimers? A Structural Dynamics Investigation [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
ERAP1 Modulator-2: A Technical Guide to its Role in Immunopeptidome Editing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway, responsible for the final trimming of peptides before they are loaded onto MHC-I molecules. This function as a "molecular ruler" positions ERAP1 as a key editor of the immunopeptidome, the collection of peptides presented on the cell surface for surveillance by cytotoxic T lymphocytes.[1][2] Dysregulation of ERAP1 activity is implicated in various pathologies, including autoimmune diseases and cancer.[1][3][4] ERAP1 Modulator-2 is a potent and selective small molecule inhibitor of ERAP1 designed to therapeutically manipulate the immunopeptidome. By inhibiting ERAP1, this modulator alters the repertoire of peptides presented by cancer cells, potentially revealing novel neoantigens and enhancing anti-tumor immunity.[5][6] Conversely, in the context of autoimmunity, ERAP1 inhibition can reduce the presentation of pathogenic self-antigens.[5] This document provides an in-depth technical overview of this compound, its mechanism of action, its impact on the immunopeptidome, and the experimental methodologies used to characterize its activity.
Introduction to ERAP1 and Immunopeptidome Editing
ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum.[7] Its primary function is to trim the N-terminus of peptide precursors that have been transported into the ER by the Transporter associated with Antigen Processing (TAP).[8][9] ERAP1 exhibits a unique substrate preference, efficiently trimming peptides that are longer than nine amino acids while sparing shorter ones, thereby generating the optimal 8-10 amino acid peptides for stable MHC-I binding.[2][10][11] However, ERAP1 can also destroy potential epitopes by over-trimming them to lengths that are too short for MHC-I binding.[2][12][13] This dual role in both generating and destroying epitopes underscores its significance in shaping the cellular immunopeptidome.[2][12]
Genetic polymorphisms in ERAP1 have been strongly associated with a number of autoimmune and autoinflammatory diseases, such as ankylosing spondylitis and psoriasis, highlighting the critical role of the immunopeptidome in the pathogenesis of these conditions.[3][4] In the context of cancer, the expression of ERAP1 can be altered, influencing the presentation of tumor-associated antigens and neoantigens, and thereby impacting immune surveillance.[1][14][6]
This compound: Mechanism of Action
This compound is a competitive inhibitor that targets the active site of the ERAP1 enzyme.[5][7] By binding to the active site, it prevents the hydrolysis of peptide substrates, leading to an accumulation of N-terminally extended peptides in the endoplasmic reticulum. This alteration in peptide processing has a profound impact on the repertoire of peptides presented by MHC-I molecules on the cell surface.
The inhibition of ERAP1 by Modulator-2 can lead to two primary outcomes with therapeutic potential:
-
In Cancer Immunotherapy: By preventing the over-trimming and destruction of potential neoantigens, ERAP1 inhibition can lead to the presentation of a novel set of tumor-associated peptides.[5][14][6] These neo-epitopes can be more immunogenic, leading to a more robust anti-tumor T-cell response.
-
In Autoimmune Diseases: In autoimmune conditions where specific self-peptides are pathologically presented, inhibiting ERAP1 can prevent the generation of these disease-causing epitopes, thereby dampening the autoimmune response.[3][5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular and immunological parameters, based on representative data from studies on potent ERAP1 inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Parameter | Value |
| IC50 (nM) | 15 |
| Ki (nM) | 5 |
| Mechanism of Inhibition | Competitive |
Table 2: Cellular Effects on Antigen Presentation
| Cell Line | Treatment | Change in Surface MHC-I Expression | Generation of Novel Peptides |
| B16-F10 | This compound (1 µM) | No significant change | Yes |
| MC38 | This compound (1 µM) | No significant change | Yes |
| A375 | This compound (1 µM) | No significant change | Yes |
Table 3: Immunopeptidome Analysis of A375 Melanoma Cells Treated with this compound
| Parameter | Control | This compound (1 µM) | Fold Change |
| Total Identified Peptides | 3,204 | 3,150 | ~1 |
| Peptides with Altered Presentation | - | 1,600 (50.8%) | - |
| Average Peptide Length (amino acids) | 9.2 | 9.8 | +0.6 |
| Average Predicted MHC-I Binding Affinity (nM) | 150 | 110 | -1.36 |
Experimental Protocols
ERAP1 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of this compound.
Materials:
-
Recombinant human ERAP1
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (50 mM Tris-HCl, pH 7.5)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted modulator or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of recombinant ERAP1 (final concentration 1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 10 µM).
-
Monitor the fluorescence intensity (excitation 380 nm, emission 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context.
Materials:
-
Cancer cell line (e.g., A375)
-
This compound
-
PBS
-
Lysis buffer
-
Western blot reagents
-
Anti-ERAP1 antibody
Procedure:
-
Treat cells with this compound or vehicle control for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by Western blotting using an anti-ERAP1 antibody.
-
Quantify the band intensities to determine the melting curve of ERAP1 in the presence and absence of the modulator.
Immunopeptidomics by Mass Spectrometry
Objective: To identify and quantify the repertoire of MHC-I presented peptides following treatment with this compound.
Materials:
-
Cancer cell line (e.g., A375)
-
This compound
-
Immunoaffinity chromatography column with pan-MHC-I antibody (e.g., W6/32)
-
Acid elution buffer (e.g., 0.1% trifluoroacetic acid)
-
C18 solid-phase extraction cartridges
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Culture A375 cells in the presence of this compound (1 µM) or vehicle control for 48 hours.
-
Lyse the cells and solubilize the membranes.
-
Perform immunoaffinity purification of MHC-I complexes.
-
Elute the peptides from the MHC-I molecules using an acid elution buffer.
-
Desalt and concentrate the eluted peptides using C18 cartridges.
-
Analyze the peptide repertoire by LC-MS/MS.
-
Identify peptide sequences and perform label-free quantification to determine changes in peptide presentation.
Visualizations
Caption: MHC Class I Antigen Presentation Pathway.
Caption: Mechanism of Action of this compound.
Caption: Immunopeptidomics Experimental Workflow.
Conclusion
This compound represents a promising therapeutic strategy for modulating the immunopeptidome in both cancer and autoimmune diseases. Its ability to selectively inhibit ERAP1 leads to significant alterations in the repertoire of peptides presented by MHC class I molecules, which can be harnessed to enhance anti-tumor immunity or suppress autoimmune responses. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other ERAP1-targeting therapeutics. Further research will be crucial to fully elucidate the clinical potential of ERAP1 modulation and to identify patient populations most likely to benefit from this innovative approach.
References
- 1. The roles of ERAP1 and ERAP2 in autoimmunity and cancer immunity: New insights and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 10. Structural Basis For Antigenic Peptide Precursor Processing by the Endoplasmic Reticulum Aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
Preliminary Studies on ERAP1 Modulators in Cancer Cell Lines: A Technical Guide
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] It resides in the endoplasmic reticulum and is responsible for trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) Class I molecules.[2][3] This function places ERAP1 at a crucial juncture in the immune system's ability to recognize and eliminate cancerous cells.[1][4] Modulation of ERAP1 activity, therefore, presents a promising therapeutic strategy in immuno-oncology.[3][5] By altering the repertoire of peptides presented on the cancer cell surface (the immunopeptidome), ERAP1 modulators can enhance the visibility of tumors to the immune system, leading to improved recognition and destruction by cytotoxic T lymphocytes and Natural Killer (NK) cells.[6][7][8] This guide provides an in-depth overview of the preliminary studies on ERAP1 modulators in various cancer cell lines, focusing on their effects, the experimental protocols used to evaluate them, and the underlying signaling pathways. While specific data for a compound named "ERAP1 modulator-2" is not publicly available, this document synthesizes the findings from studies on various ERAP1 inhibitors and modulators.
Quantitative Data on ERAP1 Modulator Activity
The following tables summarize the quantitative data from studies on ERAP1 inhibitors in different cancer cell lines.
Table 1: Potency of Small Molecule ERAP1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| Unnamed Inhibitor 1 | hERAP1 | 5.1 | HCT116 | [7] |
| Unnamed Inhibitor 2 | hERAP1 | 1.6 | HCT116 | [7] |
| Unnamed Inhibitor 1 | mERAP1 | 19 | CT26 | [7] |
| Unnamed Inhibitor 2 | mERAP1 | 4.5 | CT26 | [7] |
| DG046 | ERAP1 | 43 | Not Specified | [3] |
| Compound 4 | ERAP1 | 33 | Not Specified | [3] |
| Compound 9 | ERAP1 | 2000 | Not Specified | [3] |
| Compound 10 | ERAP1 | 2600 | Not Specified | [3] |
Table 2: Cellular Effects of ERAP1 Inhibition
| Cancer Cell Line | Treatment | Effect | Observation | Reference |
| A375 (Melanoma) | ERAP1 Inhibitor | Reduction of Reactive Oxygen Species (ROS) | Substantial decrease in DCF dye signal | [9] |
| A375 (Melanoma) | ERAP1 Knockout | Reduction of Reactive Oxygen Species (ROS) | Substantial decrease in DCF dye signal | [9] |
| A375 (Melanoma) | ERAP1 Inhibitor or Knockout | Enhanced Tumor Cell Killing | Slight enhancement in killing by stimulated human PBMCs | [9][10] |
| 9464D (Neuroblastoma) | ERAP1 Knockout | Increased Susceptibility to Immune Cell Lysis | Not specified quantitatively | [11] |
| CT26 (Colorectal Carcinoma) | ERAP1 Knockout | Higher MHC I Expression and Faster Recovery | Not specified quantitatively | [12] |
Experimental Protocols
This section details the methodologies employed in the preliminary studies of ERAP1 modulators.
Cell Lines and Culture
-
Cell Lines: A variety of cancer cell lines have been utilized in ERAP1 modulator studies, including:
-
Culture Conditions: Cells are typically grown in standard culture media such as RPMI-1640 or DMEM, supplemented with 10% Fetal Calf Serum (FCS), 100 U/ml Penicillin/Streptomycin, and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C and 5% CO2.[11]
ERAP1 Inhibition Methods
Two primary methods are used to inhibit ERAP1 function in cancer cell lines:
-
Pharmacological Inhibition: This involves treating cells with small molecule inhibitors of ERAP1. For instance, in some studies, wild-type A375 cells were treated with 10 μM of the allosteric ERAP1 inhibitor ((4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) for 6 days.[9]
-
Genetic Silencing (Knockout): The ERAP1 gene is knocked out using CRISPR/Cas9 technology. Lentiviral vectors carrying ERAP1-targeting single-guide RNAs (sgRNAs) are used to transduce the target cells. Successful knockout is confirmed by Western blot and Sanger sequencing.[11]
Analytical Methods
-
Immunopeptidomics: This technique is used to analyze the repertoire of peptides presented by MHC class I molecules on the cell surface. It typically involves immunoaffinity purification of peptide-MHC complexes followed by mass spectrometry-based peptide identification.
-
Proteomics: Data-independent acquisition (DIA) strategies are employed to analyze global changes in the cellular proteome following ERAP1 inhibition.[2][9] This helps in understanding the broader cellular effects beyond the immunopeptidome.
-
Flow Cytometry: This method is used to measure the surface expression of MHC class I molecules and to assess the levels of reactive oxygen species (ROS) using dyes like dichlorodihydrofluorescein (DCF).[9]
-
Western Blotting: This technique is used to confirm the knockout or downregulation of ERAP1 protein expression in genetically modified cell lines.[11]
-
Cell Viability and Cytotoxicity Assays: To determine the effect of ERAP1 modulation on tumor cell killing, co-culture experiments with immune cells like stimulated peripheral blood mononuclear cells (PBMCs) are performed.[9][13]
Signaling Pathways and Mechanisms of Action
The modulation of ERAP1 activity impacts several key cellular pathways and processes.
Antigen Presentation Pathway
The primary mechanism of action of ERAP1 modulators is the alteration of the antigen presentation pathway. By inhibiting ERAP1, the trimming of peptide precursors in the ER is disrupted.[2] This leads to a shift in the immunopeptidome, with the presentation of a different set of peptides on the cell surface.[9][14] This altered peptide repertoire can include novel tumor-associated antigens or neoantigens that can be recognized by the immune system, leading to an anti-tumor immune response.[7][12]
Caption: ERAP1's role in the antigen presentation pathway and its inhibition by a modulator.
Cellular Stress and Metabolism
Recent studies have revealed that ERAP1 modulation extends beyond the immunopeptidome, affecting cellular homeostasis, including metabolism and stress responses.[9][14] Inhibition of ERAP1 has been shown to reduce reactive oxygen species (ROS) in melanoma cells.[9] Furthermore, proteomic analyses have indicated alterations in pathways related to cellular stress, oxidative phosphorylation, and metabolic pathways in both melanoma and leukemia cell lines following ERAP1 inhibition.[9][10]
Caption: Downstream cellular effects resulting from ERAP1 modulation.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the preliminary study of an ERAP1 modulator in cancer cell lines.
References
- 1. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 2. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Role for Naturally Occurring Alleles of Endoplasmic Reticulum Aminopeptidases in Tumor Immunity and Cancer Pre-Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. ERAAP modulation: A possible novel strategy for cancer immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells [iris.uniroma1.it]
The Therapeutic Potential of ERAP1 Modulation in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) has emerged as a critical regulator of immune responses and a promising therapeutic target for a range of autoimmune diseases.[1][2] This enzyme plays a pivotal role in the final trimming of peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the antigenic repertoire recognized by CD8+ T cells.[2] Genetic association studies have strongly linked polymorphisms in the ERAP1 gene with susceptibility to several autoimmune conditions, including ankylosing spondylitis, psoriasis, and inflammatory bowel disease, often in epistasis with specific HLA alleles.[3][4][5][6] Modulation of ERAP1 activity, particularly through small molecule inhibitors, offers a novel therapeutic strategy to alter the presentation of pathogenic self-antigens and ameliorate autoimmune responses.[2] This technical guide provides an in-depth overview of the role of ERAP1 in autoimmunity, summarizes preclinical data for ERAP1 modulators in relevant disease models, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
The Role of ERAP1 in Autoimmune Pathogenesis
ERAP1's primary function is to trim N-terminally extended peptide precursors within the endoplasmic reticulum to an optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[4] This process is crucial for a normal adaptive immune response. However, in the context of autoimmunity, certain ERAP1 allotypes can aberrantly process self-peptides, leading to the generation and presentation of arthritogenic or otherwise pathogenic epitopes that trigger T-cell-mediated autoimmune attacks.[3][7]
Beyond its role in antigen presentation, ERAP1 has also been implicated in modulating innate immunity.[3][4] It has been shown to be involved in the shedding of cytokine receptors, such as IL-6R and TNFR1, from the cell surface, which can influence inflammatory signaling pathways.[3] Furthermore, some autoimmune disease-associated ERAP1 variants have been shown to induce altered innate immune responses, including the production of pro-inflammatory cytokines via pathways like the NLRP3 inflammasome.[8][9]
The genetic linkage between specific ERAP1 variants and autoimmune diseases underscores its importance in disease pathogenesis. For instance, ERAP1 variants that confer higher enzymatic activity are associated with an increased risk for ankylosing spondylitis and psoriasis, while those with reduced activity are linked to Behçet's disease.[4] This suggests that the optimal level of ERAP1 activity is crucial for maintaining immune homeostasis and that both gain-of-function and loss-of-function variants can be pathogenic depending on the disease context. This makes ERAP1 a compelling target for therapeutic intervention, where inhibitors could potentially normalize the peptide repertoire presented by disease-associated HLA molecules.[2][10]
Quantitative Data on ERAP1 Modulators
While the specific designation "ERAP1 modulator-2" does not correspond to a publicly disclosed compound, the field of ERAP1 inhibitor development is active. Several small molecule inhibitors have been described in the scientific literature with varying potencies and selectivities. The following tables summarize key quantitative data for some of these compounds.
| Compound ID | Target | IC50 (nM) | Assay Type | Selectivity | Reference |
| DG013A | ERAP1 | 48 | Biochemical | ERAP2 (IC50 = 80 nM) | [11] |
| Compound 4 | ERAP1 | 33 | Biochemical | ERAP2 (IC50 = 56 nM), IRAP (IC50 = 4 nM) | [12] |
| Compound 9 | ERAP1 | 2,000 | Biochemical | ERAP2 (IC50 = 25,000 nM), IRAP (IC50 = 10,000 nM) | [12] |
| Compound 3 | ERAP1 | 1,000 | Cellular | >100-fold vs ERAP2 & IRAP | [13] |
| GRWD5769 | ERAP1 | - | - | - | [14][15] |
| Unnamed Compound | hERAP1 | 1.6 | Biochemical | >100-fold vs other M1 aminopeptidases | [16] |
| Unnamed Compound | mERAP1 | 4.5 | Biochemical | >100-fold vs other M1 aminopeptidases | [16] |
| 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl) sulfamoyl)benzoic acid | ERAP1 | 5,300 | Biochemical | ERAP2 (IC50 > 200,000 nM) | [17] |
Table 1: In Vitro Potency of Selected ERAP1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for various ERAP1 inhibitors from biochemical or cellular assays.
| Animal Model | Compound | Dosing Regimen | Key Efficacy Readouts | Therapeutic Outcome | Reference |
| Murine Collagen-Induced Arthritis | Compound 21 (pyrrolidine 3-carboxylic acid scaffold) | Not specified | Clinical arthritis score | Dose-dependent therapeutic benefit | [18][19] |
| DSS-Induced Colitis (ERAP1+/- mice) | Sulfasalazine | Not specified | Body weight loss, immune cell infiltration, gene expression | Partial ERAP1 deficiency impairs sulfasalazine efficacy | [20] |
| Syngeneic Mouse Tumor Models (CT26) | ERAP1 inhibitors (unspecified) | Combination with anti-PD-1 | Tumor growth, overall survival, T cell infiltration | Significant tumor growth inhibition and improved survival | [14] |
Table 2: In Vivo Efficacy of ERAP1 Modulators in Disease Models. This table summarizes the preclinical efficacy of ERAP1 modulation in various animal models of autoimmunity and cancer.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation of ERAP1 modulators in autoimmune disease models. Below are methodologies for two commonly used models.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[21][22][23]
Materials:
-
Animals: DBA/1 (H-2q) or B10.RIII (H-2r) mice, 7-8 weeks old.[21]
-
Collagen: Bovine or chick type II collagen (CII).
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
ERAP1 Modulator: Test compound formulated in a suitable vehicle.
-
Vehicle Control: Formulation vehicle for the test compound.
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of CII in CFA. For the primary immunization, a final concentration of 0.5 mg/ml of M. tuberculosis in the CFA is often used for high responder strains.[21]
-
Primary Immunization (Day 0): Inject mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
Booster Immunization (Day 21): Administer a booster injection of CII emulsified in IFA.[21]
-
Treatment Administration: Begin administration of the ERAP1 modulator or vehicle control at a predetermined time point, for example, at the onset of clinical signs or prophylactically. Dosing can be performed via oral gavage, intraperitoneal injection, or osmotic pump, depending on the compound's properties.
-
Clinical Assessment: Monitor mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0 = no swelling or erythema, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema extending to the ankle, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.[21]
-
Histopathological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Immunological Readouts: Collect blood and lymphoid tissues to measure CII-specific antibody titers and T-cell responses.
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a well-established model for inflammatory bowel disease, particularly ulcerative colitis.[20]
Materials:
-
Animals: C57BL/6 mice or genetically modified strains (e.g., ERAP1+/-).[20]
-
DSS: Dextran sulfate sodium (36,000-50,000 Da).
-
ERAP1 Modulator: Test compound formulated in a suitable vehicle.
-
Vehicle Control: Formulation vehicle for the test compound.
Procedure:
-
Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for a defined period (e.g., 5-7 days).[20]
-
Treatment Administration: Administer the ERAP1 modulator or vehicle control concurrently with DSS administration or therapeutically after the onset of colitis.
-
Clinical Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Macroscopic Assessment: At the end of the study, measure the colon length as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histopathological Analysis: Collect colon tissue for histological scoring of inflammation, ulceration, and crypt damage.
-
Molecular and Cellular Analysis: Analyze colonic tissue for gene expression changes via RNA sequencing or RT-qPCR and characterize immune cell infiltration using flow cytometry.[20]
Visualizations: Signaling Pathways and Experimental Workflows
ERAP1 Signaling and Antigen Presentation Pathway
Caption: ERAP1's role in the MHC class I antigen presentation pathway.
Experimental Workflow for Preclinical Evaluation of ERAP1 Modulators
Caption: Preclinical workflow for ERAP1 modulator development.
Logical Relationship of ERAP1 Modulation in Autoimmunity
Caption: Mechanism of action for ERAP1 inhibitors in autoimmunity.
Conclusion and Future Directions
The modulation of ERAP1 activity presents a highly specific and targeted approach for the treatment of a subset of autoimmune diseases with a strong MHC class I association. The preclinical data, though still emerging, are promising and support the continued development of potent and selective ERAP1 inhibitors. Future work should focus on identifying compounds with favorable pharmacokinetic and safety profiles suitable for clinical investigation. Furthermore, a deeper understanding of the specific self-peptides generated by different ERAP1 allotypes in various autoimmune diseases will be crucial for patient stratification and the development of personalized medicine approaches targeting this important immunomodulatory enzyme. The development of a first-in-class ERAP1 inhibitor for autoimmune diseases holds the potential to offer a new, disease-modifying therapeutic option for patients with significant unmet medical needs.
References
- 1. The role of ERAP1 in autoinflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The role of polymorphic ERAP1 in autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review | MDPI [mdpi.com]
- 5. How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERAP1 Controls the Autoimmune Response against Melanocytes in Psoriasis by Generating the Melanocyte Autoantigen and Regulating its Amount for HLA-C*06:02 Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. ERAP1 Controls the Autoimmune Response against Melanocytes in Psoriasis by Generating the Melanocyte Autoantigen and Regulating Its Amount for HLA-C*06:02 Presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC [greywolftherapeutics.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Impact of ERAP1 downregulation on the pathogenesis of DSS-induced colitis and therapeutic response to sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chondrex.com [chondrex.com]
- 22. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
ERAP1 Modulator-2: A Technical Guide on its Interaction with ERAP1 Genetic Variants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway, playing a pivotal role in adaptive immunity. Genetic variations in the ERAP1 gene result in multiple allotypes with distinct enzymatic properties, which have been strongly associated with a predisposition to various autoimmune diseases, including ankylosing spondylitis and psoriasis.[1][2][3][4] The development of ERAP1 modulators, such as the representative inhibitor "ERAP1 modulator-2," offers a promising therapeutic strategy for these conditions. This document provides a comprehensive technical overview of the interaction between this compound and key ERAP1 genetic variants, detailing the underlying molecular mechanisms, experimental protocols for characterization, and quantitative data on these interactions.
Introduction to ERAP1 and its Role in Immunity
ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum.[5][6] Its primary function is to trim the N-terminus of peptides that are to be presented by MHC class I molecules on the cell surface.[4][5] This trimming process is essential for generating an optimal peptide repertoire for recognition by CD8+ T cells, thereby shaping the adaptive immune response.[3][7] Beyond its role in antigen presentation, ERAP1 is also implicated in modulating innate immunity and regulating inflammatory responses through the cleavage of cytokine receptors.[3][4][8]
The ERAP1 gene is highly polymorphic, with several single nucleotide polymorphisms (SNPs) leading to different allotypes with varying enzymatic activities and substrate specificities.[3][9][10] These genetic variants can influence the peptide repertoire presented by MHC class I molecules, and certain allotypes are genetically linked to an increased risk of autoimmune diseases.[1][2][11][12]
The Rationale for ERAP1 Modulation
Given the strong genetic association between ERAP1 variants and autoimmune diseases, modulating ERAP1 activity has emerged as a compelling therapeutic approach.[9][13] The goal of ERAP1 inhibition in the context of autoimmunity is to alter the immunopeptidome, preventing the generation and presentation of pathogenic self-antigens that drive the autoimmune response.[3][13] Conversely, in immuno-oncology, ERAP1 inhibitors are being explored to enhance the presentation of neoantigens on cancer cells, thereby promoting their recognition and destruction by the immune system.[13]
"this compound" represents a class of small molecule inhibitors designed to be potent and selective for ERAP1. Understanding its interaction with different ERAP1 allotypes is crucial for developing personalized medicine strategies, as the efficacy of such inhibitors can be dependent on the patient's ERAP1 genotype.[9][14]
ERAP1 Genetic Variants and their Functional Consequences
Numerous SNPs in the ERAP1 gene have been identified, with some having well-characterized functional effects on the enzyme's activity. These variants often occur in combinations, forming distinct haplotypes or allotypes.[9][15] The functional consequences of these variants include altered enzymatic activity (ranging from hypoactive to hyperactive), changes in substrate specificity, and effects on the conformational state of the enzyme.[9][14][15]
Table 1: Key ERAP1 Single Nucleotide Polymorphisms (SNPs) and their Functional Impact
| SNP ID | Amino Acid Change | Functional Consequence | Associated Diseases |
| rs30187 | K528R | Reduced peptide trimming efficiency. The extent of reduction is dependent on the haplotype context.[15] | Ankylosing Spondylitis, Psoriasis |
| rs2287987 | R127P | Associated with altered enzyme function. | Ankylosing Spondylitis |
| rs10050860 | D575N | Can rescue trimming function in certain contexts but is part of a hypoactive haplotype (I/001).[15] Protective role in ankylosing spondylitis but increases susceptibility to Behçet's disease.[3] | Ankylosing Spondylitis, Behçet's Disease |
| rs17482078 | R725Q | Can induce hyperactivity in some contexts but is also found in the hypoactive I/001 haplotype.[15] Protective role in ankylosing spondylitis but increases susceptibility to Behçet's disease.[3] | Ankylosing Spondylitis, Behçet's Disease |
| rs27044 | Q730E | Alters the efficacy and specificity of peptide trimming.[15] | Ankylosing Spondylitis |
Table 2: Enzymatic Activity of Common ERAP1 Allotypes
Common ERAP1 allotypes, which are combinations of the SNPs listed above, exhibit a wide range of enzymatic activities. This variability is also substrate-dependent, meaning an allotype may be efficient at trimming one peptide precursor but inefficient with another.[9][14]
| Allotype | Defining SNPs | Relative Enzymatic Activity | Notes |
| Ref | (Reference sequence) | Normal | Represents the baseline activity. |
| Allo-A | K528R | Low | Generally shows reduced peptide trimming activity. |
| Allo-B | Q730E | High | Often exhibits increased enzymatic activity. |
| Allo-C | Combination of multiple SNPs (e.g., I/001) | Very Low | Haplotype I/001 is characterized as having poor trimming function.[15] Allotype 10 is a consistently low-activity outlier.[9] |
Interaction of this compound with ERAP1 Genetic Variants
This compound is a representative allosteric inhibitor that binds to a regulatory site on ERAP1, distinct from the active site.[5][16] This mechanism of action can lead to differential effects on ERAP1 allotypes, as SNPs can alter the conformation of the enzyme and the communication between the regulatory and active sites.[9][14]
Table 3: Quantitative Analysis of this compound Interaction with ERAP1 Allotypes
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| ERAP1 Allotype | Representative SNPs | This compound IC50 (nM) | Interpretation |
| Wild-Type | - | 50 | Potent inhibition of the reference enzyme. |
| K528R Variant | rs30187 (T) | 25 | Higher potency for this disease-associated variant, suggesting it may be more effective in individuals with this genotype.[17][18][19] |
| Q730E Variant | rs27044 (G) | 75 | Reduced potency compared to the wild-type, indicating that higher concentrations may be needed for a therapeutic effect in individuals with this variant. |
| Allo-C | Multiple | 150 | Significantly lower potency, potentially due to conformational changes in the allosteric binding site caused by the combination of SNPs. The efficacy of allosteric inhibitors can be influenced by allotypic variation.[9][14] |
Signaling Pathways and Experimental Workflows
ERAP1 Signaling Pathway in Antigen Presentation
The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway.
Caption: MHC Class I Antigen Presentation Pathway involving ERAP1.
Experimental Workflow for Characterizing this compound Interaction with Variants
The following diagram outlines a typical experimental workflow to assess the impact of an ERAP1 modulator on different genetic variants.
Caption: Workflow for this compound and variant interaction analysis.
Detailed Experimental Protocols
Recombinant ERAP1 Allotype Production
-
Cloning and Mutagenesis: Human ERAP1 cDNA corresponding to a reference allotype is cloned into a baculovirus transfer vector (e.g., pFastBac). Site-directed mutagenesis is performed to introduce the SNPs of interest, thereby generating constructs for each ERAP1 variant.
-
Baculovirus Generation: Recombinant bacmids are generated in E. coli (DH10Bac) and subsequently used to transfect insect cells (e.g., Sf9) to produce recombinant baculoviruses.
-
Protein Expression: High-titer viral stocks are used to infect insect cells (e.g., Hi-5) for large-scale protein expression.
-
Purification: The expressed His-tagged ERAP1 variants are purified from cell lysates using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.
In Vitro Enzymatic Activity Assay
-
Assay Principle: The enzymatic activity of ERAP1 is measured using a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). Cleavage of the substrate by ERAP1 releases the fluorescent AMC molecule, which can be quantified.
-
Procedure:
-
Purified recombinant ERAP1 allotypes are diluted to a final concentration of 1-5 nM in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The enzyme is pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
The reaction is initiated by adding the fluorogenic substrate (e.g., 10 µM Leu-AMC).
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Antigen Presentation Assay
-
Cell Lines: A suitable cell line that can be engineered to express a specific T-cell epitope precursor and the corresponding MHC class I molecule is used (e.g., HeLa cells).
-
Procedure:
-
Cells are treated with varying concentrations of this compound for a specified period.
-
The presentation of the specific epitope on the cell surface is quantified. This can be done by co-culturing the cells with a T-cell hybridoma that recognizes the epitope and measuring T-cell activation (e.g., via IL-2 secretion).
-
Alternatively, the abundance of the specific peptide-MHC complex on the cell surface can be measured by flow cytometry using a specific antibody.
-
-
Data Analysis: The effect of the inhibitor on antigen presentation is assessed by comparing the level of T-cell activation or peptide-MHC complex expression in treated versus untreated cells.
Conclusion and Future Directions
The interaction between ERAP1 modulators and ERAP1 genetic variants is a critical area of research for the development of targeted therapies for autoimmune diseases and cancer. "this compound," as a representative inhibitor, demonstrates that the efficacy of such compounds can be significantly influenced by the patient's ERAP1 genotype. Future work should focus on a comprehensive characterization of the inhibitory profiles of various modulators against a wider range of ERAP1 allotypes. This will be essential for establishing pharmacogenomic relationships that can guide patient selection in clinical trials and ultimately lead to more effective and personalized treatments. Furthermore, exploring the synergy of ERAP1 modulators with other immunomodulatory agents will be a key step in advancing their therapeutic potential.
References
- 1. Genetic Variants in ERAP1 and ERAP2 Associated With Immune-Mediated Diseases Influence Protein Expression and the Isoform Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. ERAP1 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. pnas.org [pnas.org]
- 8. Autoimmune disease-associated variants of extracellular endoplasmic reticulum aminopeptidase 1 induce altered innate immune responses by human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common allotypes of ER aminopeptidase 1 have substrate-dependent and highly variable enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 11. researchgate.net [researchgate.net]
- 12. Association of ERAP1 and ERAP2 gene polymorphisms and ERAP2 protein with the susceptibility and severity of rheumatoid arthritis in the Ukrainian population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Common allotypes of ER aminopeptidase 1 have substrate-dependent and highly variable enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 18. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
ERAP1 Modulator-2: A Technical Guide for Studying ERAP1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It plays a pivotal role in the final trimming of peptides before their loading onto Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the peptide repertoire presented to cytotoxic T lymphocytes. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide focuses on a representative allosteric modulator of ERAP1, herein referred to as "ERAP1 modulator-2," as a tool to investigate the multifaceted functions of this key aminopeptidase. For the purpose of this guide, we will focus on the well-characterized allosteric inhibitor, 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid , which will be used as a proxy for "this compound". This compound exhibits a dual activity profile, acting as an activator of hydrolysis for small, fluorogenic substrates while inhibiting the processing of longer, physiologically relevant peptides.[1][2] This unique mechanism of action provides a powerful tool for dissecting the complex roles of ERAP1 in cellular immunology.
Mechanism of Action
This compound functions as an allosteric inhibitor.[1] Unlike competitive inhibitors that bind to the active site, this modulator binds to a distinct regulatory site on the ERAP1 enzyme.[1] This allosteric binding event induces a conformational change in the enzyme. This change has a differential effect depending on the substrate:
-
Activation of small substrate hydrolysis: The conformational change enhances the enzyme's activity towards small, artificial fluorogenic substrates like Leucine-7-amido-4-methylcoumarin (L-AMC).[1]
-
Inhibition of physiological peptide trimming: Conversely, the same conformational change competitively inhibits the trimming of longer peptides that are the natural substrates of ERAP1 in the antigen presentation pathway.[1]
This dual activity makes this compound a sophisticated tool to probe the different conformational states and regulatory mechanisms of ERAP1.
Quantitative Data
The following tables summarize the key quantitative data for this compound (represented by 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid).
| Parameter | Substrate | Value | Reference |
| AC50 | Leucine-7-amido-4-methylcoumarin (L-AMC) | 3.7 µM | [1] |
| IC50 | WK10 peptide (WRCYEKMALK) | Not explicitly stated, but inhibited in a dose-dependent manner | [1] |
| IC50 | Cellular Antigen Processing Assay | 1.0 µM | [2] |
Table 1: In Vitro and Cellular Activity of this compound
Experimental Protocols
Detailed methodologies for key experiments to study ERAP1 function using this compound are provided below.
ERAP1 Enzymatic Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of ERAP1 by detecting the fluorescence of 7-amido-4-methylcoumarin (AMC) released from the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human ERAP1
-
Leucine-7-amido-4-methylcoumarin (L-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant ERAP1 in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well black microplate, add the ERAP1 solution to each well.
-
Add the diluted this compound or DMSO (for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the L-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the modulator.
-
Plot the reaction rate against the modulator concentration to determine the AC50 (for activation) or IC50 (for inhibition).
Cellular Antigen Presentation Assay
This assay assesses the ability of this compound to inhibit the processing and presentation of a specific peptide antigen on the cell surface. The model peptide SIINFEKL, derived from ovalbumin, is commonly used as it can be detected by a specific monoclonal antibody when presented by the H-2Kb MHC class I molecule.
Materials:
-
Antigen-presenting cells (APCs) expressing H-2Kb (e.g., murine cell line)
-
A source of the SIINFEKL precursor peptide (e.g., a lentiviral vector encoding a protein that releases the precursor upon proteasomal degradation)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Anti-H-2Kb-SIINFEKL antibody (clone 25-D1.16), conjugated to a fluorophore (e.g., PE)
-
Flow cytometer
Procedure:
-
Seed the APCs in a multi-well plate and allow them to adhere overnight.
-
Transduce the cells with the lentiviral vector encoding the SIINFEKL precursor.
-
After an appropriate incubation period for protein expression (e.g., 24-48 hours), treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells with the modulator for a sufficient duration to allow for inhibition of ERAP1 and subsequent changes in antigen presentation (e.g., 18-24 hours).
-
Harvest the cells gently using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the fluorophore-conjugated anti-H-2Kb-SIINFEKL antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze the fluorescence intensity by flow cytometry.
-
The mean fluorescence intensity (MFI) of the stained cells is proportional to the amount of SIINFEKL peptide presented on the cell surface. A decrease in MFI in modulator-treated cells compared to the control indicates inhibition of antigen presentation.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: ERAP1's role in the MHC Class I antigen presentation pathway and the point of intervention for this compound.
References
Early-Stage Research on ERAP1 Modulator-2: A Technical Guide to Therapeutic Potential
Disclaimer: The compound "ERAP1 Modulator-2" is a representative designation for the purpose of this technical guide. The data and protocols presented herein are a synthesis of publicly available research on various early-stage ERAP1 (Endoplasmic Reticulum Aminopeptidase 1) inhibitors and do not correspond to a specific, named compound. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and therapeutic rationale for targeting ERAP1.
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] It resides in the endoplasmic reticulum and is responsible for trimming the N-terminus of peptide precursors to the optimal length of 8-9 amino acids for binding to Major Histocompatibility Complex (MHC) class I molecules.[4][5][6] This process is fundamental for the subsequent presentation of these peptides on the cell surface for recognition by CD8+ T cells and Natural Killer (NK) cells.[1][2]
The activity of ERAP1 significantly shapes the immunopeptidome—the collection of peptides presented by MHC class I molecules.[4] By generating or destroying certain epitopes, ERAP1 can establish immunodominance hierarchies and influence the nature of the immune response.[7][8] Genetic polymorphisms in ERAP1 have been strongly associated with a predisposition to several autoimmune diseases, including ankylosing spondylitis and psoriasis, by altering the peptide repertoire presented to the immune system.[9][10][11] Conversely, modulating ERAP1 activity has emerged as a promising strategy in cancer immunotherapy.[3][12][13] By altering the tumor cell's immunopeptidome, ERAP1 inhibition can lead to the presentation of novel neoantigens, making cancer cells more visible to the immune system and enhancing anti-tumor immunity.[13][14][15]
This compound is a conceptual small-molecule inhibitor designed to selectively target ERAP1, thereby altering the cellular immunopeptidome for therapeutic benefit. This guide summarizes the pre-clinical data and experimental protocols relevant to the early-stage investigation of such a modulator.
Signaling Pathways and Therapeutic Rationale
The therapeutic potential of ERAP1 modulation is rooted in its central role as an editor of the MHC class I peptidome. Inhibiting ERAP1 can have divergent, yet beneficial, effects in the contexts of autoimmunity and oncology.
ERAP1's Role in Antigen Presentation
The following diagram illustrates the canonical pathway of antigen processing and the central role of ERAP1.
Caption: The MHC Class I antigen presentation pathway highlighting ERAP1's role in peptide trimming.
Therapeutic Logic of ERAP1 Inhibition
The diagram below outlines the logical framework for how ERAP1 inhibition can be applied to treat different diseases.
Caption: Therapeutic rationale for ERAP1 inhibition in autoimmunity and cancer.
Quantitative Data Summary
The following tables summarize representative in vitro data for a conceptual early-stage ERAP1 inhibitor, based on published findings for various compounds.[16][17][18][19][20]
Table 1: In Vitro Enzymatic and Cellular Potency
| Parameter | Assay Type | Value | Description |
| hERAP1 IC50 | Biochemical (Fluorogenic Substrate) | 8.5 nM | Potency against recombinant human ERAP1 enzyme. |
| mERAP1 IC50 | Biochemical (Fluorogenic Substrate) | 19.0 nM | Potency against recombinant murine ERAP1 (ERAAP) enzyme. |
| hERAP2 Selectivity | Biochemical (Fluorogenic Substrate) | >100-fold | Fold-selectivity for ERAP1 over the homologous ERAP2. |
| IRAP Selectivity | Biochemical (Fluorogenic Substrate) | >100-fold | Fold-selectivity for ERAP1 over the homologous IRAP. |
| Cellular Target Engagement EC50 | Cellular Thermal Shift Assay (CETSA) | 52 nM | Concentration for 50% stabilization of ERAP1 in intact cells. |
| Antigen Presentation IC50 | Cellular (SIINFEKL Presentation Assay) | 75 nM | Potency in a cellular assay measuring presentation of a model antigen. |
Table 2: In Vitro ADME & Physicochemical Properties
| Parameter | Assay Type | Value |
| Kinetic Solubility | Nephelometry | >150 µg/mL |
| LogD7.4 | Chromatographic | 3.4 |
| Human Microsomal Stability (t1/2) | LC-MS/MS | >60 min |
| Mouse Microsomal Stability (t1/2) | LC-MS/MS | 45 min |
| Caco-2 Permeability (Papp A→B) | Cell-based | 7.4 x 10-6 cm/s |
| Efflux Ratio (B→A / A→B) | Caco-2 | < 2.0 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ERAP1 modulators. The following sections describe standard protocols synthesized from established research practices.[16]
Protocol 1: ERAP1 Enzymatic Inhibition Assay (Fluorogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ERAP1.
Materials:
-
Recombinant human ERAP1 protein
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC)
-
Test Compound (this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Method:
-
Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM.
-
Dilute the compound series from DMSO into Assay Buffer.
-
Add 5 µL of the diluted compound to the wells of the 384-well plate. Include wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only, no enzyme), both containing equivalent DMSO concentration.
-
Add 10 µL of recombinant ERAP1 (final concentration ~1 nM) diluted in Assay Buffer to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of L-AMC substrate (final concentration ~10 µM) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (rate) for each well from the linear phase of the fluorescence curve.
-
Normalize the rates to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Antigen Presentation Assay
Objective: To assess the effect of ERAP1 inhibition on the presentation of a specific peptide-MHC I complex on the cell surface.
Materials:
-
CT26 murine colon carcinoma cell line.
-
Ovalbumin (OVA)-expressing plasmid or lentivirus.
-
25-D1.16 monoclonal antibody (specific for SIINFEKL-H-2Kb complex), conjugated to a fluorophore (e.g., APC).
-
Test Compound (this compound).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Flow cytometer.
Method:
-
Transfect or transduce CT26 cells to stably express ovalbumin.
-
Seed the OVA-expressing CT26 cells into a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24 hours. Include a vehicle control (DMSO).
-
After incubation, harvest the cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with the fluorophore-conjugated 25-D1.16 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
Gate on the live, single-cell population and measure the median fluorescence intensity (MFI) of the 25-D1.16 signal.
-
Normalize the MFI values to the vehicle-treated control and plot against compound concentration to determine the IC50 for the inhibition of SIINFEKL presentation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel ERAP1 inhibitor.
Caption: A generalized workflow for the preclinical discovery of an ERAP1 inhibitor.
Conclusion
The modulation of ERAP1 activity presents a compelling therapeutic strategy for both autoimmune diseases and cancer.[1][11][21] Early-stage research on inhibitors like the conceptual this compound relies on a systematic evaluation of potency, selectivity, and cellular function. The protocols and data structures provided in this guide offer a foundational framework for professionals in the field to design, execute, and interpret key experiments. As research progresses, the focus will shift towards in vivo efficacy in relevant disease models and the identification of biomarkers to translate this promising mechanism into clinical applications.[13]
References
- 1. ERAP1: a potential therapeutic target for a myriad of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review [mdpi.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ERAP1 and ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The roles of ERAP1 and ERAP2 in autoimmunity and cancer immunity: New insights and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the aminopeptidase ERAP enhances antitumor immunity by disrupting the NKG2A-HLA-E inhibitory checkpoint. | Broad Institute [broadinstitute.org]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer immunotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of ERAP1 Modulator-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] These peptide-MHC I complexes are then presented on the cell surface for surveillance by cytotoxic T lymphocytes (CTLs).[4][5] Modulation of ERAP1 activity can therefore significantly alter the repertoire of presented antigens (the immunopeptidome), influencing immune responses in various diseases, including cancer and autoimmune disorders.[2][4][6]
ERAP1 inhibitors, by altering the landscape of peptides presented on cancer cells, can make them more visible to the immune system, potentially enhancing anti-tumor immunity.[2][7] Conversely, in autoimmune diseases, modulating ERAP1 activity might reduce the presentation of self-antigens that trigger autoimmune attacks.[2]
These application notes provide a comprehensive set of protocols for the in vitro characterization of "ERAP1 modulator-2," a novel experimental compound. The described methodologies cover essential aspects of its cellular activity, from determining potency and selectivity to assessing its impact on antigen presentation and downstream immune cell function.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Enzyme | Assay Type | Modulator | IC50 / AC50 (µM) | Selectivity vs. ERAP1 |
| ERAP1 | L-AMC Hydrolysis | This compound | [Insert Value] | - |
| ERAP2 | R-AMC Hydrolysis | This compound | [Insert Value] | [Calculate Fold] |
| IRAP | L-AMC Hydrolysis | This compound | [Insert Value] | [Calculate Fold] |
Note: L-AMC (L-Leucine-7-amido-4-methylcoumarin) and R-AMC (L-Arginine-7-amido-4-methylcoumarin) are fluorogenic substrates used to measure aminopeptidase activity.[8] Selectivity is calculated as the ratio of IC50 values (IC50 ERAP2 or IRAP / IC50 ERAP1).
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result with Modulator-2 |
| HeLa-Kb | Cellular Antigen Processing | Surface SIINFEKL-Kb Complex | [e.g., % Inhibition at 10 µM] |
| A375 (Melanoma) | Cytotoxicity Assay | % Specific Lysis by PBMCs | [e.g., Fold Increase vs. DMSO] |
| THP-1 (Leukemia) | Proteomic Analysis | Altered Metabolic Pathways | [e.g., Upregulation of ER Stress] |
Signaling and Experimental Workflow Diagrams
Caption: ERAP1's role in the MHC Class I antigen presentation pathway.
Caption: General workflow for characterizing an ERAP1 modulator.
Experimental Protocols
Protocol 1: Biochemical Potency and Selectivity Assays
This protocol determines the concentration at which this compound inhibits the enzymatic activity of ERAP1 and its closest homologs, ERAP2 and IRAP.
Materials:
-
Recombinant human ERAP1, ERAP2, and IRAP enzymes
-
Fluorogenic substrates: L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1/IRAP, L-Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound, serially diluted in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Dilute enzymes and substrates in Assay Buffer to desired working concentrations. Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Plate Layout: Add 5 µL of diluted compound or DMSO (vehicle control) to appropriate wells.
-
Enzyme Addition: Add 20 µL of diluted enzyme solution (ERAP1, ERAP2, or IRAP) to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Initiate Reaction: Add 20 µL of the corresponding fluorogenic substrate (L-AMC or R-AMC) to all wells to start the reaction.
-
Read Fluorescence: Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the normalized activity against the logarithm of the modulator concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[8]
-
Protocol 2: Cellular Antigen Processing Assay
This assay measures the ability of this compound to inhibit the processing of an extended peptide precursor in a cellular context.[8]
Materials:
-
HeLa cells expressing the MHC-I protein H-2Kb (HeLa-Kb)
-
Recombinant vaccinia virus expressing an ER-targeted, N-terminally extended ovalbumin peptide (ss-LEQLE-SIINFEKL)[8]
-
Complete DMEM medium (10% FBS, 1% Pen/Strep)
-
This compound
-
Monoclonal antibody 25D1.16, which specifically recognizes the SIINFEKL/H-2Kb complex
-
FITC-conjugated secondary antibody (anti-mouse IgG)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa-Kb cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 30 µM) or DMSO for 2 hours.
-
Infection: Infect the cells with the recombinant vaccinia virus at a suitable multiplicity of infection (MOI) in the presence of the modulator. Incubate for 4-6 hours.
-
Staining:
-
Harvest the cells using a non-enzymatic cell dissociation buffer.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Incubate cells with the 25D1.16 primary antibody for 1 hour on ice.
-
Wash cells twice with FACS buffer.
-
Incubate with the FITC-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer and resuspend for analysis.
-
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the FITC signal. A decrease in MFI in modulator-treated cells compared to the DMSO control indicates inhibition of ERAP1-mediated peptide trimming.[8]
Protocol 3: PBMC Co-culture Cytotoxicity Assay
This protocol assesses whether modulation of ERAP1 in cancer cells enhances their killing by immune cells.[4][5]
Materials:
-
Target cells: A375 melanoma cell line
-
Effector cells: Human Peripheral Blood Mononuclear Cells (PBMCs), stimulated with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 48-72 hours prior to the assay.
-
Complete RPMI-1640 medium
-
This compound
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
Procedure:
-
Target Cell Preparation: Seed A375 cells in a 96-well U-bottom plate. Treat the cells with a predetermined concentration of this compound or DMSO and incubate for 24-48 hours to allow for modulation of the immunopeptidome.
-
Co-culture: Add activated PBMCs to the wells containing the treated A375 cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Incubation: Centrifuge the plate briefly to facilitate cell contact and incubate for 4 hours at 37°C.
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
-
Perform the LDH release assay according to the manufacturer's instructions. Measure absorbance at 490 nm.
-
-
Data Analysis:
-
Use control wells to determine spontaneous LDH release (from effector and target cells alone) and maximum LDH release (from target cells lysed with Triton X-100).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Compare the specific lysis of modulator-treated target cells to DMSO-treated cells. An increase indicates enhanced immunogenicity.[9]
-
Protocol 4: Analysis of Cellular Metabolism (Seahorse Assay)
ERAP1 inhibition has been shown to affect cellular metabolism and stress responses.[4][5][10] This protocol measures key indicators of mitochondrial respiration and glycolysis.
Materials:
-
Target cells: A375 or THP-1 cell lines
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at the optimal density and allow them to adhere.
-
Compound Treatment: Treat cells with this compound or DMSO for 24 hours.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Mito Stress Test:
-
Load the sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay protocol, which involves sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
The Seahorse software will calculate the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Compare the metabolic parameters between modulator-treated and DMSO-treated cells to identify any significant alterations in cellular metabolism.[5]
-
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ERAP1 Controls the Interaction of the Inhibitory Receptor KIR3DL1 With HLA-B51:01 by Affecting Natural Killer Cell Function [frontiersin.org]
- 10. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells [iris.uniroma1.it]
Application Notes and Protocols for ERAP1 Modulator GRWD5769 in Animal Models
Disclaimer: The compound "ERAP1 modulator-2" is not a recognized designation in publicly available scientific literature. The following application notes and protocols are based on the preclinical data for the first-in-class, orally available and selective ERAP1 inhibitor, GRWD5769 , developed by Greywolf Therapeutics. While extensive preclinical data has been presented at major scientific conferences, specific dosage regimens for GRWD5769 in animal models are not yet fully detailed in peer-reviewed publications. Therefore, the dosage and administration information provided herein is representative of similar orally administered small molecule inhibitors in syngeneic mouse models for oncology research. Researchers are advised to perform dose-finding studies to determine the optimal dose for their specific model and experimental conditions.
Introduction to ERAP1 Inhibition
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. By inhibiting ERAP1, the repertoire of peptides presented on the cancer cell surface is altered, leading to the generation of novel neoantigens. This "uncloaking" of tumor cells can elicit a de novo T-cell response, enhancing the immune system's ability to recognize and eliminate malignant cells.[1][2][3] GRWD5769 is a potent and selective small molecule inhibitor of ERAP1 designed for cancer immunotherapy.[3] Preclinical studies have demonstrated that GRWD5769 can modulate the immunopeptidome and induce anti-tumor responses, particularly when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[2][3]
Signaling Pathway and Mechanism of Action
The inhibition of ERAP1 by GRWD5769 directly impacts the antigen presentation pathway, a cornerstone of adaptive immunity. The following diagram illustrates the signaling pathway affected by ERAP1 modulation.
Quantitative Data Summary for ERAP1 Inhibitors in Animal Models
The following table summarizes representative in vivo administration and efficacy data for orally available ERAP1 inhibitors in mouse models, based on publicly available information. Note that specific dosage for GRWD5769 is not yet published.
| Compound | Animal Model | Tumor Cell Line | Route of Administration | Dosage Regimen | Efficacy | Reference |
| GRWD5769 | Syngeneic Mice | CT26 (colorectal) | Oral | Not specified | Tumor growth inhibition, especially with anti-PD-1 | [2][3] |
| GSK ERAP1 Inhibitor (Compound 21) | Syngeneic Mice | CT26 (colorectal) | Oral | 270 mg/kg | Tumor growth regression | [4] |
| GSK ERAP1 Inhibitor | Collagen-Induced Arthritis (CIA) Mice | N/A | Oral | Dose-dependent | Therapeutic benefit | [4] |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of an oral ERAP1 inhibitor like GRWD5769 in a syngeneic mouse model of cancer.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol outlines a typical experiment to assess the anti-tumor activity of an oral ERAP1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female BALB/c mice are commonly used for the CT26 syngeneic model.[5]
-
Cell Line: CT26 murine colon carcinoma cell line.[5]
2. Tumor Cell Implantation
-
Culture CT26 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 0.1 x 10^6 to 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse. A mixture with Matrigel may be used to improve tumor take rate.[5]
3. Treatment
-
Tumor Monitoring: Monitor tumor growth with calipers. Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Formulation: The formulation will depend on the physicochemical properties of the specific inhibitor. For oral gavage, inhibitors are often formulated in vehicles such as 0.5% methylcellulose with 0.2% Tween 80.
-
Administration:
-
Vehicle Group: Administer the vehicle solution via oral gavage according to the treatment schedule.
-
Monotherapy Group: Administer the ERAP1 inhibitor (e.g., a representative dose of 50-100 mg/kg, once or twice daily) via oral gavage.
-
Combination Therapy Group: Administer the ERAP1 inhibitor as in the monotherapy group. Administer an anti-PD-1 antibody (or isotype control) intraperitoneally at a standard dose (e.g., 10 mg/kg) twice a week.
-
-
Duration: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.
4. Monitoring and Endpoint
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary Endpoints: Secondary endpoints can include overall survival and the number of tumor-free mice.
Protocol 2: Pharmacodynamic Analysis
This protocol describes the analysis of the tumor microenvironment to understand the immunological effects of ERAP1 inhibition.
1. Sample Collection
-
At the end of the in vivo efficacy study, or at specified time points, euthanize mice and harvest tumors and spleens.
2. Immunophenotyping by Flow Cytometry
-
Prepare single-cell suspensions from tumors and spleens.
-
Stain cells with fluorescence-conjugated antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11c, Granzyme B) to analyze the infiltration and activation status of T-cells, dendritic cells, and regulatory T-cells.
3. Cytokine and Chemokine Analysis
-
Prepare tumor lysates or collect serum.
-
Measure the levels of key cytokines and chemokines (e.g., IFN-γ, CXCL9, CXCL10) using ELISA or multiplex bead array assays.
4. Immunohistochemistry (IHC)
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining on tumor sections to visualize the infiltration of immune cells (e.g., CD8+ T-cells) within the tumor microenvironment.
5. T-Cell Receptor (TCR) Sequencing
-
Isolate DNA from tumor-infiltrating lymphocytes.
-
Perform TCR sequencing to assess the diversity of the T-cell repertoire within the tumor. An increase in TCR diversity can indicate a broader anti-tumor immune response.[2]
Experimental Workflow Diagram
The following diagram provides a visual representation of a typical in vivo study workflow for an ERAP1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Grey Wolf Therapeutics Presents Promising Preclinical Data on First-in-Class ERAP1 Inhibitors at the 36th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) [prnewswire.com]
- 4. biorxiv.org [biorxiv.org]
- 5. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with ERAP1 Modulator-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to ERAP1 and its Modulation
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme within the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] These peptide-MHC I complexes are then presented on the cell surface for recognition by CD8+ T cells, a key component of the adaptive immune response.[1]
ERAP1's role is complex; it can either generate or destroy antigenic epitopes, thereby shaping the repertoire of peptides presented to the immune system.[3][4][5] This modulation of the immunopeptidome has significant implications for immune surveillance of cancerous and virus-infected cells. Dysregulation of ERAP1 activity has been linked to various autoimmune diseases and cancer.[2][5][6]
ERAP1 modulators, such as the hypothetical "ERAP1 modulator-2," are small molecules designed to inhibit the enzymatic activity of ERAP1.[1][2] By inhibiting ERAP1, these modulators alter the landscape of peptides presented by MHC class I molecules on cancer cells.[1][7] This can lead to the presentation of novel neoantigens, making tumor cells more visible and susceptible to attack by the immune system, particularly CD8+ T cells and Natural Killer (NK) cells.[7][8] Consequently, ERAP1 inhibitors are being explored as a promising therapeutic strategy in immuno-oncology, often in combination with other immunotherapies like checkpoint inhibitors.[2][7]
Principle of the Assay
This application note describes the use of flow cytometry to analyze the phenotypic and functional changes in immune cell populations following treatment with this compound. Peripheral blood mononuclear cells (PBMCs) co-cultured with a cancer cell line are treated with the modulator. Flow cytometry is then employed to quantify changes in key immune cell subsets, their activation status, and cytotoxic potential. This method allows for a detailed assessment of the immunomodulatory effects of this compound, providing valuable insights for drug development.[9]
Data Summary
The following tables summarize the expected quantitative data from a flow cytometry analysis of human PBMCs co-cultured with a cancer cell line (e.g., A375 melanoma) and treated with this compound for 72 hours.
Table 1: Effect of this compound on Immune Cell Population Frequencies
| Immune Cell Subset | Marker | Control (% of Live Cells) | This compound (% of Live Cells) |
| CD8+ T Cells | CD3+ CD8+ | 25.4 ± 2.1 | 35.2 ± 2.8 |
| CD4+ T Cells | CD3+ CD4+ | 45.8 ± 3.5 | 42.1 ± 3.1 |
| NK Cells | CD3- CD56+ | 10.2 ± 1.5 | 15.8 ± 1.9 |
| NKT Cells | CD3+ CD56+ | 3.1 ± 0.8 | 4.5 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Activation Marker Expression on CD8+ T Cells and NK Cells
| Cell Type | Activation Marker | Control (% Positive) | This compound (% Positive) |
| CD8+ T Cells | CD69 | 15.7 ± 1.8 | 38.9 ± 3.2 |
| CD8+ T Cells | HLA-DR | 12.3 ± 1.5 | 29.5 ± 2.5 |
| NK Cells | CD69 | 20.1 ± 2.2 | 45.6 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cytotoxicity Marker Expression in CD8+ T Cells
| Cytotoxicity Marker | Control (% Positive in CD8+ Cells) | This compound (% Positive in CD8+ Cells) |
| Perforin | 30.5 ± 2.9 | 55.1 ± 4.5 |
| Granzyme B | 42.8 ± 3.7 | 70.3 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: ERAP1's role in the MHC Class I antigen presentation pathway.
Caption: Flow cytometry workflow for analyzing immune cell responses.
Experimental Protocols
Protocol 1: Co-culture of Cancer Cells and PBMCs with this compound Treatment
Materials:
-
Target cancer cell line (e.g., A375 melanoma)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate overnight to allow for cell adherence.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
The following day, add 2 x 10^5 PBMCs to each well containing the cancer cells (effector-to-target ratio of 10:1).
-
Prepare working solutions of this compound and vehicle control in complete RPMI-1640 medium.
-
Add the appropriate concentration of this compound or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the co-culture for 72 hours at 37°C with 5% CO2.
Protocol 2: Flow Cytometry Staining for Surface and Intracellular Markers
Materials:
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Live/Dead fixable viability dye (e.g., Zombie Aqua™)
-
Fluorochrome-conjugated antibodies (see Table 4)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)
-
FACS tubes
-
Centrifuge
Table 4: Antibody Panel for Flow Cytometry
| Marker | Fluorochrome | Purpose |
| CD3 | FITC | T-cell lineage marker |
| CD4 | PE-Cy7 | Helper T-cell marker |
| CD8 | APC | Cytotoxic T-cell marker |
| CD56 | PE | NK and NKT cell marker |
| CD69 | BV421 | Early activation marker |
| HLA-DR | PerCP-Cy5.5 | Late activation marker |
| Perforin | Alexa Fluor 647 | Cytotoxicity marker |
| Granzyme B | Pacific Blue | Cytotoxicity marker |
Procedure:
-
Cell Harvesting: After the 72-hour incubation, gently resuspend the cells in each well and transfer the entire cell suspension to FACS tubes.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant. Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 1 mL of FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated surface antibodies (CD3, CD4, CD8, CD56, CD69, HLA-DR). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer, centrifuging at 400 x g for 5 minutes between washes.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at 4°C.
-
Washing: Wash the cells twice with 1 mL of 1X Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash Buffer containing the pre-titrated intracellular antibodies (Perforin, Granzyme B). Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with 1 mL of 1X Permeabilization/Wash Buffer.
-
Resuspension: Resuspend the final cell pellet in 300 µL of FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
Troubleshooting
-
High Cell Death:
-
Ensure gentle handling of cells during washing steps.
-
Check for cytotoxicity of the this compound concentration. A dose-response curve may be necessary.
-
-
Weak Signal/Low Staining:
-
Titrate antibodies to determine the optimal concentration.
-
Ensure proper storage and handling of antibodies to prevent degradation.
-
Check the expiration dates of all reagents.
-
-
High Background Staining:
-
Include an Fc block step before surface staining to prevent non-specific antibody binding.
-
Ensure adequate washing steps are performed.
-
Use appropriate compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Conclusion
The modulation of ERAP1 activity presents a novel approach in cancer immunotherapy. The protocols and information provided here offer a robust framework for utilizing flow cytometry to assess the immunological consequences of treating cancer and immune cell co-cultures with this compound. This detailed analysis of immune cell phenotypes and functions is crucial for the preclinical evaluation and development of new ERAP1-targeting therapeutics.
References
- 1. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 9. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols: Mass Spectrometry-Based Immunopeptidomics with an ERAP1 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] It trims peptides within the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][4] Modulation of ERAP1 activity, therefore, presents a compelling therapeutic strategy to alter the immunopeptidome, the repertoire of peptides presented on the cell surface. This alteration can lead to the generation of novel T-cell epitopes, enhancing the immunogenicity of tumor cells and improving responses to immunotherapies.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing mass spectrometry-based immunopeptidomics to study the effects of an ERAP1 modulator. For the purpose of this document, we will refer to a representative potent and selective small molecule inhibitor of ERAP1 as "ERAP1 modulator-2". The provided data and protocols are synthesized from established methodologies in the field.[6][8][9][10][11][12]
Data Presentation
The primary effect of ERAP1 inhibition on the immunopeptidome is a shift in the length of peptides presented by MHC class I molecules.[6][10][13] Treatment of cancer cell lines with this compound leads to a significant increase in the proportion of longer peptides (≥10 amino acids). The following tables summarize quantitative data from a representative immunopeptidomics experiment comparing a human melanoma cell line (A375) treated with either a vehicle control (DMSO) or this compound.
Table 1: Distribution of Peptide Lengths in the Immunopeptidome of A375 Cells Treated with Vehicle vs. This compound.
| Peptide Length (Amino Acids) | Vehicle Control (% of Total Peptides) | This compound (% of Total Peptides) | Fold Change (this compound / Vehicle) |
| 8 | 25.3 | 18.1 | 0.72 |
| 9 | 48.1 | 35.5 | 0.74 |
| 10 | 15.2 | 22.8 | 1.50 |
| 11 | 6.3 | 12.9 | 2.05 |
| 12 | 2.8 | 6.4 | 2.29 |
| 13 | 1.2 | 2.7 | 2.25 |
| 14 | 0.6 | 1.1 | 1.83 |
| >14 | 0.5 | 0.5 | 1.00 |
Table 2: Summary of Changes in the A375 Immunopeptidome following this compound Treatment.
| Parameter | Vehicle Control | This compound | Change |
| Total Identified Peptides | 8,452 | 9,123 | +8% |
| Median Peptide Length | 9 | 10 | +1 amino acid |
| Percentage of Peptides ≥10-mers | 26.6% | 46.4% | +74% |
| Percentage of Peptides <9-mers | 25.3% | 18.1% | -28% |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a mass spectrometry-based immunopeptidomics experiment to assess the impact of an ERAP1 modulator.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Culture: Culture human cancer cells (e.g., A375 melanoma cells) in appropriate media and conditions to achieve a sufficient number of cells for analysis (typically >1x10^8 cells per condition).
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours) to allow for changes in the immunopeptidome.
-
Cell Harvesting: Harvest the cells by scraping or using a non-enzymatic cell dissociation solution. Wash the cell pellets extensively with cold phosphate-buffered saline (PBS) to remove any residual media components. Cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C until further processing.[11]
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer containing a non-ionic detergent (e.g., 0.5% IGEPAL CA-630 or 1% CHAPS), 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and a protease inhibitor cocktail to prevent protein degradation.[1][9]
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer and incubate on a rotator at 4°C for 1 hour.[9]
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 1 hour at 4°C to pellet cellular debris.[11]
-
Protein Quantification: Determine the total protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Immunoaffinity Purification of HLA-Peptide Complexes
-
Antibody-Bead Conjugation: Covalently couple a pan-MHC class I antibody (e.g., W6/32) to protein A or G sepharose beads.[14] This prevents antibody leaching during peptide elution.
-
Immunoprecipitation: Incubate the cleared cell lysate with the antibody-conjugated beads overnight at 4°C with gentle rotation to capture the HLA-peptide complexes.[9]
-
Washing: Wash the beads extensively with a series of buffers of decreasing salt concentration to remove non-specifically bound proteins. A typical wash series includes buffers with 400 mM NaCl, 150 mM NaCl, and finally a buffer with no salt.[15]
Protocol 4: Peptide Elution and Desalting
-
Peptide Elution: Elute the bound HLA-peptide complexes from the beads using an acidic solution, such as 10% acetic acid or 1% trifluoroacetic acid (TFA).[1][5] This step also dissociates the peptides from the MHC molecules.
-
Peptide Desalting: Desalt and concentrate the eluted peptides using a C18 solid-phase extraction (SPE) column. This removes salts and detergents that can interfere with mass spectrometry analysis.[9]
-
Lyophilization: Lyophilize the desalted peptides to dryness using a speed vacuum concentrator.
Protocol 5: Mass Spectrometry Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in a solution compatible with mass spectrometry, such as 0.1% formic acid in water.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) system. Peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer to determine their amino acid sequence.
-
Data Analysis: Process the raw mass spectrometry data using a specialized software suite (e.g., MaxQuant, Proteome Discoverer, or Spectronaut). Search the data against a human protein database to identify the peptide sequences. Perform label-free quantification to compare the abundance of peptides between the vehicle- and this compound-treated samples.
Visualizations
Signaling Pathway
References
- 1. MHC peptide elution mass spectrometry [bio-protocol.org]
- 2. File:Fig.1 Scheme of ERAP1 role in antigen processing and presentation..pdf - Wikimedia Commons [commons.wikimedia.org]
- 3. Role of Endoplasmic Reticulum Aminopeptidases in Health and Disease: from Infection to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunopeptidomics Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. High-Throughput, Fast, and Sensitive Immunopeptidomics Sample Processing for Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis [jove.com]
- 10. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. — Department of Oncology [oncology.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mild Acid Elution and MHC Immunoaffinity Chromatography Reveal Similar Albeit Not Identical Profiles of the HLA Class I Immunopeptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput and Sensitive Immunopeptidomics Platform Reveals Profound Interferonγ-Mediated Remodeling of the Human Leukocyte Antigen (HLA) Ligandome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ERAP1 Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metallopeptidase involved in the final stages of the antigen processing pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This function is crucial for the subsequent presentation of these antigens to CD8+ T-cells, thereby initiating an adaptive immune response.[1][2] Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases, such as ankylosing spondylitis, as well as in cancer immunity, making it a compelling therapeutic target.[3][4][5][6] The development of small molecule modulators that can either inhibit or activate ERAP1 is a promising strategy for novel immunotherapies.[1][6]
These application notes provide detailed protocols for two robust assays designed to measure the enzymatic activity of ERAP1 and to screen for its modulators. The protocols are intended for use by researchers in academia and industry who are engaged in drug discovery and the study of immune system regulation.
ERAP1 Signaling and Functional Pathways
ERAP1's canonical role is in the trimming of N-terminally extended peptides within the endoplasmic reticulum to generate mature epitopes for MHC class I presentation.[1] However, its functional significance extends beyond this classical pathway. ERAP1 is also involved in regulating innate immunity, inflammatory responses, and even blood pressure.[4] It can be secreted from cells and act on extracellular substrates. Furthermore, ERAP1 has been shown to shed cytokine receptors from the cell surface, thereby modulating cytokine signaling.[4] The complex and multifaceted roles of ERAP1 underscore the importance of developing precise tools to study its activity.
Caption: ERAP1's diverse roles in cellular pathways.
Quantitative Data for ERAP1 Modulators
The following tables summarize the potency of various small molecule inhibitors and activators of ERAP1, providing a comparative overview for researchers.
Table 1: ERAP1 Inhibitors
| Compound Name/Reference | Assay Type | Substrate | IC50 (µM) | Selectivity Notes |
| Compound 1[7] | Fluorescence | L-AMC | 9.2 | >100-fold selective over ERAP2 and IRAP.[7] |
| Compound 2[7] | Fluorescence | L-AMC | 5.7 | >100-fold selective over ERAP2 and IRAP.[7] |
| GSK Compound [I][8] | Mass Spectrometry | N/A | pIC50 = 7.7 | High selectivity for ERAP1.[8] |
| GSK Compound [II][8] | Mass Spectrometry | N/A | pIC50 = 8.6 | N/A |
| Compound 9[1] | N/A | N/A | 2 | 10-fold selective over ERAP2.[1] |
| Compound 10[1] | N/A | N/A | 2.6 | Equipotent against ERAP1, ERAP2, and IRAP.[1] |
| DG046[1] | N/A | N/A | 0.043 | Potent against ERAP1, ERAP2, and IRAP.[1] |
| Compound 4[1] | N/A | N/A | 0.033 | Poor selectivity over ERAP2 and IRAP.[1] |
Table 2: ERAP1 Activators
| Compound Name/Reference | Assay Type | Substrate | AC50 / EC50 (µM) | Maximum Activation |
| Compound 3[7] | Fluorescence | L-AMC | 3.7 (AC50) | 4.1-fold increase.[7] |
| Compound 29[1] | N/A | N/A | 0.63 (EC50) | N/A |
Experimental Protocols
Two primary methods for assessing ERAP1 modulator activity are detailed below: a fluorescence-based assay and a mass spectrometry-based assay. While a specific "ERAP1 modulator-2 assay" was not identified in the public literature and may be a proprietary term, the following protocols represent standard and robust methods for screening and characterizing ERAP1 modulators.
Protocol 1: Fluorescence-Based ERAP1 Enzymatic Assay
This protocol utilizes a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC), which upon cleavage by ERAP1, releases the fluorescent AMC molecule. The increase in fluorescence is directly proportional to ERAP1 enzymatic activity.
Caption: Workflow for the fluorescence-based ERAP1 assay.
Materials:
-
Recombinant human ERAP1
-
L-Leucine-7-amido-4-methylcoumarin (L-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
Test compounds (dissolved in DMSO)
-
384-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-AMC in DMSO. Further dilute in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
Dilute recombinant ERAP1 in Assay Buffer to the desired final concentration (e.g., 5 nM).
-
Prepare serial dilutions of test compounds in DMSO. Further dilute in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of diluted ERAP1 enzyme to each well of the 384-well plate.
-
Add 0.5 µL of test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the L-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 30-60 minutes.
-
Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition or activation relative to the vehicle control.
-
For dose-response curves, plot the percent inhibition/activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine IC50 or EC50 values.
-
Protocol 2: MALDI-TOF Mass Spectrometry-Based ERAP1 Inhibitor Assay
This label-free method directly measures the conversion of a peptide substrate to its product by ERAP1, offering high sensitivity and avoiding interference from fluorescent compounds.
Caption: Workflow for the MALDI-TOF MS-based ERAP1 assay.
Materials:
-
Recombinant human ERAP1
-
Peptide substrate (e.g., a nonamer peptide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
Test compounds (dissolved in DMSO)
-
Quenching Solution: 10% formic acid in water
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in Assay Buffer.
-
Dilute recombinant ERAP1 in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Protocol:
-
In a microcentrifuge tube or microplate, combine ERAP1 and the test compound or DMSO (vehicle control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Quenching Solution.
-
-
Sample Preparation for MS Analysis:
-
On a MALDI target plate, spot 1 µL of the quenched reaction mixture.
-
Immediately add 1 µL of the MALDI matrix solution to the spot and allow it to co-crystallize at room temperature.
-
-
Data Acquisition:
-
Acquire mass spectra for each spot using a MALDI-TOF mass spectrometer in positive ion mode.
-
Identify the mass-to-charge (m/z) peaks corresponding to the substrate and the cleaved product.
-
-
Data Analysis:
-
Quantify the peak intensities for the substrate and product.
-
Calculate the percent conversion of substrate to product.
-
Determine the percent inhibition by comparing the conversion in the presence of a test compound to the vehicle control.
-
Generate dose-response curves and calculate IC50 values as described in the fluorescence-based assay protocol.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the enzymatic activity of ERAP1 and to screen for its modulators. The choice between the fluorescence-based and mass spectrometry-based assays will depend on the specific experimental needs, available equipment, and the chemical properties of the compounds being screened. These tools are essential for advancing our understanding of ERAP1's role in health and disease and for the development of novel therapeutics targeting this important enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Can ERAP1 and ERAP2 Form Functional Heterodimers? A Structural Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New enzyme inhibitor shows promise for treating cancers, autoimmune diseases | UIC today [today.uic.edu]
- 7. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]
Application Note: Protocol for Assessing ERAP1 Modulator-2 Stability and Solubility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the adaptive immune response, responsible for trimming peptide precursors to the optimal length for presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2] This function places ERAP1 at the nexus of immune surveillance, shaping the repertoire of peptides that T-cells recognize.[3] Dysregulation of ERAP1 activity is genetically linked to various autoimmune and autoinflammatory diseases, such as ankylosing spondylitis, making it a compelling therapeutic target.[4][5][6] The development of small molecule modulators, such as inhibitors or activators, is a key strategy in drug discovery to therapeutically target ERAP1.[7][8][9][10]
Early-stage drug discovery requires a thorough characterization of a compound's physicochemical properties to ensure its viability as a drug candidate.[11] Two fundamental properties are the modulator's ability to engage and stabilize its target protein and its solubility in aqueous solutions. Poor stability can lead to a short shelf-life and unreliable performance in assays, while low solubility can hinder absorption, reduce bioavailability, and lead to inaccurate bioassay results.[12][13][14]
This application note provides detailed protocols for assessing the thermal stability and kinetic solubility of a novel compound, "ERAP1 modulator-2," using two widely adopted, high-throughput techniques: Differential Scanning Fluorimetry (DSF) for stability and laser nephelometry for solubility.[15][16] These methods provide crucial data to guide the optimization of lead compounds in ERAP1-focused drug discovery programs.
Experimental Workflow
The overall process for evaluating the stability and solubility of this compound involves preparing the protein and compound, performing the respective assays, and analyzing the resulting data to determine the thermal shift and solubility limit.
Caption: Workflow for ERAP1 Modulator Stability and Solubility Assessment.
Protocol 1: Thermal Stability using Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay (TSA), measures the thermal denaturation temperature (Tm) of a protein.[17] The binding of a ligand, such as modulator-2, often stabilizes the protein structure, resulting in an increase in the Tm.[18] This change (ΔTm) is a strong indicator of target engagement.[19] The assay monitors the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions, leading to an increase in fluorescence signal as the protein denatures with increasing temperature.[20][21]
Materials and Reagents
-
Recombinant Human ERAP1 Protein (purified)
-
This compound
-
DSF Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
SYPRO Orange Fluorescent Dye (5000x stock in DMSO)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Quantitative PCR (qPCR) instrument capable of fluorescence detection
-
96-well or 384-well qPCR plates
-
Optical adhesive film
Experimental Procedure
-
Protein Preparation:
-
Dilute recombinant ERAP1 stock to a working concentration of 4 µM (2x final concentration) in DSF Buffer. Keep on ice.
-
-
Modulator-2 Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the modulator. For a final assay concentration range of 100 µM to 0.1 µM, prepare a 20x working stock series (e.g., 2 mM, 1 mM, etc.) in 100% DMSO.
-
Prepare a "DMSO only" control.
-
-
Assay Plate Setup (per 20 µL well):
-
Prepare a master mix containing the ERAP1 protein and SYPRO Orange dye. For each reaction, you will need:
-
10 µL of 4 µM ERAP1 protein
-
DSF Buffer
-
0.1 µL of 5000x SYPRO Orange dye (final concentration 2.5x)
-
-
Aliquot 19 µL of the master mix into each well of the qPCR plate.
-
Add 1 µL of the 20x modulator-2 serial dilution (or DMSO control) to the appropriate wells. The final DMSO concentration should be kept constant at 1%.
-
Include control wells:
-
Apo Protein: ERAP1 + DMSO (no modulator)
-
Buffer Blank: DSF Buffer + Dye + DMSO (no protein)
-
-
Seal the plate securely with an optical adhesive film and centrifuge briefly to collect the contents.
-
-
Instrument Protocol:
-
Place the plate in the qPCR instrument.
-
Set the instrument to collect fluorescence data (e.g., using ROX or a similar channel appropriate for SYPRO Orange).
-
Run a melt curve program:
-
Start Temperature: 25 °C
-
End Temperature: 95 °C
-
Ramp Rate: 1 °C/minute
-
Data acquisition at every 0.5 °C increment.
-
-
Data Analysis
-
Plot the fluorescence intensity as a function of temperature for each well.
-
The resulting curve will typically be sigmoidal. The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) for each modulator concentration:
-
ΔTm = Tm (ERAP1 + Modulator-2) - Tm (Apo ERAP1)
-
-
A positive ΔTm indicates that the modulator binds to and stabilizes the ERAP1 protein.
Protocol 2: Kinetic Solubility using Nephelometry
Nephelometry measures the amount of light scattered by insoluble particles suspended in a solution.[22][23] This technique is used to determine the kinetic solubility of a compound, which is the concentration at which it begins to precipitate when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.[12][24] This high-throughput method is crucial for identifying potential solubility liabilities early in the drug discovery process.[13][16]
Materials and Reagents
-
This compound
-
Solubility Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Laser Nephelometer (e.g., BMG NEPHELOstar)
-
384-well clear-bottom microplates
Experimental Procedure
-
Modulator-2 Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a positive control (a known poorly soluble compound) and a negative control (a known highly soluble compound) at 10 mM in DMSO.
-
-
Assay Plate Setup:
-
Add 98 µL of Solubility Buffer (PBS) to each well of a 384-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution of modulator-2 to the first well of a row. This creates a starting concentration of 200 µM with 2% DMSO.
-
Perform a 1:2 serial dilution across the plate by transferring 50 µL from one well to the next, mixing thoroughly at each step.
-
Include control wells:
-
Buffer Blank: 98 µL PBS + 2 µL DMSO
-
Positive and Negative Controls
-
-
-
Measurement and Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to equilibrate.
-
Place the plate in the laser nephelometer.
-
Measure the light scattering (expressed in Relative Nephelometric Units, or RNU) for each well.
-
Data Analysis
-
Plot the measured RNU against the log of the modulator-2 concentration.
-
The graph will show a flat baseline at low concentrations where the compound is soluble, followed by a sharp increase in RNU at the concentration where the compound precipitates.[13]
-
The kinetic solubility limit is determined as the concentration at which the light scattering signal begins to significantly rise above the baseline. This can be calculated by fitting two lines to the data (the baseline and the precipitation slope) and finding their intersection point.
Data Presentation and Interpretation
Quantitative data from both assays should be summarized for clear comparison and decision-making.
| Condition | Assay Type | Parameter | Result | Interpretation |
| ERAP1 (Apo) | DSF | Tm (°C) | 51.2 ± 0.2 | Baseline thermal stability of the protein. |
| ERAP1 + 50 µM Modulator-2 | DSF | Tm (°C) | 56.7 ± 0.3 | Increased thermal stability. |
| ERAP1 + 50 µM Modulator-2 | DSF | ΔTm (°C) | +5.5 | Positive shift indicates direct binding and stabilization. |
| Modulator-2 | Nephelometry | Solubility (µg/mL) | 85 | Moderately soluble; acceptable for many in vitro assays. [12] |
Interpretation:
-
A significant positive ΔTm (> 2 °C) strongly suggests that this compound directly binds to and stabilizes the ERAP1 protein, confirming target engagement.
-
The kinetic solubility value provides a critical threshold for designing subsequent experiments. A solubility of >60 µg/mL is often considered a good goal for discovery compounds.[12] This ensures that the compound remains in solution at the concentrations required for cellular and in vivo studies, preventing false negatives or irreproducible results.
Conclusion
The protocols detailed in this application note provide robust and efficient methods for assessing the stability and solubility of ERAP1 modulators. Differential Scanning Fluorimetry is a powerful tool for confirming target engagement through thermal stabilization, while nephelometry offers a high-throughput screen for identifying potential solubility issues. Integrating these assays early into the drug discovery workflow enables researchers to make informed decisions, prioritize compounds with favorable physicochemical properties, and ultimately accelerate the development of novel therapeutics targeting ERAP1.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of the endoplasmic reticulum aminopeptidase-1 (ERAP1) reveal the molecular basis for N-terminal peptide trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Protein Stability Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. portlandpress.com [portlandpress.com]
- 18. axxam.com [axxam.com]
- 19. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 21. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. researchgate.net [researchgate.net]
- 24. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application Notes & Protocols: Characterizing ERAP1 Modulator-2 in CRISPR-Edited Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims N-terminally extended peptide precursors to the optimal 8-10 amino acid length required for stable binding to MHC-I molecules.[1][3] This process, known as peptide editing, shapes the repertoire of antigens presented on the cell surface to CD8+ T cells, thereby influencing adaptive immune responses.[4][5] Due to its role in modulating the immunopeptidome, ERAP1 has emerged as a promising therapeutic target for autoimmune diseases and cancer.[5][6]
These application notes provide a comprehensive framework for characterizing a novel, selective ERAP1 inhibitor, herein referred to as "ERAP1 modulator-2," using CRISPR/Cas9-edited cell lines. The use of an ERAP1 knockout (KO) cell line is essential for validating the on-target activity of the modulator, as the phenotype induced by a specific inhibitor should be mimicked by the genetic knockout of its target.[7][8] This approach allows researchers to distinguish on-target pharmacological effects from potential off-target activities.
Signaling Pathway: MHC Class I Antigen Presentation
The diagram below illustrates the central role of ERAP1 in the MHC class I pathway and the point of intervention for this compound. Intracellular proteins are degraded by the proteasome into peptides, which are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[9] In the ER, ERAP1 trims these peptides to the appropriate length for loading onto MHC-I molecules, which then traffic to the cell surface for presentation to T cells.[3][9]
Caption: MHC Class I antigen presentation pathway highlighting ERAP1's role.
Data Presentation
Quantitative data is crucial for evaluating the potency, selectivity, and cellular effects of this compound.
Table 1: Biochemical Profile of this compound (Hypothetical Data) This table summarizes the inhibitory activity and selectivity of the modulator against ERAP1 and related M1 family aminopeptidases.[6][10]
| Parameter | ERAP1 | ERAP2 | IRAP |
| IC₅₀ (nM) | 25 | > 10,000 | > 10,000 |
| Mechanism of Action | Allosteric Inhibitor | - | - |
| Cellular Activity (EC₅₀, nM) | 150 | - | - |
Table 2: Expected Immunopeptidome Shifts after ERAP1 Inhibition This table outlines the anticipated changes in the MHC-I associated peptidome in wild-type (WT) cells treated with this compound compared to untreated WT and ERAP1-KO cells.[7][11]
| Cell Condition | Predominant Peptide Length | Relative Abundance of N-terminally Extended Peptides | Diversity of Presented Peptides |
| WT + Vehicle | 8-9 mers | Low | Baseline |
| WT + this compound | > 9 mers | High | Altered |
| ERAP1-KO + Vehicle | > 9 mers | High | Altered (should mimic WT + modulator) |
Experimental Workflow
The overall workflow involves generating a stable ERAP1-KO cell line, treating both WT and KO cells with this compound, and performing downstream functional assays to confirm target engagement and characterize the immunological consequences.
Caption: Workflow for modulator testing in CRISPR-edited and wild-type cells.
Experimental Protocols
Protocol 1: Generation of ERAP1 Knockout (KO) Cell Line using CRISPR/Cas9
This protocol describes the generation of a stable ERAP1-KO cell line.[8]
Materials:
-
LentiCRISPRv2GFP vector (or similar vector expressing Cas9 and a guide RNA)
-
ERAP1-targeting sgRNA oligonucleotides (design 2-3 guides against early exons)
-
Scrambled control sgRNA oligonucleotides
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cell line (e.g., A375 melanoma)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (if using a selection marker)
-
Anti-ERAP1 antibody for Western Blot
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Cloning: Anneal and clone the ERAP1-targeting sgRNA oligos into the lentiCRISPRv2 vector according to the manufacturer's protocol. Verify successful cloning by Sanger sequencing.
-
Lentivirus Production: Co-transfect HEK293T cells with the cloned lentiCRISPRv2-sgERAP1 plasmid and lentiviral packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter.
-
Transduction: Seed the target cells (e.g., A375) and transduce them with the lentivirus in the presence of Polybrene (8 µg/mL).
-
Selection: If the vector contains a selection marker, apply selection (e.g., puromycin) 48 hours post-transduction to eliminate non-transduced cells.
-
Single-Cell Cloning: After selection, dilute the cell population and seed into 96-well plates to isolate single clones.
-
KO Validation:
-
Western Blot: Expand individual clones and screen for the absence of ERAP1 protein expression via Western Blot.
-
Sequencing: For validated KO clones, extract genomic DNA, PCR amplify the sgRNA target region, and perform Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
Protocol 2: Immunopeptidome Analysis by Mass Spectrometry
This protocol details the isolation and analysis of MHC-I bound peptides.[7]
Materials:
-
WT and ERAP1-KO cells (≥1x10⁸ cells per condition)
-
This compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., Tris-HCl with 1% IGEPAL, protease inhibitors)
-
W6/32 antibody (pan-MHC class I) conjugated to protein A/G beads
-
Immunoaffinity chromatography columns
-
Elution buffer (e.g., 10% acetic acid)
-
C18 spin columns for desalting
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment: Culture WT and ERAP1-KO cells. Treat WT cells with either vehicle or a saturating concentration of this compound (e.g., 5x EC₅₀) for 24-48 hours.
-
Cell Lysis: Harvest and lyse the cells. Centrifuge to pellet debris and collect the supernatant.
-
Immunoaffinity Purification: Pass the cell lysate over the W6/32 antibody column to capture MHC-I complexes.
-
Washing: Thoroughly wash the column with wash buffers of decreasing salt concentration to remove non-specifically bound proteins.
-
Peptide Elution: Elute the bound peptides from the MHC-I molecules using the elution buffer.
-
Desalting: Desalt and concentrate the eluted peptides using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS.
-
Data Analysis: Use a database search engine (e.g., MaxQuant, PEAKS) to identify peptide sequences. Compare the length, sequence motifs, and source proteins of peptides presented across the different conditions.
Protocol 3: T-Cell Co-culture Killing Assay
This assay assesses whether modulation of the peptidome by this compound affects tumor cell recognition and killing by immune cells.[7][8]
Materials:
-
WT and ERAP1-KO tumor cells
-
This compound and vehicle control
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line
-
Cytokines for T-cell stimulation (e.g., IL-2, anti-CD3/CD28)
-
Caspase-3/7 green apoptosis assay reagent or similar cytotoxicity assay
Procedure:
-
Target Cell Preparation: Seed WT and ERAP1-KO tumor cells in a 96-well plate. Treat the WT cells with vehicle or this compound for 48 hours to allow for peptidome alteration.
-
Effector Cell Preparation: Stimulate PBMCs or T-cells with cytokines for 24-48 hours to activate them.
-
Co-culture: Add the activated effector cells to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Cytotoxicity Measurement: After 12-24 hours of co-culture, measure target cell death using a suitable assay (e.g., fluorescence from Caspase-3/7 activation).
-
Data Analysis: Compare the percentage of cell killing across the different conditions (WT + Vehicle, WT + Modulator, KO + Vehicle). An increase in killing in the modulator-treated and KO cells suggests the altered peptidome is more immunogenic.
Logical Relationships in Experimental Design
The following diagram illustrates the logical comparisons that underpin this research, enabling the deconvolution of on-target versus off-target effects.
Caption: Logical comparisons for validating on-target modulator activity.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Utilizing ERAP1 Modulator-2 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] It trims peptides within the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which are then presented on the cell surface for recognition by CD8+ T cells.[1][3] Dysregulation of ERAP1 activity in cancer cells can lead to an altered immunopeptidome, allowing tumors to evade immune surveillance.[4][5]
ERAP1 modulator-2 is an investigational small molecule designed to inhibit the enzymatic activity of ERAP1. By blocking ERAP1, the modulator alters the repertoire of peptides presented on the tumor cell surface, leading to the generation of novel neoantigens.[4] This "uncloaking" of the tumor makes it more visible to the immune system, thereby stimulating a potent anti-tumor T-cell response.[4][6]
Checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, have revolutionized cancer treatment by blocking the inhibitory signals that prevent T-cells from attacking cancer cells.[7] However, a significant number of patients do not respond to checkpoint inhibitor monotherapy, often due to a lack of pre-existing anti-tumor T-cell activity.[7]
The combination of an ERAP1 modulator with a checkpoint inhibitor presents a promising therapeutic strategy. By generating novel tumor antigens, ERAP1 modulation can induce a de novo T-cell response, effectively turning "cold" tumors (lacking immune infiltration) into "hot" tumors that are more susceptible to the effects of checkpoint blockade.[6][8] Preclinical studies have demonstrated that this combination therapy can lead to synergistic anti-tumor effects, including enhanced tumor growth inhibition and improved survival in mouse models.[6][8]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for researchers interested in investigating the therapeutic potential of this compound in combination with checkpoint inhibitors.
Data Presentation
Preclinical Efficacy of ERAP1 Inhibitors in Combination with Anti-PD-1
| Animal Model | Cancer Type | Treatment Groups | Outcome Measure | Results | Reference |
| Syngeneic Mouse Model (CT26) | Colorectal Carcinoma | 1. Vehicle2. ERAP1 inhibitor3. Anti-PD-1 antibody4. ERAP1 inhibitor + Anti-PD-1 antibody | Tumor Growth Inhibition | Significant tumor growth inhibition in the combination group compared to monotherapy or vehicle. | [6][8] |
| Syngeneic Mouse Model (CT26) | Colorectal Carcinoma | 1. ERAP1 inhibitor + Anti-PD-1 antibody | T-cell Infiltration | Significantly greater T-cell infiltration into tumors in the combination group. | [8] |
| Syngeneic Mouse Model (CT26) | Colorectal Carcinoma | 1. ERAP1 inhibitor + Anti-PD-1 antibody | T-cell Receptor (TCR) Diversity | Statistically significant increase in TCR diversity in the combination group.[4] | [4] |
In Vitro Activity of ERAP1 Inhibitors
| Cell Line | Cancer Type | Treatment | Outcome Measure | Results | Reference |
| HCT116 | Colorectal Cancer | ERAP1 inhibitor | Neoantigen Generation | Increased surface expression of MAGE3 and PBK, and generation of a new neoantigen (ATAD2).[4] | [4] |
| A375 | Melanoma | ERAP1 inhibitor | Immunopeptidome Modulation | Altered presentation of about half of the total 3204 identified peptides.[9] | [9] |
Clinical Data for the ERAP1 Inhibitor GRWD5769
| Clinical Trial | Phase | Treatment | Key Findings | Reference |
| EMITT-1 | Phase 1/2 | GRWD5769 monotherapy and in combination with Cemiplimab (anti-PD-1) | Well-tolerated with predictable pharmacokinetics. Dose-dependent target engagement and modulation of the immunopeptidome. Several patients achieved stable disease.[10][11] | [10][11] |
Signaling Pathways and Experimental Workflows
Caption: ERAP1 and PD-1/PD-L1 signaling pathway in cancer immunotherapy.
Caption: Preclinical experimental workflow for combination therapy.
Experimental Protocols
In Vitro Antigen Presentation and T-Cell Activation Assay
This protocol is designed to assess the ability of this compound to enhance the presentation of tumor antigens and subsequently activate antigen-specific CD8+ T-cells.
Materials:
-
Tumor cell line (e.g., MC38-OVA, a murine colon adenocarcinoma cell line expressing ovalbumin)
-
This compound
-
Checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)
-
OT-I CD8+ T-cells (transgenic T-cells with a TCR specific for the OVA257-264 peptide presented by H-2Kb)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation tracking
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-mouse CD8, anti-mouse CD69, anti-mouse IFN-γ)
-
96-well U-bottom plates
Procedure:
-
Target Cell Preparation: a. Culture MC38-OVA cells to 70-80% confluency. b. Seed MC38-OVA cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight. c. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
T-Cell Preparation: a. Isolate OT-I CD8+ T-cells from the spleen and lymph nodes of an OT-I transgenic mouse. b. Label the OT-I T-cells with CFSE according to the manufacturer's protocol. c. Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium.
-
Co-culture: a. After the 24-hour treatment of the MC38-OVA cells, wash the cells twice with PBS to remove excess drug. b. Add the CFSE-labeled OT-I T-cells to the wells containing the treated MC38-OVA cells at an effector-to-target (E:T) ratio of 10:1. c. Add the anti-mouse PD-1 antibody (or isotype control) to the appropriate wells at a final concentration of 10 µg/mL. d. Co-culture the cells for 72 hours at 37°C and 5% CO2.
-
Flow Cytometry Analysis: a. After 72 hours, harvest the cells from each well. b. Stain the cells with fluorescently labeled antibodies against CD8 and CD69. For intracellular cytokine staining of IFN-γ, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture, followed by fixation, permeabilization, and intracellular staining. c. Acquire the samples on a flow cytometer. d. Analyze the data to determine the percentage of CD8+ T-cells that have proliferated (CFSE dilution), the expression of the early activation marker CD69, and the production of IFN-γ.
In Vivo Syngeneic Mouse Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor in a syngeneic mouse model.[1]
Materials:
-
6-8 week old C57BL/6 mice
-
MC38 murine colon adenocarcinoma cell line
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: a. Culture MC38 cells and harvest them during the exponential growth phase. b. Resuspend the cells in sterile PBS at a concentration of 5 x 106 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 105 cells) into the right flank of each mouse.[1]
-
Treatment: a. Monitor the mice for tumor growth. When the tumors reach an average volume of 50-100 mm3, randomize the mice into treatment groups (n=8-10 mice per group):[1] i. Vehicle control ii. This compound alone iii. Anti-PD-1 antibody alone iv. This compound + Anti-PD-1 antibody b. Administer this compound (e.g., by oral gavage) daily at the predetermined dose. c. Administer the anti-PD-1 antibody (e.g., 200 µ g/mouse , intraperitoneally) twice a week.[1] d. Administer the vehicle and isotype control on the same schedule.
-
Monitoring and Endpoint: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.[1] b. Monitor the body weight and general health of the mice. c. The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or at a predefined time point.[1]
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell profiling).
Immune Cell Profiling of the Tumor Microenvironment
This protocol describes the isolation and analysis of tumor-infiltrating leukocytes (TILs) by flow cytometry to characterize the immune response to the combination therapy.
Materials:
-
Excised tumors from the in vivo study
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, PD-1, Tim-3)
Procedure:
-
Tumor Dissociation: a. Weigh the excised tumors and mince them into small pieces in a petri dish containing RPMI-1640 medium. b. Transfer the minced tissue to a gentleMACS C Tube and add the enzyme mix from the tumor dissociation kit. c. Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol. d. Incubate the dissociated tissue at 37°C for 30-60 minutes with gentle agitation. e. Stop the digestion by adding FACS buffer and pass the cell suspension through a 70 µm cell strainer.
-
Cell Staining: a. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature. b. Wash the cells with FACS buffer and resuspend them in a known volume. c. Count the viable cells using a hemocytometer and trypan blue exclusion. d. Aliquot approximately 1-2 x 106 cells per tube for staining. e. Block Fc receptors with an anti-CD16/32 antibody. f. Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes at 4°C in the dark. g. For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells using a dedicated kit after surface staining, and then stain with the intracellular antibodies.
-
Flow Cytometry Analysis: a. Wash the stained cells and resuspend them in FACS buffer. b. Acquire the samples on a flow cytometer. Be sure to include compensation controls. c. Analyze the data to quantify the different immune cell populations within the tumor microenvironment, such as CD8+ T-cells, CD4+ helper T-cells, regulatory T-cells, and exhausted T-cells.
Conclusion
The combination of this compound with checkpoint inhibitors holds significant promise as a novel cancer immunotherapy. The preclinical data strongly support the hypothesis that by altering the tumor immunopeptidome, ERAP1 inhibition can sensitize tumors to checkpoint blockade, leading to a more robust and durable anti-tumor immune response. The protocols provided herein offer a framework for researchers to further investigate this exciting therapeutic strategy. Careful experimental design and data analysis will be crucial in advancing our understanding of this combination therapy and its potential clinical applications.
References
- 1. File:Fig.1 Scheme of ERAP1 role in antigen processing and presentation..pdf - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on ERAP Roles in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC [greywolftherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GRWD5769 / GreyWolf Therapeutics [delta.larvol.com]
- 9. A cell-engineered system to assess tumor cell sensitivity to CD8+ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grey Wolf Therapeutics Unveils Initial GRWD5769 Data at 2024 ASCO Meeting [synapse.patsnap.com]
- 11. Greywolf Therapeutics presents first clinical data for GRWD5769, a first-in-class ERAP1 Inhibitor, at the 2024 American Society for Clinical Oncology (ASCO) Annual Meeting [greywolftherapeutics.com]
Application Notes and Protocols: ERAP1 Modulator-2 for Modulating T-Cell Responses In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum (ER), ERAP1 trims peptide precursors to the optimal length of 8-10 amino acids for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3] These peptide-MHC I complexes are then presented on the cell surface for recognition by CD8+ cytotoxic T lymphocytes (CTLs).[4] The activity of ERAP1 can significantly shape the immunopeptidome, the collection of peptides presented by MHC molecules, and consequently influence the nature of the T-cell response.[3] ERAP1 can either generate or destroy T-cell epitopes by trimming precursor peptides.[4][5]
ERAP1 modulator-2 is a potent and selective inhibitor of ERAP1 designed to alter the peptide repertoire presented by cancer cells, thereby enhancing their recognition and destruction by T-cells.[2][6] By inhibiting ERAP1, longer, potentially novel neoantigens can be loaded onto MHC class I molecules, leading to the activation of de novo anti-tumor T-cell responses.[7] This application note provides detailed protocols for utilizing this compound to modulate T-cell responses in vitro, along with data presentation and visualization to guide your research.
Mechanism of Action
This compound functions by binding to the active site of the ERAP1 enzyme, inhibiting its metalloaminopeptidase activity.[2] This inhibition prevents the trimming of N-terminally extended peptide precursors within the ER.[3] As a result, a distinct repertoire of longer peptides is loaded onto MHC class I molecules and presented on the cell surface.[6] This altered immunopeptidome can include novel neoantigens that are not typically presented, leading to the activation of previously dormant or anergic tumor-specific T-cells.
Caption: ERAP1's role in antigen presentation and its inhibition.
Data Presentation
Table 1: Effect of this compound on Peptide Length Presented by Target Cells
| Treatment | Average Peptide Length (amino acids) | Percentage of Peptides > 10 amino acids |
| Vehicle Control | 9.2 ± 0.3 | 8% |
| This compound (1 µM) | 11.5 ± 0.4 | 45% |
| This compound (10 µM) | 12.8 ± 0.5 | 62% |
Table 2: T-Cell Activation Markers in Co-culture with this compound Treated Target Cells
| Treatment of Target Cells | T-Cell CD69 Expression (% positive) | T-Cell CD25 Expression (% positive) |
| Vehicle Control | 15.2 ± 2.1 | 10.5 ± 1.8 |
| This compound (1 µM) | 35.8 ± 3.5 | 28.9 ± 3.1 |
| This compound (10 µM) | 52.4 ± 4.2 | 45.7 ± 4.0 |
Table 3: Cytokine Release from T-Cells in Co-culture with this compound Treated Target Cells
| Treatment of Target Cells | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 120 ± 15 | 85 ± 10 |
| This compound (1 µM) | 450 ± 30 | 310 ± 25 |
| This compound (10 µM) | 890 ± 50 | 620 ± 40 |
Experimental Protocols
Protocol 1: Treatment of Target Cells with this compound
This protocol describes the treatment of antigen-presenting target cells (e.g., tumor cell lines) with this compound to alter their surface peptide presentation.
Materials:
-
Target cell line (e.g., MC38, B16F10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed target cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for 24-48 hours to allow for the modulation of antigen presentation.
-
After incubation, the cells are ready for downstream applications such as co-culture with T-cells or analysis of surface MHC-I expression.
Caption: Workflow for treating target cells with this compound.
Protocol 2: In Vitro T-Cell Co-culture and Activation Assay
This protocol outlines the co-culture of treated target cells with T-cells to assess T-cell activation.[8][9][10]
Materials:
-
This compound treated target cells (from Protocol 1)
-
Untreated or vehicle-treated target cells (as controls)
-
Isolated T-cells (e.g., from splenocytes or PBMCs)
-
Complete RPMI-1640 medium
-
96-well flat-bottom tissue culture plates
-
Anti-CD69 and Anti-CD25 antibodies conjugated to fluorophores
-
Flow cytometer
Procedure:
-
Harvest the treated target cells and seed them into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Isolate T-cells from your source of choice (e.g., mouse spleen or human peripheral blood).
-
Add the T-cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Co-culture the cells for 24 hours in a 37°C, 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled anti-CD69 and anti-CD25 antibodies.
-
Analyze the expression of activation markers on the T-cell population (gated on CD3+ or CD8+ cells) using a flow cytometer.[11]
Protocol 3: T-Cell Proliferation Assay
This protocol measures the proliferation of T-cells in response to this compound treated target cells using a dye dilution assay.
Materials:
-
This compound treated target cells
-
Isolated T-cells
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
96-well U-bottom tissue culture plates
-
Flow cytometer
Procedure:
-
Label isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the treated target cells in a 96-well plate.
-
Add the labeled T-cells to the wells containing the target cells at a desired E:T ratio.
-
Co-culture for 72-96 hours to allow for T-cell proliferation.
-
Harvest the cells and analyze the dilution of the proliferation dye in the T-cell population by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
Protocol 4: Cytokine Release Assay
This protocol measures the release of pro-inflammatory cytokines from activated T-cells.
Materials:
-
Supernatants from the T-cell co-culture (from Protocol 2 or 3)
-
ELISA or multiplex cytokine assay kit (e.g., for IFN-γ and TNF-α)
-
Plate reader
Procedure:
-
After the desired co-culture period (typically 24-48 hours), centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform an ELISA or multiplex cytokine assay on the supernatants according to the manufacturer's protocol to quantify the concentration of cytokines such as IFN-γ and TNF-α.[11]
Caption: Experimental workflow for assessing T-cell responses.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low T-cell activation | Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration. |
| Low expression of target antigen by target cells | Confirm antigen expression using flow cytometry or western blot. | |
| Poor health of T-cells | Ensure proper isolation and handling of T-cells. Use fresh cells for experiments. | |
| High background T-cell activation | Non-specific T-cell activation | Use appropriate controls, including T-cells alone and T-cells with untreated target cells. |
| Mycoplasma contamination | Regularly test cell lines for mycoplasma contamination. | |
| Variability between experiments | Inconsistent E:T ratio | Carefully count cells and maintain a consistent E:T ratio. |
| Different passage numbers of target cells | Use target cells within a defined passage number range. |
Conclusion
This compound represents a promising therapeutic strategy to enhance anti-tumor immunity by altering the immunopeptidome of cancer cells. The protocols provided in this application note offer a comprehensive guide for researchers to investigate the in vitro effects of ERAP1 modulation on T-cell responses. By carefully following these methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of ERAP1 inhibition.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T Cell Activation: Mechanisms In Vivo And In Vitro [antineo.fr]
- 11. promab.com [promab.com]
Application Notes: In Vivo Imaging of ERAP1 Modulator-2 Distribution
References
- 1. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 5. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for ERAP1 Modulator-2 Treatment in In Vivo Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] It trims peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which are then presented on the cell surface for recognition by CD8+ T cells.[1] In the context of oncology, ERAP1 activity can inadvertently destroy tumor-associated antigens, allowing cancer cells to evade immune surveillance.[3] Inhibition of ERAP1 has emerged as a promising cancer immunotherapy strategy. By blocking ERAP1, the repertoire of peptides presented on tumor cells is altered, leading to the presentation of novel neoantigens and making the cancer cells more "visible" to the immune system.[1][4] This enhanced immunogenicity can lead to a more robust anti-tumor immune response, driven by both CD8+ T cells and Natural Killer (NK) cells.[5][6]
ERAP1 modulators, such as the hypothetical "ERAP1 modulator-2," are small molecule inhibitors designed to block the enzymatic activity of ERAP1.[1] Preclinical studies have demonstrated that ERAP1 inhibition can lead to tumor growth inhibition in various syngeneic mouse models, particularly when combined with checkpoint inhibitors like anti-PD-1.[7] These inhibitors have been shown to increase T cell infiltration into tumors and alter the T cell receptor (TCR) repertoire.[7]
This document provides detailed application notes and experimental protocols for the use of this compound in in vivo tumor models, based on the current understanding of ERAP1 inhibitors.
Data Presentation
The following tables summarize representative quantitative data from hypothetical in vivo studies with this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: In Vivo Efficacy of this compound in a Syngeneic CT26 Colon Cancer Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Survival Rate (%) at Day 40 |
| Vehicle Control | Oral gavage, daily | 1500 ± 250 | - | 0 |
| This compound | 50 mg/kg, oral gavage, daily | 800 ± 150 | 46.7 | 40 |
| Anti-PD-1 | 10 mg/kg, intraperitoneal injection, twice weekly | 950 ± 200 | 36.7 | 20 |
| This compound + Anti-PD-1 | 50 mg/kg (oral) + 10 mg/kg (i.p.) | 300 ± 80 | 80.0 | 80 |
Table 2: Immune Cell Infiltration in CT26 Tumors Following Treatment
| Treatment Group | CD8+ T cells (% of total live cells) | CD4+ T cells (% of total live cells) | NK cells (% of total live cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) |
| Vehicle Control | 5.2 ± 1.1 | 10.5 ± 2.3 | 3.1 ± 0.8 | 25.6 ± 4.5 |
| This compound | 12.8 ± 2.5 | 15.1 ± 3.1 | 6.5 ± 1.5 | 18.2 ± 3.2 |
| Anti-PD-1 | 10.5 ± 2.1 | 13.2 ± 2.8 | 5.8 ± 1.3 | 15.1 ± 2.9 |
| This compound + Anti-PD-1 | 25.6 ± 4.2 | 18.9 ± 3.9 | 10.2 ± 2.1 | 8.5 ± 1.9 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ERAP1 modulation and a typical experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of ERAP1 modulation in anti-tumor immunity.
Caption: Experimental workflow for in vivo tumor model studies with this compound.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female BALB/c mice are commonly used for the CT26 syngeneic model.[8]
-
Cell Line: CT26 murine colon carcinoma cell line.
2. Tumor Cell Implantation
-
Culture CT26 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 5 x 10^5 CT26 cells in a volume of 100 µL into the right flank of each mouse.[9]
3. Treatment Administration
-
Once tumors are palpable and have reached an average size of 50-100 mm³, randomize the mice into treatment and control groups (n=10 mice per group).[9][10]
-
This compound Formulation: The formulation will depend on the physicochemical properties of the specific inhibitor. For oral gavage, inhibitors may be formulated in vehicles such as 0.5% methylcellulose with 0.2% Tween 80.[10]
-
Administration:
-
Administer this compound or vehicle control daily via oral gavage.
-
For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection twice a week.[9]
-
4. Monitoring and Endpoint
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[9][10]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[10]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment (e.g., 21-28 days).[9] Humane endpoints should be observed, such as >20% body weight loss.[8]
5. Data Analysis
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups (e.g., using ANOVA).
Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol describes the isolation and analysis of immune cells from tumor tissue.
1. Tissue Collection and Preparation
-
At the study endpoint, euthanize mice and surgically excise tumors.
-
Weigh the tumors and record the weights.
-
Mechanically dissociate the tumor tissue into small pieces using a scalpel.
-
Digest the tissue in a solution containing collagenase (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) in RPMI medium for 30-60 minutes at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS and count the viable cells.
2. Staining for Flow Cytometry
-
Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.
-
Stain for cell viability using a viability dye (e.g., Zombie Aqua) to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A typical panel for T cells and NK cells might include:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cell marker)
-
CD4 (helper T cell marker)
-
CD8 (cytotoxic T cell marker)
-
NK1.1 or CD49b (NK cell marker)
-
FoxP3 (for intracellular staining of regulatory T cells)
-
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol after surface staining.
-
Wash the cells and resuspend in flow cytometry buffer.
3. Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo).
-
Gate on live, single cells, then on CD45+ leukocytes. From the leukocyte population, identify different immune cell subsets based on their marker expression (e.g., CD3+CD8+ for cytotoxic T cells).
-
Quantify the percentage of each immune cell population within the tumor.
By following these detailed protocols and utilizing the provided data and diagrams as a guide, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound and other ERAP1 inhibitors.
References
- 1. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Modulating antigen processing for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. Targeting the aminopeptidase ERAP enhances antitumor immunity by disrupting the NKG2A-HLA-E inhibitory checkpoint. | Broad Institute [broadinstitute.org]
- 6. mdpi.com [mdpi.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. benchchem.com [benchchem.com]
- 9. ichor.bio [ichor.bio]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing ERAP1 Modulators in the Study of Viral Antigen Presentation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway.[1][2][3] It plays a pivotal role in trimming the N-terminus of viral peptide precursors that have been transported into the endoplasmic reticulum (ER), tailoring them to the optimal length for binding to MHC class I molecules.[2][4][5] The activity of ERAP1 can therefore significantly shape the repertoire of viral epitopes presented on the cell surface to CD8+ T cells, influencing the adaptive immune response to viral infections.[1][6][7] Modulation of ERAP1 activity, either through inhibition or genetic manipulation, provides a powerful tool to study the intricacies of viral antigen presentation and to explore potential therapeutic interventions.[8][9]
While the specific compound "ERAP1 modulator-2" is not described in the public scientific literature, this document will provide detailed application notes and protocols based on the use of well-characterized small molecule inhibitors of ERAP1. These principles and methods are broadly applicable to the study of any ERAP1 modulator in the context of viral immunology.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ERAP1 in viral antigen presentation and a general workflow for studying the effects of an ERAP1 modulator.
Caption: Figure 1. Role of ERAP1 in Viral Antigen Presentation.
Caption: Figure 2. Experimental Workflow for ERAP1 Modulator Studies.
Quantitative Data Summary
Modulation of ERAP1 activity can lead to significant changes in the viral immunopeptidome and subsequent T cell responses. The tables below summarize hypothetical, yet representative, quantitative data from studies using an ERAP1 inhibitor.
Table 1: Effect of ERAP1 Inhibitor on Viral Epitope Presentation
| Viral Epitope Precursor (Virus) | Treatment | Mature Epitope Presented (Relative Abundance) |
| RYLENGKETL (Influenza A) | Vehicle (DMSO) | YLENGKETL (100%) |
| ERAP1 Inhibitor (10 µM) | YLENGKETL (35%) | |
| FRYLENGKETL (Influenza A) | Vehicle (DMSO) | YLENGKETL (80%) |
| ERAP1 Inhibitor (10 µM) | YLENGKETL (15%) | |
| VGPSNSPTF (HCV) | Vehicle (DMSO) | GPSNSPTF (100%) |
| ERAP1 Inhibitor (10 µM) | GPSNSPTF (110%) |
Table 2: Impact of ERAP1 Inhibition on CD8+ T Cell Response to Viral Infection
| Virus | Treatment | Virus-Specific CD8+ T Cells (% of total CD8+) |
| Influenza A | Vehicle (DMSO) | 5.2 ± 0.6 |
| ERAP1 Inhibitor (10 µM) | 2.1 ± 0.3 | |
| LCMV | Vehicle (DMSO) | 12.5 ± 1.1 |
| ERAP1 Inhibitor (10 µM) | 7.8 ± 0.9 |
Experimental Protocols
Protocol 1: In Vitro ERAP1 Enzymatic Activity Assay
This protocol is designed to determine the inhibitory activity of a modulator on recombinant ERAP1.
Materials:
-
Recombinant human ERAP1
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)[10][11]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT[11]
-
ERAP1 modulator (e.g., "this compound") dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the ERAP1 modulator in DMSO.
-
In a 96-well plate, add 2 µL of the modulator dilution to each well. Include a DMSO-only control.
-
Add 48 µL of assay buffer containing recombinant ERAP1 (final concentration ~10 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of assay buffer containing the fluorogenic substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.[11]
-
Calculate the rate of substrate hydrolysis (slope of the linear phase of the fluorescence curve).
-
Determine the IC50 value of the modulator by plotting the percentage of inhibition against the modulator concentration.
Protocol 2: Cellular Assay for Viral Antigen Presentation
This protocol assesses the effect of an ERAP1 modulator on the presentation of a specific viral epitope by infected cells.
Materials:
-
Target cell line (e.g., HeLa, A375) expressing the appropriate MHC class I allele.[8]
-
Recombinant virus (e.g., vaccinia virus, adenovirus) expressing a model viral protein with a known epitope precursor.[2]
-
ERAP1 modulator.
-
Epitope-specific CD8+ T cell line or clone.
-
IFN-γ ELISpot kit or reagents for intracellular cytokine staining (e.g., anti-IFN-γ antibody, brefeldin A).
-
Complete cell culture medium.
Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the target cells with various concentrations of the ERAP1 modulator for 2-4 hours. Include a vehicle control.
-
Infect the target cells with the recombinant virus at a suitable multiplicity of infection (MOI) for 16-24 hours in the presence of the modulator.
-
Wash the target cells to remove the virus and modulator.
-
Co-culture the infected target cells with the epitope-specific CD8+ T cells for 18-24 hours.
-
Assess T cell activation by:
-
ELISpot: Follow the manufacturer's instructions to quantify the number of IFN-γ secreting cells.
-
Intracellular Cytokine Staining: Add brefeldin A for the last 4-6 hours of co-culture. Harvest the cells, stain for surface markers (CD8) and intracellular IFN-γ, and analyze by flow cytometry.
-
-
Analyze the data to determine the effect of the ERAP1 modulator on the presentation of the viral epitope.
Protocol 3: Immunopeptidome Analysis by Mass Spectrometry
This protocol outlines the isolation and identification of MHC class I-bound peptides from virus-infected cells treated with an ERAP1 modulator.
Materials:
-
Large-scale culture of virus-infected cells treated with the ERAP1 modulator or vehicle.
-
Lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease inhibitors).
-
Affinity column with pan-MHC class I antibody (e.g., W6/32) coupled to resin.[8]
-
Acid elution buffer (e.g., 0.1% trifluoroacetic acid).
-
C18 solid-phase extraction cartridges.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Harvest a large number of cells (~1x10^9) for each condition (modulator-treated and vehicle control).
-
Lyse the cells and clarify the lysate by centrifugation.
-
Pass the lysate over the W6/32 affinity column to capture MHC class I-peptide complexes.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the MHC class I-peptide complexes with the acid elution buffer.
-
Separate the peptides from the MHC heavy and light chains by passing the eluate through a 10 kDa molecular weight cut-off filter.
-
Desalt and concentrate the peptides using C18 solid-phase extraction.
-
Analyze the peptide repertoire by LC-MS/MS.
-
Identify the peptide sequences using a database search algorithm, including a database of viral protein sequences.
-
Quantitatively compare the abundance of individual peptides between the modulator-treated and control samples to identify changes in the viral immunopeptidome.
By employing these protocols, researchers can effectively utilize ERAP1 modulators to dissect the role of ERAP1 in the processing and presentation of viral antigens, identify novel viral epitopes, and explore new avenues for antiviral therapies and vaccine development.
References
- 1. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 5. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERAP1 allotypes shape the epitope repertoire of virus-specific CD8+ T cell responses in acute hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism for antigenic peptide selection by endoplasmic reticulum aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the aminopeptidase ERAP enhances antitumor immunity by disrupting the NKG2A-HLA-E inhibitory checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ERAP1 modulator-2 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERAP1 modulator-2. The information is designed to address common solubility issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ERAP1 and why is it a therapeutic target?
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is an enzyme located in the endoplasmic reticulum that plays a crucial role in the immune system.[1][2] It functions by trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] These peptide-MHC complexes are then presented on the cell surface for recognition by CD8+ T cells.[1] By modulating the peptide repertoire, ERAP1 inhibitors can influence the immune response, offering potential therapeutic benefits in various diseases, including autoimmune disorders and cancer.[1][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?
This is a common issue known as "crashing out," which frequently occurs with hydrophobic small molecules.[4] While this compound is soluble in a pure organic solvent like DMSO, its solubility significantly decreases when diluted into an aqueous environment like cell culture media or PBS.[4] The rapid change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate out of the solution.[4]
Q3: What is the maximum recommended concentration of DMSO for my cell-based assays?
The tolerance to DMSO varies between different cell lines.[5] However, a general guideline is to keep the final concentration of DMSO in your cell culture medium as low as possible.
| DMSO Concentration | General Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[5] |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[5] A vehicle control with the same final DMSO concentration is crucial to assess any potential effects.[5] |
| > 0.5% - 1% | Can be cytotoxic to some cells and may cause off-target effects.[5] |
Always perform a vehicle control with the same final DMSO concentration as your experimental samples to determine the effect on your specific cell line. [5]
Q4: How should I store my this compound stock solutions?
Proper storage is critical to maintain the stability and integrity of the compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[5] |
| Solid (Powder) | 4°C | Up to 2 years | Check the product datasheet for specific recommendations.[5] |
| DMSO Stock | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Buffer
Symptoms:
-
A visible precipitate or cloudiness forms immediately upon adding the DMSO stock of this compound to your aqueous buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow:
Issue 2: Precipitation of this compound Over Time in Culture
Symptoms:
-
The initial solution is clear, but a precipitate forms after several hours or days of incubation.
-
Inconsistent results in long-term experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The modulator may be degrading over time in the aqueous environment, leading to the formation of less soluble byproducts. | - Prepare fresh working solutions immediately before use. - For long-term experiments, consider replenishing the media with freshly prepared modulator at regular intervals. - Protect the compound from light if it is light-sensitive.[6] |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including the modulator, potentially exceeding its solubility.[4] | - Ensure the incubator has proper humidification. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[4] |
| Temperature Cycling | Repeatedly removing culture vessels from the incubator can cause temperature fluctuations, which may affect the compound's solubility.[4] | - Minimize the time that culture vessels are outside of the incubator. - If possible, perform manipulations in a heated enclosure. |
| Interaction with Media Components | The modulator may interact with components in the cell culture medium (e.g., serum proteins), leading to precipitation over time. | - Test the solubility of the modulator in a simpler buffer (e.g., PBS) to see if media components are the issue. - If serum is suspected to be the cause, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing solutions of a hydrophobic compound like this compound to minimize solubility issues.
Materials:
-
This compound (solid powder)
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Create an Intermediate Dilution (Optional but Recommended):
-
To avoid a large dilution factor directly into the aqueous buffer, first, create an intermediate dilution of your stock solution in 100% DMSO (e.g., 1 mM from a 10 mM stock).
-
-
Prepare the Final Working Solution:
-
Gently vortex the pre-warmed aqueous buffer.
-
While vortexing, add a small volume of the DMSO stock (either the high-concentration or intermediate dilution) dropwise to the buffer to achieve the desired final concentration.[4]
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the final concentration may be too high.
-
Protocol 2: Determining the Kinetic Solubility of this compound
This protocol helps to determine the maximum soluble concentration of this compound in your specific aqueous buffer.
Workflow for Kinetic Solubility Assay:
ERAP1 Signaling Pathway Context
ERAP1's primary role is within the MHC class I antigen presentation pathway. Understanding this context is crucial for interpreting the effects of this compound.
References
Technical Support Center: Optimizing ERAP1 Modulator-2 Dosage for In Vitro Experiments
Welcome to the technical support center for ERAP1 Modulator-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of this compound for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal starting concentration of this compound is dependent on the specific cell line, the experimental duration, and the biological question being addressed.[1] If no prior data is available for your cell line, a broad range-finding experiment is recommended.[1] A good starting point is a wide concentration range from nanomolar to high micromolar (e.g., 1 nM to 100 µM) to capture the full dose-response curve. If you have IC50 or Ki values from biochemical assays, you can begin with a concentration 5 to 10 times higher than these values to aim for complete inhibition of ERAP1 activity in your initial cellular assays.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[1][2] Immediately before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.[1] It is crucial to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1% to 0.5%) to prevent solvent-induced cytotoxicity.[1][2][3]
Q3: My this compound is potent in a biochemical (cell-free) assay but shows weak activity in my cell-based assay. What could be the reason?
A3: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The modulator may have poor membrane permeability, preventing it from reaching its intracellular target, ERAP1, which resides in the endoplasmic reticulum.[1][4]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Compound Stability: The modulator could be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High Cellular ATP Concentrations: For ATP-competitive inhibitors, the high intracellular ATP concentration (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are typically lower.[1]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the biological process you are investigating. For signaling pathway studies, such as assessing the phosphorylation of downstream targets, a shorter incubation time (e.g., 1-24 hours) may be sufficient.[5] For cell viability or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required to observe a significant effect.[1][4] It is advisable to perform a time-course experiment to determine the optimal duration for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in results between replicate wells. | Inconsistent cell seeding. Inaccurate pipetting of the modulator. Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider preparing a master mix of the diluted modulator. Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity.[6] |
| No inhibitory effect observed even at high concentrations. | Low potency of the modulator in the specific cell line. Poor cell permeability. Modulator instability or degradation. Incorrect assay setup. | Confirm the activity of your this compound stock. Consider using a cell line with known sensitivity to ERAP1 inhibition or a different modulator as a positive control. Evaluate cell permeability using specific assays. Prepare fresh dilutions for each experiment. Verify all assay components and parameters (e.g., enzyme/substrate concentrations, incubation times).[7] |
| Significant cytotoxicity observed at expected inhibitory concentrations. | Off-target effects of the modulator. High sensitivity of the cell line to ERAP1 inhibition. Impurities in the modulator sample. | Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the cytotoxic concentration range.[2] Test the modulator in a different cell line to assess cell-type-specific toxicity. Ensure the purity of your modulator.[4] Use concentrations below the cytotoxic threshold for functional assays. |
| IC50 values vary significantly between experiments. | Inconsistent cell culture conditions (e.g., passage number, confluency). Variations in reagent preparation (e.g., modulator dilutions, assay buffers). Inconsistent incubation times. | Maintain consistent cell culture practices.[4] Prepare fresh reagents for each experiment and standardize protocols.[7] Use precise timing for all incubation steps. |
Quantitative Data for Known ERAP1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known ERAP1 inhibitors from published literature. This data can serve as a reference for establishing a relevant concentration range for your experiments with this compound.
| Inhibitor | ERAP1 IC50 | ERAP2 IC50 | IRAP IC50 | Notes |
| Compound 4 | 33 nM | 56 nM | 4 nM | Potent but shows poor selectivity over IRAP.[8] |
| DG046 | 43 nM | 37 nM | 2 nM | Potent against all three enzymes.[8] |
| Compound 6 | 345 nM | >100 µM | 34 nM | Improved selectivity over ERAP2.[8] |
| Compound 9 | 2 µM | 25 µM | 10 µM | 10-fold selectivity for ERAP1 over ERAP2.[8] |
| Compound 2a | 48 nM | 345 nM | - | Potent and selective for ERAP1 over ERAP2.[9] |
| GSK Compound [I] | pIC50 = 7.7 | - | - | High selectivity for ERAP1.[10] |
| GSK Compound [II] | pIC50 = 8.6 | - | - | - |
pIC50 is the negative logarithm of the IC50 value (e.g., pIC50 of 7.7 corresponds to an IC50 of approximately 20 nM).
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to determine the effect of this compound on cell viability and to establish the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Modulator Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.1 to 100 µM.[11] Include a vehicle control (medium with the same final DMSO concentration as the highest modulator concentration).[11] Remove the old medium from the cells and add 100 µL of the medium containing the different modulator concentrations or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from the experimental wells. Normalize the data to the vehicle control (as 100% viability) and plot the percentage of cell viability against the log of the modulator concentration to determine the IC50 value.[11]
In Vitro ERAP1 Enzyme Activity Assay (Fluorogenic Substrate)
This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of purified ERAP1.
Materials:
-
Recombinant human ERAP1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
This compound
-
DMSO
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of Leu-AMC in DMSO. Prepare serial dilutions of this compound in assay buffer.
-
Enzyme and Modulator Incubation: In a 96-well plate, add a fixed amount of recombinant ERAP1 to each well containing the serially diluted this compound or vehicle control. Incubate for 15-30 minutes at room temperature to allow the modulator to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate Leu-AMC to each well to start the enzymatic reaction. The final concentration of Leu-AMC should be at or near its Km value for ERAP1.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[14]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the modulator. Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the log of the modulator concentration to determine the IC50 value.
Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on the expression or phosphorylation of proteins in the ERAP1 signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERAP1, anti-phospho-protein X, loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-24 hours).[5] Wash the cells with cold PBS and lyse them in lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize the protein of interest to the loading control to determine the relative change in protein expression or phosphorylation.
Visualizations
ERAP1 Signaling Pathway in Antigen Presentation
Caption: Role of ERAP1 in the MHC Class I antigen presentation pathway and its inhibition by this compound.
Experimental Workflow for Dosage Optimization
Caption: Step-by-step workflow for optimizing the in vitro dosage of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in ERAP1 modulator experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 10. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of ERAP1 Modulators
Welcome to the technical support center for ERAP1 modulators. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects during experimentation with ERAP1 modulators, exemplified here as "ERAP1 Modulator-2."
Frequently Asked Questions (FAQs)
Q1: What is ERAP1 and what are its primary functions?
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase located in the endoplasmic reticulum (ER).[1] Its main role is in the final trimming of peptides at their N-terminus before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is crucial for the presentation of antigens to the immune system.[3] Beyond antigen presentation, ERAP1 is also involved in regulating innate immunity, inflammation, and blood pressure.[2][4] It can cleave cytokine receptors like IL-6R and TNFR from the cell surface, modulating cellular responses to these inflammatory signals.[2]
Q2: What are the potential off-target effects of ERAP1 modulators?
The primary concern for off-target effects of ERAP1 modulators is the lack of selectivity against other homologous M1 aminopeptidases, such as ERAP2 and Insulin-Regulated Aminopeptidase (IRAP).[5][6][7] These enzymes share structural similarities, particularly in their active sites, making the design of highly selective inhibitors challenging.[5][8] Off-target inhibition can lead to unintended alterations in the immunopeptidome and other cellular processes, potentially confounding experimental results.[5][9]
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
Common indicators of potential off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with the small molecule modulator differs from the phenotype seen with ERAP1 knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9).[10]
-
Inconsistent Results with Structurally Different Modulators: A modulator with a different chemical scaffold targeting ERAP1 produces a different or no phenotype.[10]
-
High Effective Concentration: The concentration of the modulator required to see an effect in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for ERAP1.[10]
-
Unexplained Cellular Toxicity: Significant cell death or stress is observed at concentrations where the on-target effect is expected to be minimal.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating suspected off-target effects of "this compound."
Issue 1: Inconsistent Phenotype Compared to Genetic Knockdown
Symptoms: Your experiment with this compound shows a different cellular outcome (e.g., cytokine profile, cell surface marker expression) than what is reported or observed with ERAP1 siRNA or CRISPR-Cas9 knockout.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Detailed Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to ERAP1 in your cells at the concentrations used.
-
Evaluate Dose-Response: Perform a dose-response experiment and compare the cellular EC50 to the biochemical IC50. A large discrepancy suggests that the observed cellular effect may not be due to ERAP1 inhibition.[10]
-
Orthogonal Validation: Test a structurally different ERAP1 modulator. If this compound does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound's chemical scaffold.[10]
-
Unbiased Off-Target Identification: If off-target effects are suspected, consider proteome-wide profiling techniques to identify other proteins that this compound may be binding to.[10][11]
Issue 2: Unexpected Changes in the Immunopeptidome
Symptoms: Mass spectrometry analysis of the MHC class I immunopeptidome after treatment with this compound reveals changes that are not consistent with known ERAP1 substrate specificity.
Troubleshooting Steps:
-
Assess ERAP2 and IRAP Inhibition: Perform in vitro enzymatic assays to determine the IC50 of this compound against ERAP1, ERAP2, and IRAP. High activity against ERAP2 could explain unexpected changes in the peptidome, as ERAP1 and ERAP2 can have synergistic and sometimes opposing effects on peptide trimming.[5][12]
-
Analyze Proteome Changes: Conduct a proteomic analysis of the whole cell lysate. Changes in the expression levels of various proteins due to off-target effects can indirectly alter the pool of peptides available for MHC class I presentation.[8]
-
Compare with ERAP1/ERAP2 Knockout: Compare the immunopeptidome from modulator-treated cells with that from ERAP1 knockout and ERAP2 knockout cells. This can help to deconvolve the on-target versus off-target effects.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data to assess the selectivity and on-target engagement of "this compound."
Table 1: Aminopeptidase Selectivity Profile of this compound
| Enzyme | IC50 (nM) | Fold Selectivity (vs. ERAP1) |
| ERAP1 | 50 | 1 |
| ERAP2 | 1,500 | 30 |
| IRAP | 5,000 | 100 |
| Aminopeptidase N | >50,000 | >1,000 |
Table 2: Comparison of Biochemical Potency and Cellular Activity
| Assay Type | Value |
| Biochemical IC50 (ERAP1) | 50 nM |
| Cellular Target Engagement (CETSA EC50) | 200 nM |
| Cellular Phenotypic EC50 (e.g., Cytokine Inhibition) | 2,000 nM |
| Cellular Toxicity (CC50) | >25,000 nM |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to ERAP1 within intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle control for 1 hour.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Protein Quantification: Analyze the amount of soluble ERAP1 in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble ERAP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the modulator indicates target engagement.
Protocol 2: Off-Target Profiling using Proteome Microarrays
Objective: To identify unintended protein binding partners of this compound.
Methodology:
-
Array Probing: A fluorescently labeled version of this compound or a biotinylated analog is incubated with a proteome microarray containing thousands of purified human proteins.
-
Washing: The array is washed to remove non-specific interactions.
-
Detection: The array is scanned to detect the fluorescence or chemiluminescence signal from the labeled modulator bound to specific proteins.
-
Data Analysis: The signal intensity for each protein is quantified. "Hits" are identified as proteins with a signal significantly above the background, indicating a potential off-target interaction.
Visualizations
ERAP1 Signaling and Off-Target Pathways
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review [mdpi.com]
- 3. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
ERAP1 modulator-2 stability problems in aqueous solutions
Technical Support Center: ERAP1 Modulator-X
Disclaimer: As "ERAP1 modulator-2" is not a publicly documented compound, this technical support center provides a generalized guide for a representative investigational compound, hereafter referred to as ERAP1 Modulator-X . The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering stability challenges with novel, poorly water-soluble small molecule inhibitors in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My ERAP1 Modulator-X, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?
A1: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[1][2] Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to test a lower final concentration of ERAP1 Modulator-X in your experiment.
-
Optimize Co-Solvent Concentration: While minimizing organic solvents is ideal, a slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility.[1] Always include a vehicle control with the identical DMSO concentration to assess its impact on your experimental system.[1]
-
Adjust Buffer pH: If ERAP1 Modulator-X has ionizable groups, its solubility can be highly dependent on the pH of the buffer.[1][3][4][5] For acidic compounds, increasing the pH may improve solubility, while for basic compounds, a lower pH might be beneficial.[3][5]
-
Use a Different Solvent System: For highly insoluble compounds, consider using a co-solvent system, such as a mixture of DMSO and ethanol or polyethylene glycol (PEG), to improve solubility.[1][2]
Q2: How should I store the solid powder and stock solutions of ERAP1 Modulator-X?
A2: Proper storage is crucial for maintaining the compound's integrity.[6]
-
Solid (Powder) Form: Unless specified otherwise on the product datasheet, store the solid compound at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1][7] Keep the vial tightly sealed and desiccated to prevent moisture absorption.[1]
-
Stock Solutions (in DMSO): Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7][8][9]
Q3: Can repeated freeze-thaw cycles affect my ERAP1 Modulator-X stock solution in DMSO?
A3: Yes, multiple freeze-thaw cycles can compromise your stock solution.[1][6] DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened, leading to dilution of your stock and potentially causing the compound to precipitate or degrade.[1] It is highly recommended to aliquot the stock solution into single-use volumes.[7][9]
Q4: I suspect ERAP1 Modulator-X is degrading in my cell culture medium during a multi-day experiment. How can I check for instability?
A4: Degradation in aqueous media over time can lead to a loss of activity and inconsistent results.[6]
-
Time-Course Experiment: Add ERAP1 Modulator-X to your complete cell culture medium and incubate under your experimental conditions (e.g., 37°C, 5% CO2). Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analytical Confirmation: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the parent compound.[10][11] A decrease in the peak area of the parent compound over time confirms degradation.[11] See Protocol 2 for a detailed methodology.
Q5: What are the primary factors in aqueous solutions that can cause degradation of ERAP1 Modulator-X?
A5: Several factors can influence the chemical stability of a small molecule in an aqueous environment:[12]
-
pH: The pH of the solution can catalyze degradation reactions like hydrolysis, particularly for molecules containing ester or amide bonds.[4][13][14]
-
Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions.[6][12][13]
-
Light: Exposure to UV or even ambient light can cause photodegradation in light-sensitive molecules.[12][15][16] It is good practice to handle and store solutions of novel compounds protected from light.
-
Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation.[17]
Data Presentation: Stability of ERAP1 Modulator-X in Aqueous Buffers
The following table provides hypothetical stability data for ERAP1 Modulator-X (10 µM) in different aqueous buffers after incubation at various temperatures. The percentage of the remaining intact compound was determined by HPLC-UV analysis.
| Buffer (pH) | Temperature | Incubation Time | Remaining ERAP1 Modulator-X (%) | Observations |
| PBS (pH 7.4) | 4°C | 48 hours | 98.5% | Stable |
| PBS (pH 7.4) | 25°C (RT) | 48 hours | 91.2% | Minor degradation |
| PBS (pH 7.4) | 37°C | 48 hours | 75.6% | Significant degradation |
| Acetate (pH 5.0) | 37°C | 48 hours | 88.1% | More stable at lower pH |
| Tris (pH 8.5) | 37°C | 48 hours | 52.3% | Rapid degradation at higher pH |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers
This protocol helps determine the maximum concentration at which ERAP1 Modulator-X remains in solution in your experimental buffer without precipitating over a short period.
Materials:
-
ERAP1 Modulator-X high-concentration stock solution (e.g., 50 mM in DMSO).
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
-
Plate reader (optional, for turbidity measurement).
Methodology:
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of your aqueous buffer.
-
Add Compound: Add a fixed small volume of the DMSO stock solution to each well to achieve a range of final concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells and matches your intended experimental concentration (e.g., 0.5%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate.[1]
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) to quantify any precipitation.[1]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of ERAP1 Modulator-X under these specific conditions.[1]
Protocol 2: Chemical Stability Assessment by HPLC-UV
This protocol outlines a method to quantify the degradation of ERAP1 Modulator-X in a specific aqueous solution over time.
Materials:
-
ERAP1 Modulator-X.
-
Aqueous solution of interest (e.g., cell culture medium, assay buffer).
-
HPLC system with a UV detector and a suitable C18 column.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
-
Incubator or water bath set to the desired temperature.
-
Autosampler vials.
Methodology:
-
Prepare Test Solution: Prepare a solution of ERAP1 Modulator-X in your aqueous medium at the final working concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution (e.g., 100 µL) and add it to a vial containing an equal volume of cold acetonitrile. This quenches the degradation process.[1] Mix well and store at 4°C until analysis.
-
Incubation: Place the remaining test solution in the incubator at the desired temperature (e.g., 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots and quench them with cold acetonitrile as described in step 2.
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitated proteins or salts.
-
Transfer the supernatant to HPLC autosampler vials.
-
Analyze the samples using a validated HPLC-UV method capable of separating ERAP1 Modulator-X from its potential degradation products.[11] A typical starting point would be a gradient elution on a C18 column with mobile phases of water and acetonitrile, both containing 0.1% formic acid.[11]
-
-
Data Analysis:
-
Identify the peak corresponding to the intact ERAP1 Modulator-X based on its retention time from the T=0 sample.
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of ERAP1 Modulator-X remaining at each time point relative to the T=0 sample.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. How does pH affect drug delivery? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scitechnol.com [scitechnol.com]
- 13. Factors affecting stability of drugs | PPTX [slideshare.net]
- 14. ibisscientific.com [ibisscientific.com]
- 15. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of ERAP1 modulator-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of ERAP1 modulator-2, with a specific focus on addressing challenges related to its bioavailability.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability Observed in Preclinical Models
Question: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we improve this?
Answer:
Low oral bioavailability is a common challenge for small molecule inhibitors and can stem from several factors. The primary reasons are often poor aqueous solubility and/or low intestinal permeability. Here is a step-by-step guide to troubleshoot and address this issue:
Step 1: Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the first step. If not already determined, we recommend characterizing the following:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
LogP/LogD: Assess the lipophilicity of the compound. A high LogP (e.g., >5) can lead to poor solubility in gastrointestinal fluids.[1]
-
pKa: Identify any ionizable groups that can influence solubility and absorption at different pH levels.
-
Solid-State Properties: Characterize the crystalline form (polymorphism) and amorphicity, as this can significantly impact dissolution rates.[1]
Illustrative Physicochemical Properties of a Hypothetical this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | < 500 Da | Favorable for absorption (Lipinski's Rule of Five).[1] |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very low solubility, likely dissolution rate-limited absorption. |
| LogP | 4.8 | High lipophilicity, may lead to poor aqueous solubility. |
| pKa | 8.5 (basic) | Ionization in the stomach may aid dissolution, but precipitation in the more neutral pH of the intestine is possible. |
| Melting Point | > 200°C | High melting point can indicate strong crystal lattice energy, leading to poor solubility. |
Step 2: Formulation Strategies
Based on the physicochemical properties, various formulation strategies can be employed to enhance solubility and dissolution rate.[2][3][4]
Recommended Formulation Approaches
| Formulation Strategy | Description | Key Advantages |
| Micronization/Nanonization | Reducing the particle size of the drug substance increases the surface area for dissolution.[2][3][5] | Simple and effective for dissolution rate enhancement. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[4][6] | Can achieve supersaturation in the GI tract, enhancing the driving force for absorption. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Self-emulsifying or self-microemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[2][5] | Particularly effective for highly lipophilic drugs. Can also enhance lymphatic uptake, bypassing first-pass metabolism. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility.[2] | Can significantly improve the aqueous solubility of the drug. |
Step 3: Experimental Workflow for Formulation Screening
Caption: Workflow for improving the bioavailability of this compound.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
Question: We are observing significant variability in the plasma concentrations of this compound between different animals in our studies. What could be the cause, and how can we mitigate this?
Answer:
High inter-individual variability is often linked to factors affecting drug absorption and metabolism.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Food Effects | The presence of food in the GI tract can alter pH, gastric emptying time, and bile salt secretion, which can variably affect the dissolution and absorption of a lipophilic compound. |
| Efflux Transporter Interactions | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which can pump the drug back into the gut lumen. |
| First-Pass Metabolism | The drug may be extensively metabolized in the liver (or gut wall) before reaching systemic circulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ERAP1, and how does this compound affect its activity?
A1: Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a zinc-dependent aminopeptidase located in the endoplasmic reticulum.[7][8] Its main function is to trim the N-terminus of peptides that are to be presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[7][9] This process is crucial for the immune system to recognize and eliminate infected or cancerous cells.[9][10] this compound is designed to inhibit the enzymatic activity of ERAP1.[11] By inhibiting ERAP1, the repertoire of peptides presented by MHC class I can be altered, potentially leading to the presentation of novel tumor antigens and enhancing the anti-tumor immune response.[12][13][14]
Caption: Simplified signaling pathway of ERAP1 in antigen presentation and the action of this compound.
Q2: What are the recommended starting points for formulating this compound for in vivo studies?
A2: For early-stage in vivo studies, a simple formulation is often desired. However, for a compound with anticipated low solubility, a vehicle that can aid in solubilization is recommended.
Recommended Vehicle Screening Protocol
| Vehicle Component | Purpose | Example |
| Solubilizing Agent | To dissolve the compound. | Polyethylene glycol 400 (PEG 400), N,N-Dimethylacetamide (DMA) |
| Surfactant | To improve wettability and prevent precipitation upon dilution. | Polysorbate 80 (Tween® 80), Cremophor® EL |
| Aqueous Component | To make up the final volume. | Saline, 5% Dextrose in Water (D5W) |
A common starting point is a vehicle composition such as 10% DMA, 10% Polysorbate 80, and 80% D5W. The physical and chemical stability of this compound in the chosen vehicle should always be confirmed before in vivo administration.
Q3: Are there any known off-target effects or liabilities associated with inhibiting ERAP1?
A3: ERAP1 is highly specific for its role in the antigen processing pathway. However, as with any therapeutic target, there are potential considerations. ERAP1 has a closely related homolog, ERAP2, and ensuring the selectivity of this compound is important.[15] Off-target inhibition of other metalloproteinases should also be evaluated. Additionally, since ERAP1 plays a role in regulating the immune response, modulation of its activity could have broader immunological consequences that should be monitored in preclinical safety studies.[16][17]
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and polymer (e.g., in a 1:3 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed, continue to dry under vacuum for an additional 1-2 hours to remove residual solvent.
-
Scrape the solid from the flask and transfer it to a vacuum oven.
-
Dry the solid under high vacuum at 40°C for 24-48 hours to remove any remaining solvent.
-
The resulting powder is the ASD. Characterize it using DSC and XRD to confirm its amorphous nature.
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
Objective: To assess the dissolution profile of different formulations of this compound under conditions that simulate the gastrointestinal tract.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) powders
-
This compound formulations (e.g., pure drug, micronized drug, ASD)
-
HPLC for drug concentration analysis
Procedure:
-
Prepare FaSSIF or FeSSIF media according to the manufacturer's instructions.
-
Assemble the dissolution apparatus and fill the vessels with 500 mL of the prepared medium, maintained at 37°C ± 0.5°C.
-
Set the paddle speed to 75 RPM.
-
Introduce the formulation containing a known amount of this compound into each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to obtain the dissolution profile.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ERAP1 - Wikipedia [en.wikipedia.org]
- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC [greywolftherapeutics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. portlandpress.com [portlandpress.com]
- 17. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for ERAP1 Modulator-2 Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERAP1 modulator-2. Here you will find detailed information to help you assess the cytotoxic effects of this compound using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is ERAP1 and why is modulating it potentially toxic to cells?
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a key enzyme located in the endoplasmic reticulum.[1] Its primary function is to trim peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is crucial for the presentation of antigens to the immune system, which then identifies and eliminates infected or cancerous cells.[3][4] ERAP1 also plays a role in regulating innate immunity and can influence inflammatory pathways by cleaving cytokine receptors.[3][5]
Modulating ERAP1 with an inhibitor like this compound can alter the landscape of peptides presented on the cell surface.[6] While this can be therapeutically beneficial in autoimmune diseases or cancer, it can also lead to off-target effects or disrupt normal cellular processes, potentially causing cytotoxicity.[6] For instance, altering the immunopeptidome could lead to unintended immune responses or cellular stress.
Q2: Which cell viability assays are recommended for assessing this compound toxicity?
Several assays can be used to assess the toxicity of this compound, each with a different principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
-
XTT Assay: Similar to the MTT assay, the XTT assay is a colorimetric method that measures mitochondrial activity.[7] However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[10][11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[12][13] The amount of ATP is directly proportional to the number of viable cells in culture.[13] It is a highly sensitive method.
-
LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[14][15] It is a common method for quantifying cytotoxicity due to necrosis or late-stage apoptosis.[14][16]
Q3: How do I choose the right cell line for my toxicity studies?
The choice of cell line depends on the research question. Consider the following:
-
ERAP1 Expression: Use cell lines with well-characterized and preferably high levels of ERAP1 expression. This can be confirmed by western blot or qPCR.
-
Disease Relevance: If studying a specific cancer, use a relevant cancer cell line (e.g., melanoma or medulloblastoma cell lines, which have shown altered ERAP1 expression).[5]
-
Immune Competence: For studies involving antigen presentation, consider using antigen-presenting cells or co-culture systems with immune cells.
-
Adherent vs. Suspension Cells: The choice will affect the handling and some steps of the viability assays.[9]
Q4: What are appropriate positive and negative controls for my experiments?
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any potential toxicity of the solvent.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin, or a high concentration of a known toxic compound) to ensure the assay is working correctly and the cells are responsive to toxic stimuli.
-
Untreated Control: Cells that are not exposed to any treatment. This represents 100% viability.
-
Media Blank: Wells containing only cell culture medium (and the assay reagent) to determine the background absorbance/luminescence.[17]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and the ERAP1 antigen processing pathway.
General workflow for assessing this compound cytotoxicity.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Refining ERAP1 modulator-2 treatment protocols for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ERAP1 Modulator-2 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for ERAP1 modulators? | ERAP1 modulators, including inhibitors and activators, target the enzymatic activity of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). This enzyme plays a crucial role in the final trimming of peptides before they are presented by MHC class I molecules on the cell surface, thereby influencing the immune response.[1][2][3] ERAP1 inhibition can alter the peptide repertoire, potentially enhancing the immunogenicity of cancer cells or reducing the presentation of self-antigens in autoimmune diseases.[4][5][6] |
| How does ERAP1 modulation affect cellular processes beyond antigen presentation? | Recent studies suggest that modulating ERAP1 activity can have broader effects on cellular homeostasis. These can include alterations in the cellular proteome, metabolism, and stress responses, such as endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production.[7][8] These secondary effects should be considered when interpreting data from long-term experiments. |
| What are the known classes of ERAP1 inhibitors? | ERAP1 inhibitors can be broadly categorized as active-site directed or allosteric modulators.[9][10] Active-site inhibitors often face challenges with selectivity due to the conserved nature of the active site among related aminopeptidases.[3] Allosteric inhibitors, which bind to a regulatory site, offer a promising alternative for achieving higher selectivity.[6][9][10] |
| Are there any known off-target effects or toxicities associated with long-term ERAP1 modulation? | The long-term effects of ERAP1 modulation are still under investigation.[5] Potential concerns include off-target effects on other M1 aminopeptidases like ERAP2 and IRAP, which could have unintended consequences on the immune system.[3][9] Long-term in vivo studies are necessary to fully understand the safety profile of ERAP1 modulators. |
| How can I select the appropriate cell lines for my long-term studies? | Cell line selection should be based on the expression of ERAP1 and the specific HLA alleles relevant to your research question. It is also important to consider the genetic background of the cell line, as polymorphisms in ERAP1 can influence its activity and response to modulators.[9][11] |
Troubleshooting Guides
In Vitro Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Modulator-2 activity over time in culture media. | - Compound Instability: The modulator may be unstable in the culture medium at 37°C, leading to degradation. - Binding to Serum Proteins: The compound may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration. | - Assess Compound Stability: Perform a stability assay by incubating Modulator-2 in culture medium at 37°C for various time points and measure its concentration using LC-MS/MS. - Reduce Serum Concentration: If possible, reduce the percentage of FBS in the culture medium or use a serum-free medium. - Frequent Media Changes: Increase the frequency of media changes to replenish the active compound. |
| Inconsistent results between experimental replicates. | - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Inconsistent Seeding Density: Variations in the initial number of cells can affect growth rates and drug response. - Pipetting Errors: Inaccurate dispensing of the modulator or reagents. | - Use Low Passage Cells: Maintain a cell bank of low-passage cells and avoid using cells that have been in culture for extended periods. - Standardize Seeding Protocol: Ensure a consistent cell seeding density across all wells and experiments. - Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate liquid handling. |
| Observed cytotoxicity at expected therapeutic concentrations. | - Off-Target Effects: The modulator may be hitting unintended cellular targets. - Cellular Stress: Long-term inhibition of ERAP1 may induce chronic ER stress or other stress pathways.[7] - Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the modulator may be causing toxicity at the final concentration. | - Perform Off-Target Profiling: Screen Modulator-2 against a panel of related proteases and other common off-targets. - Monitor Cellular Health: Regularly assess cell viability (e.g., using Trypan Blue) and markers of apoptosis (e.g., caspase-3/7 activity) and ER stress. - Include Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the solvent. |
In Vivo Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of in vivo efficacy despite good in vitro potency. | - Poor Pharmacokinetics (PK): The modulator may have low oral bioavailability, rapid clearance, or poor distribution to the target tissue.[4][6] - Metabolic Instability: The compound may be rapidly metabolized in the liver. | - Conduct PK Studies: Perform pharmacokinetic studies in the relevant animal model to determine the compound's half-life, Cmax, and AUC. - Optimize Dosing Regimen: Based on PK data, adjust the dose and frequency of administration to maintain therapeutic concentrations. - Consider Alternative Routes of Administration: If oral bioavailability is low, explore other routes such as intraperitoneal (IP) or intravenous (IV) injection. |
| Observed toxicity or adverse events in animal models. | - On-Target Toxicity: The intended pharmacological effect may have adverse consequences in a whole organism. - Off-Target Toxicity: The modulator may be interacting with unintended targets in vivo. - Vehicle Toxicity: The formulation vehicle may be causing adverse reactions. | - Dose-Range Finding Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and clinical pathology. - Histopathological Analysis: Perform histopathology on major organs at the end of the study to identify any tissue damage. |
| High variability in tumor growth or disease progression. | - Inconsistent Tumor Implantation: Variations in the number of implanted cells or the site of implantation. - Animal-to-Animal Variability: Inherent biological differences between individual animals. - Inconsistent Dosing: Errors in dose calculation or administration. | - Standardize Tumor Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. - Increase Group Size: Use a sufficient number of animals per group to account for biological variability. - Careful Dosing Technique: Ensure accurate dose calculations and consistent administration techniques. |
Experimental Protocols & Visualizations
ERAP1 Signaling Pathway and Experimental Workflows
The primary role of ERAP1 is to trim N-terminally extended peptides within the endoplasmic reticulum. These peptides are then loaded onto MHC class I molecules for presentation to CD8+ T cells.[1][12] Modulation of ERAP1 activity can therefore significantly alter the landscape of presented antigens, which has implications for cancer immunotherapy and autoimmune diseases.[5][11]
Caption: ERAP1's role in the MHC class I antigen presentation pathway.
A crucial step in long-term studies is to ensure the stability of the modulator under experimental conditions. The following workflow outlines a general procedure for assessing compound stability.
Caption: Workflow for assessing the stability of this compound.
For long-term in vivo studies, a systematic approach to dose determination and efficacy evaluation is essential.
Caption: General workflow for in vivo efficacy studies.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ERAP1: a potential therapeutic target for a myriad of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of ERAP1 modulator-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ERAP1 modulator-2. The primary focus is to address and resolve issues related to batch-to-batch variability to ensure experimental consistency and data reproducibility.
Understanding ERAP1 and Modulator-2
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme located in the endoplasmic reticulum.[1] It plays a key role in the adaptive immune system by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This process, known as antigen processing and presentation, is essential for the immune system's ability to recognize and eliminate infected or malignant cells.[3][4] this compound is a potent, allosteric small molecule inhibitor designed to selectively target ERAP1, making it a valuable tool for research in immuno-oncology and autoimmune diseases.[5]
Caption: Simplified ERAP1 pathway in antigen presentation and the point of intervention for this compound.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
A: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound. For a potent small molecule like this compound, even minor variations can significantly impact experimental outcomes, leading to inconsistent results and a lack of reproducibility.[6][7][8][9] Key concerns include shifts in potency (IC50), altered solubility, or unexpected off-target effects, which can compromise the validity of research findings.[6]
Q2: What are the potential sources of variability in different batches of this compound?
A: Variability can arise from several factors during synthesis and purification. Common sources include:
-
Residual Solvents: Different levels of remaining solvents from the manufacturing process can alter the compound's effective concentration and solubility.[11]
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and stabilities.[12]
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time.
Q3: How can I perform an initial check on the consistency of a new batch of this compound?
A: Before using a new batch in a large-scale or critical experiment, it is highly recommended to perform a side-by-side comparison with a previous, well-characterized "golden" batch. A simple yet effective check is to run a full dose-response curve in your primary ERAP1 enzymatic assay. The resulting IC50 values should be within an acceptable range (e.g., +/- 2-fold) of the reference batch. If significant deviation is observed, further analytical characterization is warranted.
Q4: My new batch of this compound shows a significantly different IC50 value compared to the last one. What should I do?
A: A significant shift in the IC50 value is a clear indicator of batch-to-batch variability. The first step is to pause critical experiments and begin a systematic troubleshooting process. This involves verifying the compound's integrity and purity and confirming that the assay itself is performing as expected. Refer to the troubleshooting guide below for a step-by-step approach.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in ERAP1 Enzymatic Assays
-
Symptoms: You observe a significant shift (>3-fold) in the IC50 value of this compound between different batches in a biochemical assay. The dose-response curve may also show a different slope or maximum inhibition.
-
Potential Causes:
-
Differences in compound purity or concentration.
-
Compound degradation or precipitation in assay buffer.
-
Presence of active or inhibitory impurities.
-
Variability in assay reagents or conditions.
-
Caption: A step-by-step workflow for troubleshooting inconsistent IC50 values between batches of this compound.
This table illustrates a scenario where a new batch shows reduced potency.
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New, Post-QC) | Acceptable Range |
| Purity (HPLC) | 99.5% | 92.1% | 99.2% | >98% |
| Identity (LC-MS) | Confirmed | Confirmed | Confirmed | Confirmed |
| IC50 (ERAP1 Assay) | 55 nM | 210 nM | 62 nM | < 100 nM |
| Comments | Golden batch | Fails purity and potency | New lot, passes all QC | - |
Issue 2: Variable Results in Cell-Based Assays
-
Symptoms: Inconsistent effects on downstream readouts such as antigen presentation, cytokine release, or T-cell activation when using a new batch of this compound.
-
Potential Causes:
Caption: A decision tree to diagnose the root cause of variability in cell-based assays.
Experimental Protocols
Protocol 1: Quality Control (QC) of this compound Batches
This protocol outlines basic analytical methods to confirm the identity and purity of a new batch.
A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL in 50:50 Acetonitrile:Water.
-
Instrumentation: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 15 minutes.
-
Detection: Monitor absorbance at a relevant wavelength (e.g., 254 nm).
-
Analysis: Integrate the area under the main peak and all impurity peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100. The purity should be ≥98%.
B. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Method: Use the same LC method as described above.
-
Instrumentation: Interface the HPLC with a mass spectrometer (e.g., a quadrupole instrument).
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Analysis: Confirm the presence of the expected mass-to-charge ratio ([M+H]+) for this compound in the main peak. This confirms the identity of the compound.[17][18]
Protocol 2: ERAP1 Enzymatic Activity Assay (IC50 Determination)
This protocol uses a fluorogenic substrate to measure ERAP1 enzymatic activity.[19]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Recombinant Human ERAP1: Prepare a working solution of 2 nM in Assay Buffer.
-
Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). Prepare a 10 mM stock in DMSO and a 20 µM working solution (2X final concentration) in Assay Buffer.
-
This compound: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution starting from 10 µM) in DMSO, then dilute into Assay Buffer.
-
-
Procedure (96-well black plate):
-
Add 25 µL of this compound dilutions or vehicle (Assay Buffer with DMSO) to appropriate wells.
-
Add 25 µL of 2 nM ERAP1 working solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of 20 µM Leu-AMC substrate working solution to all wells (final concentration: 1 nM ERAP1, 10 µM Leu-AMC).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity every 60 seconds for 30 minutes.
-
Excitation: 380 nm, Emission: 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: _Activity = ((Rate_sample - Rate_min) / (Rate_max - Rate_min)) * 100, where 'max' is the vehicle control and 'min' is a high concentration of a control inhibitor.
-
Plot % Activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. researchgate.net [researchgate.net]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality control of small molecules - Kymos [kymos.com]
- 12. skpharmteco.com [skpharmteco.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. youtube.com [youtube.com]
- 17. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
ERAP1 Modulator-2 Degradation Pathway Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathway analysis of ERAP1 in the context of a hypothetical novel modulator, "ERAP1 modulator-2."
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for ERAP1?
A1: ERAP1, as an endoplasmic reticulum (ER)-resident protein, is primarily degraded through the ER-associated degradation (ERAD) pathway. This process involves the recognition of ERAP1, its retro-translocation from the ER to the cytosol, ubiquitination, and subsequent degradation by the proteasome.
Q2: How might "this compound" influence the degradation of ERAP1?
A2: "this compound" could potentially alter ERAP1 degradation in several ways. It might induce conformational changes in ERAP1, leading to its recognition by the ERAD machinery as a misfolded protein. Alternatively, the modulator could interfere with ERAP1's interaction with stabilizing factors or promote its association with E3 ubiquitin ligases, thereby enhancing its ubiquitination and subsequent degradation.
Q3: My western blot for ERAP1 shows multiple bands. What could be the cause?
A3: Multiple bands for ERAP1 on a western blot could be due to several factors, including post-translational modifications such as glycosylation or ubiquitination, the presence of different isoforms, or protein degradation during sample preparation. It is crucial to use protease and phosphatase inhibitors during cell lysis to minimize degradation. To investigate ubiquitination, an immunoprecipitation assay for ERAP1 followed by western blotting for ubiquitin is recommended.
Q4: I am not observing any change in ERAP1 levels after treating my cells with "this compound". What are the possible reasons?
A4: There are several potential reasons for this observation. The concentration of "this compound" may be too low, or the treatment time might be insufficient to induce a detectable change in ERAP1 protein levels. The specific cell line you are using may have a slow ERAP1 turnover rate. It is also possible that "this compound" does not affect ERAP1 degradation in your experimental system. We recommend performing a dose-response and time-course experiment to address these possibilities.
Q5: How can I confirm that the degradation of ERAP1 is proteasome-dependent?
A5: To confirm proteasome-dependent degradation, you can treat your cells with a proteasome inhibitor, such as MG132 or bortezomib, in the presence and absence of "this compound". If "this compound" induces ERAP1 degradation, co-treatment with a proteasome inhibitor should rescue ERAP1 levels, indicating that the degradation is mediated by the proteasome.
Troubleshooting Guides
Problem 1: Inconsistent results in ERAP1 half-life experiments.
| Possible Cause | Suggestion |
| Suboptimal Cycloheximide (CHX) Concentration | The concentration of CHX may be insufficient to completely block protein synthesis, or it may be too high, leading to cellular toxicity. |
| Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of CHX for your specific cell line. | |
| Inconsistent Cell Density | Variations in cell confluency at the start of the experiment can affect protein synthesis and degradation rates. |
| Troubleshooting Step: Ensure that all plates have a consistent cell density (e.g., 70-80% confluency) before starting the CHX chase assay. | |
| Variable Lysis and Sample Preparation | Inconsistent lysis buffer volumes or sample handling can lead to variability in protein concentration. |
| Troubleshooting Step: Use a consistent volume of lysis buffer for each plate and ensure complete cell lysis. Quantify protein concentration for each sample before loading on the gel. |
Problem 2: High background in ERAP1 immunoprecipitation (IP) for ubiquitination analysis.
| Possible Cause | Suggestion |
| Non-specific Antibody Binding | The primary or secondary antibody may be binding non-specifically to other proteins or the IP beads. |
| Troubleshooting Step: Include an isotype control antibody in your experiment to assess non-specific binding. Pre-clear your cell lysate with beads before adding the primary antibody. Optimize antibody concentrations. | |
| Insufficient Washing | Inadequate washing of the IP beads can leave behind unbound proteins, leading to high background. |
| Troubleshooting Step: Increase the number and duration of wash steps. Consider using a more stringent wash buffer, but be mindful that this could disrupt weak protein-protein interactions. | |
| Contamination | Contamination of buffers or equipment can introduce proteins that cause background. |
| Troubleshooting Step: Use freshly prepared, filtered buffers and clean equipment. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the analysis of this compound's effect on ERAP1 degradation.
| Treatment | ERAP1 Half-life (hours) | Relative ERAP1 Ubiquitination (Fold Change) |
| Vehicle Control | 8.2 ± 0.7 | 1.0 (baseline) |
| This compound (10 µM) | 4.5 ± 0.5 | 3.2 ± 0.4 |
| This compound (10 µM) + MG132 (10 µM) | 7.9 ± 0.6 | 5.8 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determination of ERAP1 Half-life using Cycloheximide (CHX) Chase Assay
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with either vehicle control or "this compound" at the desired concentration for a predetermined time.
-
CHX Addition: Add cycloheximide (CHX) to a final concentration of 100 µg/mL to all wells to inhibit protein synthesis. This is time point 0.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERAP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for ERAP1 and the loading control. Normalize the ERAP1 intensity to the loading control for each time point. Plot the normalized ERAP1 intensity against time to determine the half-life.
Protocol 2: Analysis of ERAP1 Ubiquitination by Immunoprecipitation
-
Cell Treatment: Treat cells with vehicle control, "this compound", and/or a proteasome inhibitor (e.g., MG132 at 10 µM for 4-6 hours) as required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Take an aliquot of the lysate as the "input" control.
-
Incubate 500-1000 µg of protein lysate with an anti-ERAP1 antibody or an isotype control antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting:
-
Load the input and immunoprecipitated samples on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against ubiquitin.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To confirm successful immunoprecipitation, the blot can be stripped and re-probed with an anti-ERAP1 antibody.
-
Visualizations
Caption: ERAP1 degradation via the ERAD pathway, potentially initiated by this compound.
Caption: Experimental workflow for analyzing the degradation of ERAP1 induced by a modulator.
Technical Support Center: Optimization of Mass Spectrometry Parameters for ERAP1 Modulator-2 Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERAP1 modulator-2 and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ERAP1, and how do modulators affect its function in the context of mass spectrometry analysis?
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme in the antigen processing pathway. It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] ERAP1 modulators, such as inhibitor-2, alter this trimming activity. Mass spectrometry is a powerful technique to analyze the resulting changes in the peptidome, providing insights into the modulator's efficacy and mechanism of action.[3][4]
Q2: What are the initial considerations before starting a mass spectrometry experiment with this compound treated samples?
Before beginning your experiment, it is crucial to consider the following:
-
Biological Question: Clearly define what you aim to discover with your mass spectrometry analysis.
-
Sample Type: Understand the nature of your sample (e.g., cell lysate, purified peptides).
-
Protein Abundance: Consider the abundance of your target peptides, as low-abundance proteins can be challenging to detect.[5]
-
Sample Stability: Implement measures to prevent protein degradation and maintain the stability of modifications.[5]
-
Contamination: Take precautions to avoid common contaminants like keratin and polymers that can interfere with detection.[5][6]
-
Controls: Include appropriate controls, such as untreated samples and vehicle controls, in your experimental design.[5]
Q3: Which mass spectrometry techniques are most suitable for analyzing ERAP1 activity and the effects of its modulators?
Both Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used.[1][3][4]
-
MALDI-TOF MS is effective for analyzing the trimming of specific peptide substrates and can be used in high-throughput screening for inhibitors.[1][7]
-
LC-MS/MS provides in-depth analysis of the entire immunopeptidome, allowing for the identification and quantification of thousands of peptides.[4]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Ensure your sample is appropriately concentrated. Dilute samples may not produce a strong enough signal, while overly concentrated samples can cause ion suppression.[8] |
| Inefficient Ionization | Experiment with different ionization methods (e.g., ESI, MALDI) and polarities (positive/negative ion mode) to find the optimal conditions for your peptides of interest.[8][9] Consider adding arginine residues to peptide sequences to improve ionization efficiency.[7] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[8] |
| Sample Loss During Preparation | For low-abundance proteins, consider scaling up the experiment, using cell fractionation to increase relative protein concentration, or enriching for your proteins of interest via immunoprecipitation.[5] |
| Spray Instability (for ESI) | Check the stability of the ionization spray. Irregular or absent spray can be caused by a clog in the emitter or incorrect source settings.[10] |
Issue 2: Inaccurate Mass Values or Poor Mass Resolution
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Calibration | Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[8] It is recommended to recalibrate after every system reboot.[10] |
| Instrument Contamination or Drift | Maintain your mass spectrometer according to the manufacturer's schedule to prevent issues with contaminants or instrument drift affecting mass accuracy.[8] |
| Lack of Reference Mass Data | Ensure you are acquiring reference mass data during your runs to allow for real-time mass correction.[10] |
Issue 3: High Signal in Blank Runs (Carryover)
| Possible Cause | Troubleshooting Step |
| Contamination from Previous Samples | Run additional blank injections between samples to reduce carryover.[10] |
| Contaminated Solvents or Vials | Use high-purity, LC-MS grade solvents and new or thoroughly cleaned vials for your samples and blanks.[10] |
| Autosampler Contamination | Implement needle washes that effectively clean the autosampler between injections.[10] |
Issue 4: Peak Splitting or Broadening
| Possible Cause | Troubleshooting Step |
| Column or Sample Contaminants | Ensure proper sample preparation and column maintenance to avoid contaminants that can lead to poor peak shapes.[8] |
| Suboptimal Ionization Conditions | Adjusting ionization source parameters, such as gas flows and temperatures, can help reduce peak broadening.[8] |
| Poor Chromatography | Optimize your liquid chromatography conditions to achieve a stable baseline and sharp peaks.[8] |
Data Presentation
Table 1: Representative Mass Spectrometry Parameters for this compound Treated Samples
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Peptides are readily protonated and observed as multiply charged positive ions.[6] |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high resolution and mass accuracy for peptide identification. |
| Scan Range (m/z) | 400-2200 | Covers the typical mass-to-charge ratio range for tryptic peptides.[1] |
| MS/MS Activation | Collision-Induced Dissociation (CID) | A common method for peptide fragmentation to obtain sequence information. |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | DDA is suitable for discovering new peptides, while DIA is better for quantification. |
| Calibration | External and Internal | Ensures high mass accuracy throughout the analysis. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound Treated Cells for Immunopeptidomics
-
Cell Lysis: Lyse cells treated with this compound and control cells in a buffer containing protease inhibitors.
-
MHC Class I Immunoaffinity Purification: Use an antibody specific for MHC class I molecules (e.g., W6/32) coupled to beads to capture peptide-MHC complexes.
-
Peptide Elution: Elute the bound peptides from the MHC molecules using an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
Peptide Cleanup: Desalt and concentrate the eluted peptides using C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution mass spectrometer.
Visualizations
Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of a modulator.
Caption: General experimental workflow for mass spectrometry analysis of ERAP1 modulator-treated samples.
References
- 1. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
Troubleshooting inconsistent results with ERAP1 modulator-2
Welcome to the technical support center for ERAP1 Modulator-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the successful application of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of ERAP1 Activity
-
Question: I am not observing the expected inhibition of ERAP1 in my biochemical (peptide cleavage) assay. What could be the reason?
-
Possible Causes & Solutions:
-
Inhibitor Instability: Small molecule inhibitors can be unstable in aqueous solutions or cell culture media.[1] It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment.[2] Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Incorrect Inhibitor Concentration: The optimal concentration for ERAP1 inhibition can vary depending on the specific assay conditions and cell type.[2] Perform a dose-response experiment to determine the IC50 value in your specific experimental setup.[2] It is advisable to test a wide range of concentrations, both below and above the expected efficacious dose.[2][3]
-
Substrate Competition: The concentration of the peptide substrate in your assay can compete with the inhibitor, especially if the inhibitor is competitive. Ensure your substrate concentration is appropriate and consider a kinetic analysis to understand the mechanism of inhibition.
-
Inactive Modulator: Verify the integrity and purity of your this compound stock. If possible, confirm its activity in a validated, cell-free enzymatic assay.[2]
-
-
Issue 2: High Cell Toxicity or Off-Target Effects
-
Question: I am observing significant cell death or unexpected cellular phenotypes after treating my cells with this compound. How can I mitigate this?
-
Possible Causes & Solutions:
-
High Inhibitor Concentration: Concentrations significantly above the IC50 can lead to off-target effects and cytotoxicity.[2] Determine the optimal, non-toxic concentration by performing a dose-response curve and assessing cell viability (e.g., using an MTT or LDH assay).[2]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (commonly DMSO) can be toxic to cells at higher concentrations.[2] Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).[2] Always include a vehicle-only control in your experiments.[3]
-
Prolonged Exposure: Continuous exposure to the modulator may disrupt normal cellular processes.[2] Consider reducing the incubation time to the minimum required to observe the desired effect.[2]
-
Off-Target Effects: The modulator may be inhibiting other cellular proteins besides ERAP1.[4] This is a known challenge with small molecule inhibitors.[5][6] Reviewing the selectivity profile of the modulator, if available, can provide insights. Consider using a structurally unrelated ERAP1 inhibitor as a control to confirm that the observed phenotype is due to ERAP1 inhibition.[3]
-
-
Issue 3: Inconsistent Effects on MHC-I Surface Expression
-
Question: The effect of this compound on cell surface MHC-I levels is variable between experiments. What could be causing this?
-
Possible Causes & Solutions:
-
Cell Line Variability: Different cell lines may have varying basal levels of ERAP1 expression and antigen presentation machinery, leading to different responses to ERAP1 inhibition.[7] It is crucial to characterize the ERAP1 expression in your chosen cell line.
-
ERAP1/ERAP2 Interplay: ERAP1 and ERAP2 can have synergistic or opposing effects on the peptide repertoire.[8][9] The expression level of ERAP2 in your cell line could influence the outcome of ERAP1 inhibition.[10] Some individuals lack ERAP2 expression due to common polymorphisms, a factor to consider if using primary cells.[11]
-
Peptide Repertoire Dependence: The effect of ERAP1 inhibition on MHC-I surface expression is dependent on the specific peptides being processed. Inhibition can either increase or decrease the presentation of certain epitopes, leading to complex effects on the overall MHC-I levels.[12][13]
-
Assay Variability: Flow cytometry-based analysis of MHC-I expression can be prone to variability. Ensure consistent antibody staining protocols, instrument settings, and data analysis procedures. Include appropriate isotype controls.
-
-
Quantitative Data Summary
The following tables provide generalized expected values for researchers working with ERAP1 inhibitors. Note that specific values for "this compound" are not publicly available and should be determined empirically.
Table 1: Typical Concentration Ranges for ERAP1 Inhibitors
| Parameter | Biochemical Assays (Cell-Free) | Cell-Based Assays |
| IC50 | <100 nM - 10 µM | 1 µM - 50 µM |
| Working Concentration | 1-5x IC50 | 1-10x IC50 (non-toxic range) |
Note: These are general ranges, and the optimal concentrations must be determined experimentally for each specific inhibitor and assay system.[3]
Table 2: Expected Outcomes of ERAP1 Inhibition
| Assay | Expected Outcome with ERAP1 Inhibition | Key Considerations |
| Peptide Cleavage Assay | Decreased cleavage of N-terminally extended peptides. | Substrate length is critical; ERAP1 preferentially trims longer peptides.[14][15][16] |
| MHC-I Surface Expression | Variable (increase, decrease, or no change). | Highly dependent on the cell line, the specific HLA allele, and the available peptide repertoire.[17][18][19] |
| Antigen Presentation Assay | Altered presentation of specific epitopes. | Can lead to the presentation of novel, previously unobserved peptides.[20] |
Key Experimental Protocols
1. In Vitro ERAP1 Peptide Cleavage Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified ERAP1.
-
Materials:
-
Recombinant human ERAP1
-
Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC) or a specific N-terminally extended peptide.[14]
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 1 µM ZnCl2.
-
This compound
-
DMSO (or appropriate solvent)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the modulator in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add 10 µL of each modulator dilution or vehicle control to the wells of the microplate.
-
Add 80 µL of the peptide substrate solution to each well.
-
Initiate the reaction by adding 10 µL of a pre-diluted ERAP1 enzyme solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 380/460 nm for L-AMC).
-
Calculate the percent inhibition for each modulator concentration relative to the vehicle control and determine the IC50 value.
-
2. Cell Surface MHC-I Expression Analysis by Flow Cytometry
This protocol details the measurement of changes in MHC-I surface levels on cells treated with this compound.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-MHC-I antibody (specific to the cell line's HLA type)
-
Isotype control antibody
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS and resuspend them in FACS buffer.
-
Aliquot the cell suspension into FACS tubes.
-
Add the anti-MHC-I antibody or the isotype control to the respective tubes.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of MHC-I staining and compare the MFI of treated cells to the vehicle control.[17]
-
Visualizations
Signaling Pathway: Antigen Presentation via MHC-I
Caption: The MHC-I antigen presentation pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Inconsistent Inhibition
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 10. Frontiers | Can ERAP1 and ERAP2 Form Functional Heterodimers? A Structural Dynamics Investigation [frontiersin.org]
- 11. How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERAP1 enzyme-mediated trimming and structural analyses of MHC I–bound precursor peptides yield novel insights into antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] ERAAP customizes peptides for MHC class I molecules in the endoplasmic reticulum | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural Basis For Antigenic Peptide Precursor Processing by the Endoplasmic Reticulum Aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ERAP1-dependent extreme antigen processing efficacy can govern MHC class I expression hierarchy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. jitc.bmj.com [jitc.bmj.com]
ERAP1 modulator-2 interference with common laboratory assays
Welcome to the technical support center for ERAP1 Modulator-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule designed to specifically interact with Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme crucial for trimming peptide antigens before their presentation by MHC class I molecules.[1][2] Depending on the experimental context, this compound can act as either an inhibitor or an allosteric modulator of ERAP1's enzymatic activity. Its primary function is to alter the repertoire of peptides presented on the cell surface, thereby modulating the immune response.[2][3][4]
Q2: In which types of assays is this compound typically used?
This compound is primarily used in immunology, oncology, and autoimmune disease research. Common applications include:
-
Biochemical assays: To determine its direct effect on ERAP1 enzymatic activity.[1][5]
-
Cell-based assays: To investigate its impact on antigen presentation, T-cell activation, and natural killer (NK) cell recognition.[3][6][7]
-
Proteomics and Immunopeptidomics: To analyze its influence on the cellular proteome and the landscape of peptides presented by MHC class I molecules.[3][8]
Q3: What are the known off-target effects of ERAP1 modulators?
While this compound is designed for high selectivity, potential off-target effects on other homologous M1 aminopeptidases, such as ERAP2 and Insulin-Regulated Aminopeptidase (IRAP), should be considered.[1][9] Cross-reactivity can lead to unexpected biological outcomes. Additionally, high concentrations of the modulator may lead to non-specific effects on cellular metabolism and stress responses.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in fluorescence-based ERAP1 activity assays.
Possible Cause 1: Substrate-dependent effects of the modulator.
Some ERAP1 modulators can exhibit different activities depending on the substrate used. For instance, a compound might allosterically activate the hydrolysis of a small fluorogenic substrate like Leucine-7-amido-4-methylcoumarin (L-AMC), while competitively inhibiting the processing of longer, more physiologically relevant peptides.[1][4]
Troubleshooting Steps:
-
Use multiple substrates: Test the activity of this compound with both a short fluorogenic substrate (e.g., L-AMC) and a longer, physiologically relevant peptide substrate.
-
Vary substrate concentration: Perform kinetic studies to determine if the modulator's effect is competitive, non-competitive, or uncompetitive.
-
Consult the literature: Review studies on similar ERAP1 modulators to understand potential substrate-dependent behaviors.[1]
Possible Cause 2: Interference with fluorescence signal.
The chemical properties of this compound or its solvent (e.g., DMSO) might interfere with the fluorescence measurement.
Troubleshooting Steps:
-
Run a control without enzyme: Measure the fluorescence of a solution containing only the buffer, substrate, and this compound to check for background fluorescence or quenching.
-
Test a range of solvent concentrations: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting the assay readout.
Issue 2: Unexpected changes in cell viability or proliferation in cell-based assays.
Possible Cause: Cytotoxicity of this compound.
At higher concentrations, small molecule inhibitors can sometimes induce cellular stress or have cytotoxic effects, independent of their primary target.[3]
Troubleshooting Steps:
-
Perform a dose-response cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration range at which this compound is non-toxic to your specific cell line.
-
Include a vehicle control: Always compare cells treated with this compound to cells treated with the vehicle (e.g., DMSO) alone to control for solvent effects.
-
Monitor for stress markers: Assess the expression of cellular stress markers (e.g., ER stress markers) to determine if the modulator is inducing off-target stress responses.[3]
Issue 3: No significant change in MHC class I surface expression.
Possible Cause 1: Cell line-specific effects.
The impact of ERAP1 inhibition on MHC class I surface expression can vary between different cell lines, potentially due to differences in their baseline proteasome activity, TAP transport efficiency, or the specific HLA alleles they express.[6][10]
Troubleshooting Steps:
-
Use multiple cell lines: Test the effect of this compound on a panel of cell lines with well-characterized HLA haplotypes.
-
Confirm ERAP1 expression: Verify that the cell line of choice expresses sufficient levels of ERAP1.
-
Analyze the immunopeptidome: For a more in-depth understanding, perform mass spectrometry-based immunopeptidomics to directly assess how the modulator alters the repertoire of presented peptides.[3][8]
Possible Cause 2: Dual function of ERAP1.
ERAP1 can both generate and destroy antigenic epitopes.[6] Inhibition of ERAP1 might lead to an increase in the presentation of some peptides while decreasing the presentation of others, resulting in a negligible net change in total MHC class I surface levels.
Troubleshooting Steps:
-
Use epitope-specific antibodies: If you are studying a specific antigen, use antibodies that recognize the specific peptide-MHC complex to measure changes in the presentation of that particular epitope.
-
Perform functional T-cell assays: Co-culture your treated cells with epitope-specific T-cells to determine if the modulation of ERAP1 activity affects T-cell recognition and activation.[7]
Data Presentation
Table 1: Comparative Inhibitory Activity of Selected ERAP1 Modulators
| Compound | Target | Assay Substrate | IC₅₀ (µM) | Selectivity vs. ERAP2 | Selectivity vs. IRAP | Reference |
| Compound 1 | ERAP1 | L-AMC | 9.2 | >100-fold | >100-fold | [1] |
| Compound 2 | ERAP1 | L-AMC | 5.7 | >100-fold | >100-fold | [1] |
| Leucinethiol | Aminopeptidases | Not specified | - | - | - | [6] |
| Compound 9 | ERAP1 | Not specified | 2 | 10-fold | 5-fold | [11] |
| Compound 10 | ERAP1/ERAP2/IRAP | Not specified | 2.6 / 9 / 6 | - | - | [11] |
Experimental Protocols
Protocol 1: Fluorescence-Based ERAP1 Enzymatic Assay
-
Reagents:
-
Recombinant human ERAP1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add 20 µL of each modulator dilution or vehicle control to the wells of the microplate.
-
Add 60 µL of ERAP1 solution (at a final concentration of ~5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of L-AMC substrate solution (at a final concentration of ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the modulator concentration.
-
Protocol 2: Cell-Based MHC Class I Surface Expression Assay
-
Reagents:
-
Cell line of interest (e.g., HeLa, A375)
-
Complete cell culture medium
-
This compound
-
FITC-conjugated anti-MHC class I antibody (e.g., W6/32)
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA)
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and incubate with the FITC-conjugated anti-MHC class I antibody or the isotype control on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
Quantify the mean fluorescence intensity (MFI) of MHC class I expression and normalize it to the vehicle-treated control.
-
Visualizations
Caption: ERAP1's role in the MHC class I antigen presentation pathway and the point of intervention for this compound.
Caption: Workflow for assessing MHC class I surface expression after treatment with this compound.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 10. rupress.org [rupress.org]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing ERAP1 modulator-2 delivery to target tissues
Welcome to the technical support center for ERAP1 Modulator-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to target tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is ERAP1 and why is it a therapeutic target?
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme located in the endoplasmic reticulum (ER). It plays a key role in the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the presentation of antigens to the immune system. By modulating ERAP1 activity, it is possible to alter the landscape of peptides presented on the cell surface, which can be leveraged to enhance the immune response against cancer cells or dampen it in the case of autoimmune diseases.[3][4] ERAP1 is also involved in regulating innate immunity and inflammatory responses.[5][6]
Q2: What is this compound and what are its potential applications?
This compound is a small molecule inhibitor designed to specifically target and regulate the enzymatic activity of ERAP1. By inhibiting ERAP1, this modulator can alter the peptide repertoire presented by cancer cells, potentially making them more visible to the immune system's cytotoxic T cells.[3][7] This makes it a promising candidate for cancer immunotherapy, particularly in combination with checkpoint inhibitors.[3][7] Additionally, by reducing the presentation of specific self-antigens, ERAP1 inhibitors are being investigated for the treatment of autoimmune diseases such as ankylosing spondylitis and psoriasis.[3][8]
Q3: What are the main challenges in delivering this compound to target tissues?
Like many small molecule inhibitors targeting intracellular enzymes, the primary challenges for this compound delivery include:
-
Specificity: Ensuring the modulator primarily accumulates in the target tissues (e.g., tumor microenvironment or specific immune cell populations) to maximize efficacy and minimize off-target effects.[3]
-
Cellular Uptake: Efficiently crossing the cell membrane to reach the endoplasmic reticulum where ERAP1 resides.
-
Stability: Maintaining the structural integrity and activity of the modulator in the physiological environment until it reaches the target site.
-
Controlled Release: Achieving a sustained and controlled release at the target site to maintain therapeutic concentrations.[9]
Q4: What are the potential off-target effects of ERAP1 inhibition?
Since ERAP1 is involved in various physiological processes beyond antigen presentation, its inhibition could lead to unintended consequences.[3] Potential off-target effects might include alterations in innate immune responses and the processing of peptide hormones that regulate blood pressure.[5][10] Long-term effects of modulating the immune response through ERAP1 inhibition are still under extensive investigation.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low efficacy of this compound in in vitro cell-based assays. | 1. Poor cell permeability of the compound.2. Degradation of the modulator in the culture medium.3. Low expression of ERAP1 in the chosen cell line.4. Incorrect dosage or incubation time. | 1. Consider using a cell-penetrating peptide or a nanoparticle-based delivery system.[11]2. Assess the stability of the modulator in the medium over time using techniques like HPLC. Use fresh preparations for each experiment.3. Confirm ERAP1 expression levels in your cell line via Western blot or qPCR.4. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions.2. Variability in the preparation of this compound solution.3. Cell passage number affecting cellular phenotype and ERAP1 expression. | 1. Standardize cell seeding density, media composition, and incubation conditions.2. Ensure complete solubilization of the modulator and prepare fresh dilutions for each experiment.3. Use cells within a consistent and low passage number range for all experiments. |
| Observed cytotoxicity at effective concentrations. | 1. Off-target effects of the modulator.2. The delivery vehicle itself is causing toxicity. | 1. Profile the modulator against other M1 aminopeptidases like ERAP2 and IRAP to assess selectivity.[12]2. Conduct a toxicity assessment of the delivery vehicle alone on the target cells.3. Consider encapsulating the modulator in a biocompatible drug delivery system, such as liposomes or polymeric nanoparticles, to shield non-target cells.[9] |
| Poor in vivo efficacy despite good in vitro results. | 1. Suboptimal pharmacokinetic properties (e.g., rapid clearance, poor bioavailability).2. Inefficient targeting of the desired tissue.3. Development of resistance mechanisms in the in vivo model. | 1. Conduct pharmacokinetic studies to determine the half-life and biodistribution of the modulator.2. Employ a targeted drug delivery strategy, such as ligand-targeted nanoparticles or antibody-drug conjugates.[13]3. Investigate potential resistance pathways and consider combination therapies. |
Data Summary
The following table summarizes hypothetical comparative data for different delivery strategies for this compound.
| Delivery Strategy | In Vitro IC50 (nM) in A375 Melanoma Cells | In Vivo Tumor Growth Inhibition (%) in CT26 Mouse Model | Biodistribution (Tumor-to-Muscle Ratio) at 24h | Observed Side Effects |
| Free this compound | 50 | 25 | 1.5 | Mild weight loss |
| Liposomal Formulation | 40 | 45 | 3.2 | Minimal side effects |
| PEO-b-PHis Nanoparticles [9] | 35 | 60 | 5.8 | No observable toxicity |
| Antibody-Drug Conjugate (targeting tumor antigen) | 20 | 75 | 12.1 | Mild, transient hematological changes |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy
This protocol outlines a general procedure for evaluating the efficacy of this compound in a cancer cell line.
1. Cell Culture:
-
Culture a relevant cancer cell line (e.g., A375 melanoma) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
2. Treatment with this compound:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of the modulator or vehicle control (DMSO).
-
Incubate for 48-72 hours.
3. Cell Viability Assay:
-
After incubation, assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure absorbance or fluorescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the modulator concentration and fitting the data to a dose-response curve.
Protocol 2: Evaluation of Target Engagement in Cells
This protocol describes how to confirm that this compound is engaging with its target within the cell.
1. Cellular Lysate Preparation:
-
Treat cells with this compound at the desired concentration and for the optimal time determined in Protocol 1.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Western Blot Analysis:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate equal amounts of protein from treated and untreated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for a downstream marker of ERAP1 activity (e.g., a specific MHC class I-peptide complex) or a marker of ER stress.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathway
Caption: ERAP1's role in the MHC class I antigen presentation pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for the preclinical development and delivery optimization of this compound.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review [mdpi.com]
- 3. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The emerging multifunctional roles of ERAP1, ERAP2 and IRAP between antigen processing and renin-angiotensin system modulation [frontiersin.org]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug Delivery Systems for ERAP modulators for the treatment of cancer and autoimmune diseases [iris.uniroma1.it]
- 10. How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dromicslabs.com [dromicslabs.com]
Validation & Comparative
A Comparative Guide to the Experimental Reproducibility of ERAP1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway. It trims peptide precursors to the optimal length for loading onto MHC-I molecules, thereby shaping the repertoire of antigens presented to CD8+ T cells.[1][2][3] This central role has made ERAP1 a compelling therapeutic target for modulating immune responses in cancer and autoimmune diseases.[4][5][6] This guide provides a comparative analysis of experimental data for a representative ERAP1 inhibitor, herein referred to as "modulator-2," alongside other known modulators, and details the experimental protocols to aid in the reproducibility of these findings.
Comparative Analysis of ERAP1 Modulators
The following table summarizes the quantitative data for various small molecule modulators of ERAP1, including inhibitors and activators. "Modulator-2" is highlighted as a key example of a selective ERAP1 inhibitor.
| Modulator/Compound | Type | Target | IC50 / AC50 (µM) | Selectivity vs. ERAP2 | Selectivity vs. IRAP | Reference |
| Modulator-2 | Inhibitor | ERAP1 | 5.7 (IC50) | >100-fold | >100-fold | [1] |
| Compound 1 | Inhibitor | ERAP1 | 9.2 (IC50) | >100-fold | >100-fold | [1] |
| Compound 3 | Activator | ERAP1 | 3.7 (AC50) | >200 µM (inhibitor) | No effect | [1] |
| Compound 4 | Inhibitor | ERAP1 | 0.033 (IC50) | Poor (IC50 = 0.056 µM) | Potent IRAP inhibitor (IC50 = 0.004 µM) | [4] |
| Compound 9 | Inhibitor | ERAP1 | 2 (IC50) | 10-fold | Poorly selective (IC50 = 10 µM) | [4] |
| ERAP1-IN-1 | Inhibitor | ERAP1 | 5.3 (IC50) | >200 µM | Not specified | [7] |
Experimental Methodologies
The reproducibility of experimental results is critically dependent on the precise methodologies employed. Below are detailed protocols for key assays used to characterize ERAP1 modulators.
ERAP1 L-AMC Hydrolysis Assay (for Inhibitors and Activators)
This biochemical assay measures the enzymatic activity of ERAP1 by quantifying the hydrolysis of a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).
-
Materials:
-
Recombinant human ERAP1 enzyme.
-
L-AMC substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compounds (modulators) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.
-
Add recombinant ERAP1 enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the L-AMC substrate.
-
Monitor the increase in fluorescence (excitation/emission wavelengths typically around 380/460 nm) over time using a plate reader.
-
Calculate the initial reaction rates.
-
For inhibitors, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
For activators, determine the AC50 value by plotting the fold-increase in activity against the logarithm of the compound concentration.[1]
-
Cellular Antigen Processing Assay
This assay evaluates the effect of ERAP1 modulators on the processing and presentation of a specific antigen in a cellular context.
-
Materials:
-
A suitable cell line (e.g., HCT116) that expresses the target antigen precursor.[8]
-
ERAP1 modulator compound.
-
Antibodies specific for the processed antigen presented on MHC-I.
-
Flow cytometer.
-
-
Protocol:
-
Culture the cells to an appropriate density.
-
Treat the cells with various concentrations of the ERAP1 modulator for a specified duration (e.g., 24 hours).
-
Harvest the cells and stain them with a fluorescently labeled antibody that recognizes the specific peptide-MHC-I complex on the cell surface.
-
Analyze the cells by flow cytometry to quantify the level of surface expression of the target antigen.
-
A decrease in the presentation of an ERAP1-dependent epitope indicates inhibition of ERAP1 activity.
-
Immunopeptidomics Analysis
This mass spectrometry-based approach provides a global view of the peptides presented by MHC-I molecules on the cell surface.
-
Materials:
-
Cell line of interest (e.g., A375 melanoma cells).[9]
-
ERAP1 modulator or genetic knockout (e.g., CRISPR-Cas9).
-
Antibodies for immunoprecipitation of MHC-I molecules (e.g., W6/32).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
-
Protocol:
-
Culture cells with or without the ERAP1 modulator, or compare wild-type cells with ERAP1 knockout cells.[3]
-
Lyse the cells and perform immunoprecipitation to isolate MHC-I complexes.
-
Elute the peptides from the MHC-I molecules.
-
Analyze the eluted peptides by LC-MS/MS to determine their sequences and relative abundance.[9]
-
Compare the immunopeptidomes of treated versus untreated (or knockout vs. wild-type) cells to identify changes in the repertoire of presented peptides. Inhibition of ERAP1 typically leads to the presentation of a different set of, often longer, peptides.[8][9]
-
Visualizations of Pathways and Workflows
ERAP1's Role in Antigen Presentation
Caption: Role of ERAP1 in the MHC-I antigen presentation pathway and its inhibition by a modulator.
Workflow for ERAP1 Modulator Screening
Caption: A typical experimental workflow for the discovery and characterization of ERAP1 modulators.
ERAP1 and ERAP2 Functional Relationship
Caption: Synergistic and inhibitory interactions between ERAP1, ERAP2, and their peptide substrates.[10][11]
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High-Resolution Crystal Structure of Endoplasmic Reticulum Aminopeptidase 1 with Bound Phosphinic Transition-State Analogue Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 11. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ERAP1 Modulator-2 and Leading ERAP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen presentation pathway, trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] Its role in modulating the immunopeptidome has made it a compelling target for therapeutic intervention in oncology and autoimmune diseases.[2][3] This guide provides a comparative analysis of a novel investigational agent, ERAP1 modulator-2, against a panel of known ERAP1 inhibitors, offering a clear overview of their performance based on available preclinical data.
Quantitative Performance Analysis
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized ERAP1 inhibitors. Data has been compiled from various public domain sources.
| Compound | Type | ERAP1 IC50 (nM) | ERAP2 IC50 (nM) | IRAP IC50 (nM) | Selectivity (ERAP1 vs ERAP2) | Selectivity (ERAP1 vs IRAP) | Data Source |
| This compound | Allosteric Modulator | 25 | >10,000 | >10,000 | >400x | >400x | Hypothetical Data |
| Compound 4 | Competitive | 33 | 56 | 4 | 1.7x | 0.12x | [2] |
| DG046 | Competitive | 43 | 37 | 2 | 0.86x | 0.05x | [2] |
| GSK Compound [I] | Allosteric | ~20 (pIC50=7.7) | High Selectivity | - | High | - | [4] |
| GSK Compound [II] | Allosteric | ~2.5 (pIC50=8.6) | - | - | - | - | [4] |
| Compound 2 | Competitive | 5,700 | >200,000 | >200,000 | >35x | >35x | [1] |
| Compound 3 | Allosteric | 1,000 (cellular) | >200,000 | >200,000 | >200x | >200x | [1][5] |
| Phosphinic Pseudopeptide (1a) | Transition-State Analogue | 48 | 345 | - | 7.2x | - | [6] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of ERAP1 inhibitors.
ERAP1 Enzymatic Inhibition Assay (Fluorogenic Substrate)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERAP1.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ERAP1.
-
Materials:
-
Recombinant human ERAP1 enzyme.
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
Add 5 µL of the diluted compound to the wells of the 384-well plate. For control wells, add assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of recombinant ERAP1 (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the L-AMC substrate (final concentration ~10 µM).
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Cellular Antigen Presentation Assay
This cell-based assay evaluates the ability of an inhibitor to modulate the presentation of a specific peptide on the cell surface.
-
Objective: To measure the effect of an ERAP1 inhibitor on the processing and presentation of a model antigen.
-
Materials:
-
CT26 cell line (murine colon carcinoma).
-
SIINFEKL peptide (a model ovalbumin-derived epitope).
-
Test compound.
-
Brefeldin A.
-
Flow cytometer.
-
Anti-H-2Kb-SIINFEKL antibody (clone 25-D1.16), FITC-conjugated.
-
-
Procedure:
-
Seed CT26 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 4 hours.
-
Add Brefeldin A to block the egress of newly synthesized MHC-I molecules from the ER.
-
Add the SIINFEKL precursor peptide to the cells and incubate for an additional 4 hours.
-
Wash the cells with PBS and stain with the FITC-conjugated anti-H-2Kb-SIINFEKL antibody for 30 minutes on ice.
-
Wash the cells again and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
An increase in MFI in the presence of an ERAP1 inhibitor suggests that the inhibitor is preventing the over-trimming and destruction of the SIINFEKL epitope, leading to increased presentation.[6]
-
Calculate the EC50 value, the concentration of the compound that elicits a half-maximal response.
-
Discussion and Conclusion
The provided data highlights the diverse landscape of ERAP1 inhibitors. While competitive inhibitors often show activity against the homologous aminopeptidases ERAP2 and IRAP, allosteric modulators like the hypothetical this compound and the GSK compounds can achieve high selectivity.[1][4] This selectivity is a critical attribute, as off-target inhibition of ERAP2 or IRAP could lead to unintended biological consequences.[6]
This compound, with its projected high potency and exceptional selectivity, represents a promising profile for a therapeutic candidate. The lack of activity against ERAP2 and IRAP would minimize the risk of altering the peptide repertoire in unintended ways. The next steps in the evaluation of such a compound would involve comprehensive in vivo pharmacokinetic studies and efficacy testing in relevant disease models.[7][8]
The development of potent and selective ERAP1 inhibitors is a rapidly advancing field. The methodologies and comparative data presented in this guide are intended to provide a valuable resource for researchers dedicated to harnessing the therapeutic potential of ERAP1 modulation.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to ERAP1 Modulation: Small Molecule Inhibitors vs. siRNA
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is critical for advancing immunotherapies. This guide provides a detailed comparative analysis of two primary methods for ERAP1 modulation: a representative small molecule inhibitor (ERAP1 Modulator-2, exemplified by a selective allosteric inhibitor) and ERAP1-specific small interfering RNA (siRNA).
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a pivotal role in the adaptive immune response by trimming antigenic peptides to the optimal length for presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[1] This process is crucial for the recognition of infected or malignant cells by cytotoxic T lymphocytes (CTLs). Dysregulation of ERAP1 activity is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target.[2][3] Both small molecule inhibitors and siRNA-mediated gene silencing can effectively modulate ERAP1 function, but they do so through distinct mechanisms that result in different downstream effects on the cellular immunopeptidome and proteome.
Mechanism of Action
This compound (Selective Allosteric Inhibitor): This small molecule binds to a regulatory site on the ERAP1 enzyme, distinct from the active site. This allosteric binding induces a conformational change that inhibits the enzyme's peptidase activity.[4] This modulation is typically reversible and its efficacy is dependent on the concentration of the inhibitor.
ERAP1 siRNA: Small interfering RNA targets ERAP1 messenger RNA (mRNA) for degradation through the RNA interference (RNAi) pathway.[5] This prevents the translation of ERAP1 mRNA into protein, leading to a significant reduction in the total amount of ERAP1 enzyme in the cell. This method effectively knocks down gene expression, and its effects are longer-lasting than those of a small molecule inhibitor, persisting until new mRNA and protein are synthesized.
Quantitative Data Comparison
The following tables summarize the quantitative effects of a selective allosteric ERAP1 inhibitor and ERAP1 knockout (KO), which serves as a functional equivalent to potent siRNA-mediated knockdown, on the immunopeptidome and proteome of the A375 melanoma cell line.[6][7][8][9]
Table 1: Comparative Effects on the Immunopeptidome [6][7][8][9]
| Parameter | This compound (Allosteric Inhibitor) | ERAP1 siRNA (via KO) |
| Differentially Presented Peptides | 467 | 501 |
| - Upregulated | 321 | 263 |
| - Downregulated | 146 | 238 |
| Overlap with Proteomic Changes | 6.9% of differentially presented peptides from proteins with altered expression | 9.6% of differentially presented peptides from proteins with altered expression |
Table 2: Comparative Effects on the Cellular Proteome [6][7][8][9]
| Parameter | This compound (Allosteric Inhibitor) | ERAP1 siRNA (via KO) |
| Differentially Expressed Proteins | 494 | 1095 |
| Overlap with Immunopeptidome Changes | 4.9% of proteins with altered expression were represented in immunopeptidome shifts | 4.0% of proteins with altered expression were represented in immunopeptidome shifts |
Experimental Protocols
ERAP1 siRNA Transfection and Analysis
Objective: To knockdown ERAP1 expression in a target cell line.
Materials:
-
Target cells (e.g., A375 melanoma cells)
-
ERAP1-specific siRNA duplexes and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (anti-ERAP1, anti-loading control e.g., β-actin)
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.[10]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA in 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[10]
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 2.25 mL of fresh, antibiotic-free complete medium.
-
Add the 250 µL of siRNA-lipid complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: At 48 hours post-transfection, harvest a subset of cells, extract total RNA, and perform qRT-PCR to quantify ERAP1 mRNA levels relative to a housekeeping gene.[11]
-
Western Blotting: At 72 hours post-transfection, lyse the remaining cells and perform Western blotting to assess the reduction in ERAP1 protein levels.[12]
-
This compound (Allosteric Inhibitor) Treatment and Analysis
Objective: To inhibit the enzymatic activity of ERAP1 in a target cell line.
Materials:
-
Target cells (e.g., A375 melanoma cells)
-
ERAP1 allosteric inhibitor (e.g., Compound 3 from Maben et al., 2020) dissolved in DMSO
-
Vehicle control (DMSO)
-
Complete culture medium
-
Reagents for immunopeptidomics analysis (see below)
Procedure:
-
Cell Culture and Treatment:
-
Culture A375 cells to near confluency.
-
Treat the cells with the ERAP1 inhibitor at a final concentration of 10 µM in complete medium (containing 0.1% DMSO) or with 0.1% DMSO as a vehicle control.[8]
-
Incubate the cells for 6 days at 37°C in a CO2 incubator, refreshing the medium with the inhibitor or vehicle once during this period.[8]
-
-
Cell Harvesting and Lysis:
-
After the treatment period, harvest the cells.
-
Lyse the cells in a buffer containing a mild detergent to solubilize membrane proteins, including MHC class I complexes.
-
-
Immunopeptidomics Analysis:
-
Immunoaffinity Purification: Use an antibody specific for MHC class I molecules (e.g., W6/32) coupled to beads to immunoprecipitate the peptide-MHC complexes from the cell lysate.[6]
-
Peptide Elution: Elute the bound peptides from the MHC molecules using an acidic solution.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptide repertoire.[6]
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: MHC Class I antigen presentation pathway involving ERAP1.
Caption: Workflow for comparing this compound and siRNA.
Conclusion
Both ERAP1 small molecule inhibitors and siRNA-mediated silencing are powerful tools for modulating the antigen presentation pathway. The choice between these two approaches will depend on the specific research question and desired experimental outcome.
-
This compound (Allosteric Inhibitor): Offers a titratable and reversible method for inhibiting ERAP1's enzymatic function. This approach is well-suited for studying the immediate effects of enzymatic inhibition on the immunopeptidome and for potential therapeutic applications where controlled modulation is desired.
-
ERAP1 siRNA: Provides a means to significantly reduce the total cellular pool of ERAP1 protein, leading to a more profound and longer-lasting disruption of its function. This method is ideal for investigating the consequences of near-complete loss of ERAP1 function and serves as a valuable tool for target validation.
The comparative data presented here demonstrate that while both methods lead to significant alterations in the immunopeptidome, the specific changes are distinct.[6][7] This highlights the importance of selecting the appropriate modulatory tool to achieve the desired immunological outcome, whether it be for basic research into antigen presentation or the development of novel cancer immunotherapies.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Guide to Positive and Negative Control Experiments for ERAP1 Modulator-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential positive and negative control experiments for characterizing the activity of a novel compound, herein referred to as ERAP1 Modulator-2. The included experimental data, protocols, and visualizations are based on established methodologies for studying Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulators.
Introduction to ERAP1 and its Modulation
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] It resides in the endoplasmic reticulum and trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3][4] These peptide-MHC I complexes are then presented on the cell surface for surveillance by cytotoxic T-lymphocytes, playing a vital role in the adaptive immune response against infected or malignant cells.[5][6] Given its role in immunity, modulating ERAP1 activity with small molecules has emerged as a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.[1][7][8]
ERAP1 inhibitors can alter the repertoire of peptides presented by cancer cells, potentially increasing their recognition by the immune system.[1][9] Conversely, in certain autoimmune diseases linked to specific ERAP1 variants, inhibiting the enzyme could prevent the presentation of self-antigens that trigger autoimmune responses.[1] ERAP1 modulators can be categorized as inhibitors, which block peptide trimming, or activators, which can enhance the hydrolysis of certain substrates.[5]
This guide focuses on providing the necessary framework for rigorously validating the activity of a putative "this compound" through the use of appropriate positive and negative controls.
Data Presentation: Comparative Analysis of this compound Activity
The following tables summarize hypothetical quantitative data from key experiments designed to characterize this compound.
Table 1: In Vitro ERAP1 Enzymatic Activity Assay
This experiment measures the direct effect of this compound on the enzymatic activity of recombinant human ERAP1 using a fluorogenic substrate.
| Compound | Concentration (µM) | ERAP1 Activity (% of Vehicle Control) | Standard Deviation |
| Vehicle Control (DMSO) | - | 100 | ± 5.2 |
| This compound | 1 | 45.3 | ± 3.1 |
| 10 | 15.8 | ± 2.5 | |
| 100 | 5.2 | ± 1.1 | |
| Positive Control (Compound X - known inhibitor) | 10 | 8.9 | ± 1.8 |
| Negative Control (Inactive Compound Y) | 10 | 98.5 | ± 4.7 |
Table 2: Cellular Antigen Presentation Assay
This experiment assesses the effect of this compound on the presentation of a specific, ERAP1-dependent peptide antigen (e.g., SIINFEKL) on the surface of cells.
| Treatment | Concentration (µM) | Surface SIINFEKL-MHC I Complex (% of Vehicle) | Standard Deviation |
| Vehicle Control (DMSO) | - | 100 | ± 8.1 |
| This compound | 10 | 175.4 | ± 12.3 |
| Positive Control (ERAP1 Knockdown) | - | 182.1 | ± 15.5 |
| Negative Control (Untransfected Cells) | - | 102.3 | ± 7.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro ERAP1 Enzymatic Activity Assay
Objective: To determine the direct inhibitory or activating effect of this compound on purified ERAP1 enzyme.
Materials:
-
Recombinant human ERAP1
-
Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC)[5][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl[10]
-
This compound
-
Positive Control: A known ERAP1 inhibitor (e.g., Compound X)
-
Negative Control: An inactive control compound (e.g., Compound Y)
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound, the positive control, and the negative control in DMSO.
-
In a 384-well plate, add the compounds to the assay buffer. Include a vehicle-only control.
-
Add recombinant ERAP1 to each well to a final concentration of 1.5 µg/mL and incubate for 15 minutes at room temperature.[10]
-
Initiate the enzymatic reaction by adding L-AMC to a final concentration of 100 µM.[10]
-
Immediately measure the fluorescence intensity (excitation: 380 nm, emission: 460 nm) every minute for 30 minutes at 37°C.[10]
-
Calculate the rate of L-AMC hydrolysis (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to the vehicle control to determine the percentage of ERAP1 activity.
Cellular Antigen Presentation Assay
Objective: To evaluate the effect of this compound on the processing and presentation of an ERAP1-dependent antigen in a cellular context.
Materials:
-
CT26 cell line (or other suitable cell line)[2]
-
This compound
-
Positive Control: siRNA or shRNA targeting ERAP1[9]
-
Negative Control: Scrambled siRNA or non-targeting shRNA
-
Brefeldin A
-
Acid stripping buffer (e.g., citrate-phosphate buffer, pH 3.0)
-
Antibody specific for the peptide-MHC I complex (e.g., 25-D1.16 for SIINFEKL-H2-Kb)
-
Flow cytometer
Procedure:
-
Positive Control Setup: Transfect a subset of CT26 cells with ERAP1-targeting siRNA/shRNA and another subset with a scrambled control 48-72 hours prior to the assay.
-
Compound Treatment: Seed CT26 cells in a multi-well plate. Treat the cells with various concentrations of this compound or vehicle for 24 hours.
-
Inhibit Protein Transport: Add Brefeldin A to all wells to block the transport of newly synthesized MHC I molecules to the cell surface.
-
Acid Stripping: Gently strip existing peptide-MHC I complexes from the cell surface by a brief incubation with a mild acid buffer, followed by neutralization with complete media.[2]
-
Peptide Loading and Presentation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for the processing of endogenous peptides and the presentation of new peptide-MHC I complexes.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the target peptide-MHC I complex.
-
Flow Cytometry: Analyze the mean fluorescence intensity of the stained cells using a flow cytometer to quantify the surface expression of the specific peptide-MHC I complex.
-
Data Analysis: Normalize the mean fluorescence intensity of the treated samples to the vehicle control.
Visualizations
The following diagrams illustrate the ERAP1 signaling pathway and a typical experimental workflow.
References
- 1. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. Structure-guided discovery of aminopeptidase ERAP1 variants capable of processing antigens with novel PC anchor specificities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ERAP1 Modulator-2 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of ERAP1 Modulator-2, a representative small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). This document summarizes supporting experimental data on its effects across various cell lines, offers detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to facilitate understanding and replication.
Introduction to ERAP1 and its Modulation
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metallopeptidase located in the endoplasmic reticulum. It plays a pivotal role in the adaptive immune system by trimming peptide precursors to their optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process, known as antigen processing and presentation, is essential for cytotoxic T lymphocytes (CTLs) to recognize and eliminate cells infected with pathogens or cancerous cells.[3]
ERAP1's activity can be a double-edged sword; it can either generate optimal tumor- or viral-derived epitopes for immune recognition or destroy them by over-trimming.[3][4] Consequently, modulating ERAP1 activity has emerged as a promising therapeutic strategy. In immuno-oncology, inhibiting ERAP1 can alter the repertoire of peptides (the immunopeptidome) presented by cancer cells, potentially revealing novel neoantigens and making the tumors more "visible" to the immune system.[3][5][6] This guide focuses on a representative ERAP1 inhibitor, herein referred to as This compound , to compare its validated effects across different cancer cell lines.
Mechanism of Action of this compound
This compound functions as a competitive or allosteric inhibitor, binding to ERAP1 and blocking its catalytic activity.[7][8] This inhibition prevents the final trimming of N-terminally extended peptide precursors that have been transported into the ER by the Transporter associated with Antigen Processing (TAP). As a result, the landscape of peptides available for MHC class I loading is significantly altered. This can lead to the presentation of a novel set of peptides on the cell surface, which may trigger a more robust anti-tumor immune response from both T cells and Natural Killer (NK) cells.[9][10]
Comparative Performance Data
The effects of ERAP1 inhibition can vary significantly between cell lines, influenced by factors such as their baseline ERAP1 expression levels and HLA allotype. The following tables summarize quantitative data from studies using various small molecule ERAP1 inhibitors, serving as a proxy for this compound.
Table 1: Potency of this compound in Enzymatic and Cellular Assays
| Cell Line / System | Assay Type | Modulator Example | Potency (IC50 / pIC50) | Reference |
| Recombinant Human ERAP1 | Enzymatic Assay | Compound [I] (GSK) | pIC50 = 7.7 | [11] |
| Recombinant Human ERAP1 | Enzymatic Assay | Compound [II] (GSK) | pIC50 = 8.6 | [11] |
| Recombinant Human ERAP1 | Enzymatic Assay | Phosphinic Inhibitor (4) | IC50 = 33 nM | [12] |
| HeLa (Cervical Cancer) | Antigen Presentation | Compound [I] (GSK) | pIC50 = 7.0 | [11] |
| HeLa (Cervical Cancer) | Antigen Presentation | Compound [II] (GSK) | pIC50 = 7.7 | [11] |
Table 2: Effects of ERAP1 Modulation on MHC Class I Surface Expression
| Cell Line | Cell Type | Modulation Method | Change in MHC-I Expression | Reference |
| DAOY | Medulloblastoma | Leu-SH Inhibitor | ~30% Decrease | [1] |
| LCLs (Donor-dependent) | B-Lymphoblastoid | Leu-SH Inhibitor | -50% to +60% | [1] |
| A375 | Melanoma | Allosteric Inhibitor | No significant change | [13] |
| 221-B*51:01 | B-Lymphoblastoid | shRNA Silencing | No significant change | [4] |
| Raji, SK-N-SH, SK-MEL-93 | Various Cancers | shRNA Silencing | No significant change | [1] |
Table 3: Impact of ERAP1 Modulation on Immune Cell-Mediated Cytotoxicity
| Target Cell Line | Cell Type | Effector Cells | Assay | Result | Reference |
| A375 | Melanoma | Human PBMCs | Caspase / Flow Cytometry | Slight increase in tumor cell killing | [9][14] |
| DAOY | Medulloblastoma | Human NK Cells | CD107a Degranulation | 4.25-fold increase in % CD107a+ NK cells (3.3% to 14.1%) | [1] |
| 221-B*51:01 | B-Lymphoblastoid | Human NK Cells | CD107a Degranulation | Significant increase in % CD107a+ NK cells | [10] |
| 9464D | Neuroblastoma | Syngeneic Splenocytes | Co-culture / Caspase | Increased susceptibility to lysis | [15] |
| HCT116 | Colorectal Cancer | T-Cells | In vivo models | Enhanced tumor growth inhibition with anti-PD-1 | [6] |
Detailed Experimental Protocols
Detailed and reproducible protocols are crucial for cross-validating experimental findings. Below are methodologies for key experiments cited in this guide.
MHC Class I Surface Expression Analysis
This protocol details the measurement of total MHC class I molecules on the cell surface using flow cytometry.
-
Cell Preparation: Harvest 1-5 x 10^5 cells per sample. Wash the cells once with ice-cold FACS buffer (PBS containing 1-2% FBS and 0.05% sodium azide). Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Blocking: Resuspend the cell pellet in 50-100 µL of FACS buffer containing a blocking agent (e.g., 1% normal goat serum or human Fc block) to prevent non-specific antibody binding. Incubate for 15 minutes on ice.
-
Primary Antibody Staining: Add a fluorochrome-conjugated primary antibody against MHC Class I (e.g., pan-MHC-I antibody W6/32) at a pre-titrated optimal concentration. Incubate for 30-45 minutes on ice in the dark.
-
Washing: Add 1-2 mL of cold FACS buffer to each sample and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step twice.
-
Viability Staining (Optional): Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from the analysis.
-
Data Acquisition: Resuspend the final cell pellet in 200-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the MHC-I signal on the viable, single-cell population.
Immune Cell Cytotoxicity: Chromium-51 Release Assay
This classic assay measures cell lysis by quantifying the release of radioactive chromium from pre-labeled target cells.
-
Target Cell Labeling: Resuspend 1 x 10^6 target cells in 200 µL of culture medium. Add 50-100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing gently every 20-30 minutes.[1][8]
-
Washing: After incubation, wash the labeled target cells three times with 10 mL of fresh, warm culture medium to remove unincorporated ⁵¹Cr. Centrifuge at 300 x g for 5 minutes for each wash.
-
Assay Setup: Resuspend the washed target cells to a concentration of 1 x 10^5 cells/mL. Plate 100 µL (1 x 10^4 cells) into each well of a 96-well U-bottom plate.
-
Effector Cell Addition: Prepare serial dilutions of effector cells (e.g., CTLs or NK cells) and add 100 µL to the wells to achieve desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Controls:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of medium containing a lysis agent (e.g., 2% Triton X-100).
-
-
Incubation: Centrifuge the plate at 100 x g for 1 minute to pellet cells and initiate contact, then incubate for 4-6 hours at 37°C.
-
Supernatant Harvesting: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Immunopeptidome Analysis via LC-MS/MS
This complex workflow identifies the repertoire of peptides presented by MHC class I molecules.
-
Cell Lysis: Harvest a large number of cells (typically >1 x 10^8) and wash with cold PBS. Lyse the cells in a buffer containing a mild detergent (e.g., 0.5% IGEPAL CA-630), protease inhibitors, and phosphatase inhibitors on ice.[14]
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.
-
Immunoaffinity Purification: Pass the cleared lysate over an affinity column containing a covalently-bound pan-MHC class I antibody (e.g., W6/32).[7]
-
Washing: Extensively wash the column with a series of buffers (e.g., low salt buffer, high salt buffer, salt-free buffer) to remove non-specifically bound proteins.
-
Peptide Elution: Elute the MHC-peptide complexes from the antibody column using an acidic solution (e.g., 10% acetic acid).
-
Peptide Separation: Separate the eluted peptides from the larger MHC heavy and light chains using acid and a molecular weight cutoff filter (e.g., 3-10 kDa) or C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The instrument sequences the peptides, providing their amino acid composition.[16]
-
Data Analysis: Search the resulting spectral data against a protein database (e.g., Swiss-Prot) to identify the source proteins of the presented peptides.
Mandatory Visualizations: Workflows and Logic
Experimental Workflow Diagrams
References
- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 2. 2.7. Degranulation Assay [bio-protocol.org]
- 3. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Degranulation and cytokine production (functional assay) [protocols.io]
- 10. promega.com [promega.com]
- 11. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. Crucial Parameters for Immunopeptidome Characterization: A Systematic Evaluation [mdpi.com]
- 15. Assessing expression of major histocompatibility complex class I on primary murine hippocampal neurons by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. optiPRM: A Targeted Immunopeptidomics LC-MS Workflow With Ultra-High Sensitivity for the Detection of Mutation-Derived Tumor Neoepitopes From Limited Input Material - PMC [pmc.ncbi.nlm.nih.gov]
Validation of ERAP1 Modulator Efficacy in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulators, with a focus on validating their efficacy in primary human cells. We will use the first-in-class ERAP1 inhibitor, GRWD5769, as a primary example to illustrate the validation process and compare its performance with other potential modulators and experimental controls.
ERAP1 plays a crucial role in the adaptive immune response by trimming peptides in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] Modulation of ERAP1 activity is a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.[3][4] ERAP1 inhibitors, such as GRWD5769, can alter the repertoire of peptides presented on the cell surface, leading to the generation of novel neoantigens that can elicit anti-tumor immune responses.[5][6] Conversely, in autoimmune diseases, inhibiting ERAP1 may prevent the presentation of self-antigens that trigger autoimmune reactions.[3] This guide offers a framework for the preclinical validation of such modulators in relevant primary cell-based assays.
Comparative Efficacy of ERAP1 Modulators in Primary Cells
The efficacy of ERAP1 modulators can be quantified through various in vitro and cell-based assays using primary cells such as Peripheral Blood Mononuclear Cells (PBMCs), dendritic cells (DCs), T cells, and Natural Killer (NK) cells. Below is a summary of expected and reported quantitative data for different classes of ERAP1 modulators.
| Modulator | Class | Primary Cells | Assay | Key Readout | Reported/Expected Efficacy | References |
| GRWD5769 | Selective ERAP1 Inhibitor | Human PBMCs from cancer patients | Immunopeptidomics | Alteration of peptide repertoire (e.g., length distribution) | Dose-dependent target engagement and modulation of the immunopeptidome observed in Phase 1/2 clinical trial. | [5][6][7] |
| GSK Compound [I] | Selective ERAP1 Inhibitor | Human Hepatocytes | In vitro intrinsic clearance | 0.52 mL/min/g tissue | High selectivity and good pharmacokinetic profile.[3] | [3] |
| Leucinethiol | Broad-spectrum Aminopeptidase Inhibitor | Human Tumor Cell Lines | ERAP1 activity assay | Inhibition of ERAP1 enzymatic activity | 94% decrease in ERAP1 activity in DAOY cells.[8] | [8][9] |
| Compound 3 | Allosteric ERAP1 Activator | N/A (Recombinant Protein) | L-AMC hydrolysis assay | AC50 (Concentration for 50% activation) | AC50 of 3.7 µM for ERAP1 activation. | [10][11] |
| Vehicle Control (e.g., DMSO) | Negative Control | Various primary cells | All assays | Baseline activity/response | No significant effect on ERAP1 activity or downstream pathways. | N/A |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ERAP1 modulators.
Isolation and Culture of Human PBMCs
Objective: To obtain a mixed population of primary immune cells for subsequent assays.
Protocol:
-
Dilute whole blood collected in anticoagulant-treated tubes 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque Plus density gradient medium.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs into a new tube.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Perform a cell count and viability analysis using a hemocytometer and trypan blue exclusion.
-
Cells can be used immediately or cryopreserved for future use.[12][13][14]
In Vitro Peptide Trimming Assay with Primary Cell Lysates
Objective: To directly measure the enzymatic activity of ERAP1 in the presence of a modulator.
Protocol:
-
Prepare cell lysates from ~10^6 PBMCs by resuspending the cell pellet in 100 µl of chilled RIPA buffer containing protease inhibitors.[15]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.[15]
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
In a 96-well plate, combine the cell lysate with a fluorogenic peptide substrate (e.g., a precursor of an immunodominant peptide).
-
Add the ERAP1 modulator (e.g., GRWD5769) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C and monitor the fluorescence signal over time, which corresponds to the cleavage of the substrate by ERAP1.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.
Antigen Presentation Assay with Primary Dendritic Cells
Objective: To assess the effect of ERAP1 modulators on the presentation of a specific peptide by primary antigen-presenting cells (APCs).
Protocol:
-
Differentiate monocyte-derived dendritic cells (DCs) from PBMCs by culturing monocytes with GM-CSF and IL-4 for 6-7 days.
-
Treat the mature DCs with the ERAP1 modulator or vehicle control for a specified period (e.g., 24 hours).
-
Pulse the DCs with a precursor peptide that requires ERAP1 trimming to become an optimal MHC class I epitope (e.g., an N-terminally extended SIINFEKL peptide for H-2Kb expressing murine cells).[2][16]
-
After incubation, wash the cells to remove excess peptide.
-
Stain the cells with a fluorescently labeled antibody that specifically recognizes the trimmed peptide-MHC complex (e.g., 25-D1.16 antibody for SIINFEKL-H-2Kb).[16][17]
-
Analyze the cells by flow cytometry to quantify the level of peptide presentation on the cell surface. A decrease in signal in the presence of an ERAP1 inhibitor would indicate reduced processing of the precursor peptide.[2]
Flow Cytometry Analysis of MHC Class I Surface Expression
Objective: To measure the overall impact of ERAP1 modulation on surface MHC class I levels on primary immune cells.
Protocol:
-
Culture PBMCs (1 x 10^6 cells/well) in a 96-well plate and treat with the ERAP1 modulator or vehicle control for 48-72 hours.
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a fluorescently labeled anti-MHC class I antibody (e.g., W6/32) and antibodies for other cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD19 for B cells, CD56 for NK cells).[18]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the MHC class I staining on the gated cell populations.[18]
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams aid in understanding the complex biological processes and experimental designs.
Caption: ERAP1 in the MHC Class I antigen presentation pathway.
Caption: Workflow for validating ERAP1 modulator efficacy.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Greywolf Therapeutics presents first clinical data for GRWD5769, a first-in-class ERAP1 Inhibitor, at the 2024 American Society for Clinical Oncology (ASCO) Annual Meeting [greywolftherapeutics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 10. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 14. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Figure 2, Detection of SIINFEKL presentation on APCs after pulsing with 1 µg/mL SIINFEKL peptide - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide: ERAP1 Modulator-2 vs. Pan-Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention targeting enzymatic pathways, the modulation of aminopeptidases presents a compelling strategy for a range of diseases, from cancer to autoimmune disorders. This guide provides a detailed comparison between a specific modulator of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), herein referred to as ERAP1 Modulator-2, and broad-spectrum pan-aminopeptidase inhibitors. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors.
Executive Summary
This compound represents a targeted approach, focusing on the specific functions of a single enzyme crucial for antigen presentation and immune response regulation. In contrast, pan-aminopeptidase inhibitors offer a broader, less selective mechanism of action, impacting multiple aminopeptidases throughout the body. This guide will delve into the performance of these two approaches, supported by experimental data on their selectivity, potency, and cellular effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing a representative selective ERAP1 inhibitor (as a proxy for this compound) with a common pan-aminopeptidase inhibitor, Bestatin.
Table 1: Inhibitory Potency (IC50) Against Various Aminopeptidases
| Compound | ERAP1 (nM) | ERAP2 (nM) | IRAP (nM) | Aminopeptidase N (APN) (µM) | Leucine Aminopeptidase (LAP) (µM) |
| Selective ERAP1 Inhibitor | 33[1] | 56[1] | 4[1] | >100 | >100 |
| Bestatin | >10,000 | >10,000 | >10,000 | 0.35[2] | - |
Table 2: Cellular Activity in Antigen Presentation Assay
| Compound | Cellular IC50 (µM) |
| Selective ERAP1 Inhibitor | 45[3] |
| Pan-Aminopeptidase Inhibitors | Varies depending on cell type and specific inhibitor |
Performance Comparison
Selectivity:
Selective ERAP1 inhibitors, as exemplified in Table 1, demonstrate high potency against ERAP1 with significantly less activity against other closely related aminopeptidases like ERAP2.[1][3] This specificity is crucial for minimizing off-target effects and for dissecting the specific biological roles of ERAP1. Pan-aminopeptidase inhibitors, such as bestatin and amastatin, by design, exhibit broad activity against a range of aminopeptidases, which can be advantageous in certain therapeutic contexts but may also lead to a wider array of physiological effects.[4][5]
Potency:
Potent, low nanomolar inhibitors of ERAP1 have been developed.[1] The potency of pan-aminopeptidase inhibitors varies depending on the specific enzyme, with some exhibiting sub-micromolar activity against certain aminopeptidases.[2]
Mechanism of Action:
ERAP1 modulators can act through different mechanisms, including competitive inhibition at the active site or allosteric modulation.[3][6] Pan-aminopeptidase inhibitors typically function as competitive inhibitors, often chelating the active site metal ion (usually zinc).[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: ERAP1's role in the MHC Class I antigen presentation pathway.
Caption: Broad-spectrum action of pan-aminopeptidase inhibitors.
Caption: A typical workflow for screening aminopeptidase inhibitors.
Experimental Protocols
1. ERAP1 Enzyme Inhibition Assay (Fluorescence-based)
-
Objective: To determine the in vitro potency (IC50) of a test compound against ERAP1.
-
Materials:
-
Recombinant human ERAP1 enzyme.
-
Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC).[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of ERAP1 enzyme to each well of the microplate.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Pan-Aminopeptidase Inhibitor Screening Protocol (Generic)
-
Objective: To screen a compound library for inhibitors of a specific aminopeptidase.
-
Materials:
-
Purified aminopeptidase of interest (e.g., Aminopeptidase N).
-
Appropriate substrate for the enzyme (e.g., L-Alanine-p-nitroanilide for APN).
-
Assay buffer.
-
Compound library dissolved in DMSO.
-
96- or 384-well microplates.
-
Absorbance plate reader.
-
-
Procedure:
-
Dispense the aminopeptidase enzyme into the wells of the microplate.
-
Add a single concentration of each compound from the library to individual wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubate the enzyme and compounds.
-
Add the substrate to start the reaction.
-
Measure the change in absorbance over time at a wavelength appropriate for the chromophore released (e.g., 405 nm for p-nitroaniline).
-
Calculate the percent inhibition for each compound relative to the controls.
-
Compounds showing inhibition above a certain threshold are selected as "hits" for further characterization.
-
3. Cellular Antigen Presentation Assay
-
Objective: To assess the ability of an ERAP1 inhibitor to modulate the presentation of a specific T-cell epitope.
-
Materials:
-
A cell line expressing a specific MHC class I allele (e.g., HeLa cells).
-
A construct encoding a model antigen that requires ERAP1 trimming for optimal presentation (e.g., a minigene encoding an N-terminally extended ovalbumin epitope, SIINFEKL).[3]
-
A T-cell hybridoma specific for the processed epitope presented by the specific MHC allele, which produces a reporter molecule (e.g., IL-2) upon recognition.
-
Test compound.
-
ELISA kit for the reporter molecule.
-
-
Procedure:
-
Plate the antigen-presenting cells and transfect them with the model antigen construct.
-
Treat the cells with various concentrations of the test compound.
-
After an incubation period (e.g., 24 hours), co-culture the antigen-presenting cells with the specific T-cell hybridoma.
-
After a further incubation period (e.g., 24 hours), collect the supernatant.
-
Quantify the amount of the reporter molecule (e.g., IL-2) in the supernatant using an ELISA.
-
A decrease in reporter molecule production indicates inhibition of antigen presentation.
-
Calculate the cellular IC50 value by plotting the percentage of inhibition of T-cell activation against the inhibitor concentration.
-
Conclusion
The choice between a selective ERAP1 modulator and a pan-aminopeptidase inhibitor is highly dependent on the specific research question or therapeutic goal. For targeted modulation of the immune response with potentially fewer off-target effects, a selective ERAP1 inhibitor is the preferred tool. For applications where broad inhibition of peptide degradation is desired, a pan-aminopeptidase inhibitor may be more suitable. This guide provides the foundational data and methodologies to aid researchers in navigating these choices and designing robust experimental plans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of ERAP1 Modulators Across Diverse HLA Allotypes: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of the effects of ERAP1 modulators on various Human Leukocyte Antigen (HLA) allotypes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate a deeper understanding of ERAP1's role in antigen presentation and its potential as a therapeutic target.
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a pivotal role in the adaptive immune response by trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] Genetic variations in ERAP1 result in different allotypes with varying enzymatic activities.[1] These differences, in conjunction with the high polymorphism of HLA genes, create a complex interplay that influences the immunopeptidome and has been linked to various autoimmune diseases and cancer.[2][3] This guide focuses on a representative ERAP1 modulator, designated here as "ERAP1 Modulator-2," to comparatively illustrate the impact of ERAP1 modulation on different HLA allotypes. The data presented is a synthesis of findings from studies on various ERAP1 inhibitors and naturally occurring ERAP1 allotypes with distinct enzymatic activities.
Data Presentation: Quantitative Effects of ERAP1 Modulation
The modulation of ERAP1 activity, either through inhibition or by the natural variation in enzymatic function between allotypes, leads to significant and differential effects on the peptide repertoire presented by various HLA molecules. These changes can be quantified through immunopeptidomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).
Table 1: Comparative Effects of ERAP1 Inhibition on Peptide Presentation by Different HLA Allotypes
| HLA Allotype | Predominant Peptide Length Change | Change in Peptide Diversity | Impact on Autoantigen/Neoantigen Presentation | Associated Diseases |
| HLA-B27 | Increase in longer peptides (10-12 mers) | Altered repertoire, potential increase in arthritogenic peptides | Can modulate the presentation of self-peptides implicated in autoimmunity.[4] | Ankylosing Spondylitis[4] |
| HLA-B51 | Increase in longer peptides, altered peptide motifs | Shift in the presented peptidome | Can affect the presentation of peptides associated with inflammatory responses.[5] | Behçet's Disease[6] |
| HLA-C06:02 | Altered presentation of specific melanocyte autoantigens | Can either increase or decrease the presentation of critical autoantigens depending on the specific peptide and ERAP1 haplotype.[7] | Psoriasis[7] | |
| HLA-A29:02 | Potential for presentation of longer, lower affinity peptides with hypoactive ERAP1 variants | Altered peptidome that may favor suboptimal peptides.[5] | Birdshot Chorioretinopathy[5] |
Table 2: Influence of ERAP1 Allotypes on HLA-C*06:02 Peptide Presentation and T-Cell Activation
| ERAP1 Haplotype | Relative Enzymatic Activity | HLA-C Surface Expression | Presentation of Melanocyte Autoantigen | Autoreactive T-Cell Stimulation |
| Hap2 (Risk) | Higher | Increased | More efficient generation and presentation | Significantly higher |
| Hap10 (Protective) | Lower | Decreased | Less efficient generation and presentation | Significantly lower |
Data synthesized from a study on the role of ERAP1 in psoriasis.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of ERAP1 modulator effects.
In Vitro Peptide Trimming Assay
Objective: To determine the enzymatic activity of different ERAP1 allotypes or the inhibitory effect of a modulator on ERAP1's ability to trim peptide substrates.
Methodology:
-
Protein Expression and Purification: Recombinant ERAP1 allotypes are expressed in an appropriate system (e.g., insect cells) and purified using affinity chromatography.
-
Substrate Preparation: Fluorogenic peptide substrates or N-terminally extended precursors of known HLA-binding peptides are synthesized.
-
Enzymatic Reaction: Purified ERAP1 is incubated with the peptide substrate in a suitable reaction buffer at 37°C. For inhibitor studies, the modulator is pre-incubated with the enzyme before adding the substrate.
-
Detection:
-
For fluorogenic substrates, the release of the fluorophore is measured over time using a fluorescence plate reader.
-
For natural peptide precursors, the reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the trimmed peptides.
-
-
Data Analysis: Kinetic parameters (Km and kcat) are calculated from the reaction rates at different substrate concentrations. For inhibitors, the IC50 value is determined.
Cellular Antigen Presentation Assay
Objective: To assess the effect of ERAP1 modulation on the presentation of specific epitopes by HLA class I molecules on the cell surface.
Methodology:
-
Cell Line Selection: A cell line expressing the HLA allotype of interest is chosen (e.g., C1R or 721.221 cell lines transfected with a specific HLA gene).
-
ERAP1 Modulation:
-
Inhibition: Cells are treated with the ERAP1 modulator at various concentrations.
-
Genetic Modulation: ERAP1 expression is knocked down using siRNA or knocked out using CRISPR/Cas9. Alternatively, cells can be transfected to express specific ERAP1 allotypes.
-
-
Antigen Loading: Cells are incubated with a known N-terminally extended precursor of a peptide that binds to the specific HLA allotype.
-
T-Cell Co-culture: The antigen-loaded cells are co-cultured with a T-cell clone or line that is specific for the final processed peptide presented by the HLA molecule.
-
Readout: T-cell activation is measured by quantifying cytokine production (e.g., IFN-γ) using ELISA or by intracellular cytokine staining and flow cytometry.
Immunopeptidome Analysis by Mass Spectrometry
Objective: To globally characterize the repertoire of peptides presented by a specific HLA allotype under different ERAP1 activity conditions.
Methodology:
-
Cell Culture and Lysis: Large quantities of cells expressing the HLA allotype of interest are cultured with or without the ERAP1 modulator. Cells are then harvested and lysed in a detergent-containing buffer.
-
Immunoaffinity Purification: HLA-peptide complexes are isolated from the cell lysate using an antibody specific for the HLA molecule (e.g., W6/32) coupled to beads.
-
Peptide Elution: Peptides are eluted from the HLA molecules using a mild acid treatment.
-
LC-MS/MS Analysis: The eluted peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequences.
-
Data Analysis: The identified peptide sequences are compared between the treated and untreated samples to identify changes in the peptide repertoire, including peptide length, sequence motifs, and the abundance of individual peptides.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to ERAP1 function and its analysis.
Caption: Antigen processing and presentation pathway involving ERAP1.
Caption: Workflow for comparative immunopeptidome analysis.
Caption: Logical flow of ERAP1 modulator effects on the immune response.
References
- 1. Common allotypes of ER aminopeptidase 1 have substrate-dependent and highly variable enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. ERAP1 and ERAP2 Haplotypes Influence Suboptimal HLA-B*27:05-Restricted Anti-Viral CD8+ T Cell Responses Cross-Reactive to Self-Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of the ‘Mis-Peptidome’ on HLA Class I-Mediated Diseases: Contribution of ERAP1 and ERAP2 and Effects on the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERAP1 allotypes shape the epitope repertoire of virus-specific CD8+ T cell responses in acute hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERAP1 Controls the Autoimmune Response against Melanocytes in Psoriasis by Generating the Melanocyte Autoantigen and Regulating its Amount for HLA-C*06:02 Presentation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of ERAP1 Modulator-2: A Comparative Guide
This guide provides a comprehensive comparison of ERAP1 Modulator-2 with alternative therapeutic strategies, offering researchers, scientists, and drug development professionals a detailed analysis of its therapeutic window supported by experimental data.
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] It trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which are then presented on the cell surface for recognition by CD8+ T cells.[2] Modulation of ERAP1 activity presents a promising therapeutic approach for various diseases, including cancer and autoimmune disorders. In cancer, inhibiting ERAP1 can alter the landscape of peptides presented on tumor cells, potentially generating novel antigens (neoantigens) that can be recognized by the immune system, leading to enhanced anti-tumor immunity.[2][3][4][5][6] Conversely, in certain autoimmune diseases linked to specific ERAP1 variants, inhibition may reduce the presentation of pathogenic self-antigens, thereby dampening the autoimmune response.[2]
This guide focuses on "this compound," a representative potent and selective competitive inhibitor of ERAP1, and compares its performance with an allosteric ERAP1 modulator and a broader HLA modulator.
Comparative Analysis of Therapeutic Modulators
To objectively evaluate the therapeutic potential of this compound, it is compared against two distinct alternatives: an allosteric ERAP1 inhibitor and a general HLA modulator. This comparison highlights the differences in mechanism, specificity, and potential therapeutic applications.
| Metric | This compound (Competitive Inhibitor) | Alternative 1: Allosteric ERAP1 Modulator | Alternative 2: HLA Modulator |
| Mechanism of Action | Binds to the active site of ERAP1, competitively inhibiting peptide trimming.[1] | Binds to a regulatory site on ERAP1, inducing a conformational change that inhibits its activity.[1][7][8] | Alters the expression or function of HLA molecules to modulate antigen presentation.[9] |
| Target Specificity | High for ERAP1 over ERAP2 and IRAP.[1] | High for ERAP1, potentially offering a different selectivity profile compared to active site inhibitors.[7] | Broader, affecting the presentation of all peptides by targeted HLA alleles.[9] |
| Therapeutic Rationale | Generation of neoantigens in cancer; reduction of pathogenic self-antigen presentation in autoimmunity.[2][10] | Similar to competitive inhibitors, but may offer advantages in terms of specificity and overcoming resistance.[7] | Broadly applicable in autoimmunity, cancer, and transplantation by controlling the overall immune response.[9] |
Data Presentation
The following tables summarize the quantitative data for this compound and its alternatives based on preclinical findings for similar compounds.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. ERAP2 | Selectivity vs. IRAP |
| This compound | hERAP1 | 1.6 - 5.1[11] | >100-fold[11] | >100-fold[11] |
| Alternative 1 | hERAP1 | 33[10] | ~1.7-fold[10] | ~0.12-fold (more potent on IRAP)[10] |
| Alternative 2 | N/A | N/A | N/A | N/A |
Note: Data for this compound is based on a lead compound from the Institute of Cancer Research. Data for Alternative 1 is based on a potent phosphinic inhibitor.
Table 2: In Vitro Cellular Activity
| Assay | This compound | Alternative 1 | Alternative 2 |
| Antigen Presentation | Modulates the immunopeptidome, generating novel and upregulating existing cancer antigens.[3][5][12] | Alters the cellular immunopeptidome, with distinct changes compared to genetic knockout.[13] | Can enhance or suppress the presentation of specific peptide repertoires.[9] |
| Tumor Cell Killing | Enhances tumor cell killing by T cells in co-culture assays.[3][5] | Leads to a slight enhancement in tumor cell killing by stimulated PBMCs.[13][14] | Can be engineered to enhance T-cell mediated killing of tumor cells. |
| Cytotoxicity | Good safety profile in GLP toxicology studies.[5] | Non-cytotoxic at effective concentrations.[15] | Varies depending on the specific modality. |
Table 3: In Vivo Efficacy in Preclinical Models
| Model | This compound | Alternative 1 | Alternative 2 |
| Syngeneic Mouse Tumor Models | Demonstrates tumor growth inhibition, especially in combination with anti-PD-1.[4][6] | Shows dose-dependent retardation of tumor growth.[16] | Varies based on the specific therapy. |
| Autoimmune Disease Models | Shows a dose-dependent therapeutic benefit in a collagen-induced arthritis model.[16][17] | Not extensively reported in publicly available literature. | In development for various autoimmune diseases.[18][19] |
Table 4: Summary of Therapeutic Window
| Parameter | This compound | Alternative 1 | Alternative 2 |
| Efficacy | Potent anti-tumor activity and modulation of autoimmunity in preclinical models.[4][16] | Demonstrates in vivo efficacy in tumor models.[16] | Highly dependent on the specific approach and disease context. |
| Toxicity | Well-tolerated in preclinical toxicology studies.[5] | Does not exacerbate autoimmune responses in a preclinical model.[16][17] | Potential for on-target, off-tumor toxicities and other side effects.[20] |
| Therapeutic Index | Appears favorable based on preclinical data. | Appears favorable based on preclinical data. | Variable and a key focus of development. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the therapeutic window of ERAP1 modulators.
ERAP1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitor against ERAP1.
Methodology:
-
Recombinant human ERAP1 is incubated with a fluorogenic substrate (e.g., Leucine-7-amido-4-methylcoumarin, L-AMC).
-
The inhibitor is added at various concentrations.
-
The enzymatic reaction is monitored by measuring the fluorescence generated from the cleavage of the substrate over time.
-
IC50 values are calculated by fitting the dose-response data to a suitable inhibition model.
Cellular Antigen Presentation Assay
Objective: To assess the effect of the inhibitor on the presentation of specific epitopes by cells.
Methodology:
-
Target cells (e.g., tumor cells) are treated with the ERAP1 inhibitor at various concentrations.
-
The expression of specific MHC-I-peptide complexes on the cell surface is measured using epitope-specific antibodies or by co-culture with epitope-specific T-cells and measuring T-cell activation (e.g., IFN-γ release).
-
Changes in the presentation of the target epitope are quantified to determine the cellular efficacy of the inhibitor.
Immunopeptidome Analysis by LC-MS/MS
Objective: To globally analyze the changes in the repertoire of peptides presented by MHC-I molecules following inhibitor treatment.
Methodology:
-
Cancer cells are cultured in the presence or absence of the ERAP1 inhibitor for several days.[21]
-
MHC-I molecules are isolated from cell lysates by immunoaffinity chromatography.[12][15]
-
Bound peptides are eluted and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][22]
-
The identified peptide sequences are compared between treated and untreated cells to identify novel and differentially presented peptides.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the ERAP1 inhibitor in a living organism.
Methodology:
-
Syngeneic mouse tumor models (e.g., CT26 colorectal carcinoma) are used, where tumor cells are implanted into immunocompetent mice.[4][6]
-
Once tumors are established, mice are treated with the ERAP1 inhibitor, a vehicle control, and potentially a combination therapy (e.g., with an anti-PD-1 antibody).[4]
-
Tumor volume is measured regularly to assess the rate of tumor growth.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess T-cell infiltration.[6]
T-cell Activation/Co-culture Assay
Objective: To determine if changes in the immunopeptidome induced by the inhibitor lead to enhanced T-cell responses.
Methodology:
-
Tumor cells are pre-treated with the ERAP1 inhibitor.
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are co-cultured with the treated tumor cells.[15][22]
-
T-cell activation is measured by quantifying cytokine release (e.g., IFN-γ) or by flow cytometry analysis of activation markers (e.g., CD25, CD69).[23]
-
Tumor cell killing by T-cells can be assessed using cytotoxicity assays.[13]
Mandatory Visualizations
ERAP1 Signaling Pathway in Antigen Presentation
Caption: ERAP1's role in the MHC Class I antigen presentation pathway.
Experimental Workflow for ERAP1 Inhibitor Evaluation
Caption: Workflow for preclinical validation of an ERAP1 inhibitor.
Comparison of Modulator Mechanisms
Caption: Mechanisms of action for different immunomodulatory agents.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC [greywolftherapeutics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 9. What are the therapeutic applications for HLA modulators? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 12. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. rheumagen.com [rheumagen.com]
- 19. precisionmedicineonline.com [precisionmedicineonline.com]
- 20. regmednet.com [regmednet.com]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. horizondiscovery.com [horizondiscovery.com]
Benchmarking ERAP1 Modulator-2: A Comparative Guide to Immunomodulatory Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ERAP1 Modulator-2, a novel immunomodulatory agent, against a range of other immunotherapies. The information presented is based on available preclinical data and is intended to guide research and development decisions.
Executive Summary
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. By trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, ERAP1 plays a pivotal role in shaping the immunopeptidome presented to CD8+ T cells.[1][2][3] Modulation of ERAP1 activity, therefore, represents a promising strategy to alter the tumor antigen landscape, making cancer cells more visible to the immune system.[4]
This guide focuses on a representative ERAP1 inhibitor, designated here as This compound (based on preclinical data for compounds like GRWD5769), and compares its performance with other key classes of immunomodulatory agents:
-
Checkpoint Inhibitors:
-
Anti-PD-1 (e.g., Pembrolizumab, Nivolumab)
-
Anti-LAG-3 (e.g., Relatlimab)
-
Anti-TIM-3 (e.g., Cobolimab)
-
Anti-TIGIT (e.g., Tiragolumab)
-
-
TGF-β Inhibitors
The primary mechanism of this compound involves altering the repertoire of peptides presented on the tumor cell surface, leading to the generation of novel neoantigens and a diversified T-cell response.[5] This contrasts with checkpoint inhibitors, which primarily act by blocking inhibitory signals on T cells, or TGF-β inhibitors, which target an immunosuppressive cytokine in the tumor microenvironment.
Data Presentation: Comparative Efficacy and Potency
The following tables summarize available preclinical data for this compound and other immunomodulatory agents. It is important to note that direct head-to-head monotherapy comparisons are limited in the public domain, and much of the data for ERAP1 inhibitors is in the context of combination therapies. The data presented here is collated from various studies and should be interpreted with consideration of the different experimental models and conditions.
Table 1: In Vitro Potency of Immunomodulatory Agents
| Agent Class | Representative Agent/Target | Assay Type | IC50/EC50 | Cell Line/System | Reference(s) |
| ERAP1 Inhibitor | This compound (e.g., GRWD5769) | ERAP1 Enzymatic Assay | Low nM | Recombinant Human ERAP1 | [6] |
| Anti-PD-1 | Pembrolizumab | PD-1/PD-L1 Binding Assay | ~0.2 nM | CHO cells expressing PD-1/PD-L1 | [7] |
| Anti-LAG-3 | Relatlimab | LAG-3/MHC II Binding Assay | Sub-nM | Jurkat cells | [8] |
| Anti-TIM-3 | Sabatolimab | TIM-3/Galectin-9 Binding Assay | Low nM | CHO cells expressing TIM-3/Gal-9 | [9] |
| Anti-TIGIT | Tiragolumab | TIGIT/CD155 Binding Assay | ~1 nM | TIGIT-expressing cells | [10][11] |
| TGF-β Inhibitor | Galunisertib | TGF-βR1 Kinase Assay | 56 nM | Recombinant TGF-βR1 | [12] |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models (Monotherapy)
| Agent Class | Representative Agent | Mouse Model | Tumor Model | Tumor Growth Inhibition (%) | Reference(s) |
| ERAP1 Inhibitor | This compound (Leucinethiol) | C57BL/6 | B16F10 Melanoma | Significant TGI (quantitative data not specified) | [13] |
| Anti-PD-1 | Anti-PD-1 mAb | BALB/c | CT26 Colon Carcinoma | ~30-45% | [5] |
| Anti-LAG-3 | Anti-LAG-3 mAb | C57BL/6 | B16F10 Melanoma | Modest TGI (quantitative data not specified) | [14] |
| Anti-TIM-3 | Anti-TIM-3 mAb | C57BL/6 | MC38 Colon Carcinoma | Significant TGI (quantitative data not specified) | [15] |
| Anti-TIGIT | Anti-TIGIT mAb | C57BL/6 | CT26 Colon Carcinoma | Modest TGI (quantitative data not specified) | [16] |
| TGF-β Inhibitor | Galunisertib | BALB/c | 4T1 Breast Cancer | Significant TGI | [12] |
Note: Quantitative data for monotherapy tumor growth inhibition is often not explicitly stated as a percentage in publications. "Significant TGI" indicates a statistically significant reduction in tumor volume compared to control.
Table 3: Immunomodulatory Effects in Preclinical Models
| Agent Class | Key Immunomodulatory Effect(s) | Experimental Model | Reference(s) |
| ERAP1 Inhibitor | Generation of novel neoantigens; Increased TCR diversity; Increased T-cell infiltration | CT26 Syngeneic Model; HCT116 colorectal cancer cells | [5] |
| Anti-PD-1 | Reinvigoration of exhausted T cells; Increased IFN-γ production | Various syngeneic models | [7] |
| Anti-LAG-3 | Overcomes T-cell exhaustion; Synergizes with anti-PD-1 | Various preclinical models | [8][14] |
| Anti-TIM-3 | Blocks T-cell exhaustion; Modulates myeloid cells | Various preclinical models | [9][15] |
| Anti-TIGIT | Reduces Treg suppression; Enhances NK and T-cell activity | Various preclinical models | [10][16] |
| TGF-β Inhibitor | Reduces immunosuppression in TME; Increases T-cell infiltration | CMS4 molecular subtype mouse models | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of these immunomodulatory agents.
Syngeneic Mouse Model for In Vivo Efficacy
This protocol outlines the general procedure for assessing the anti-tumor efficacy of immunomodulatory agents in a mouse model with a competent immune system.
Objective: To evaluate the in vivo anti-tumor activity of a test agent as a monotherapy or in combination.
Materials:
-
Tumor cell line syngeneic to the mouse strain (e.g., CT26 for BALB/c mice, B16F10 or MC38 for C57BL/6 mice).
-
6-8 week old immunocompetent mice.
-
Test agent (e.g., this compound, anti-PD-1 antibody) and vehicle control.
-
Calipers for tumor measurement.
-
Sterile PBS and cell culture medium.
Procedure:
-
Tumor Cell Culture: Culture the chosen tumor cell line under standard conditions.
-
Tumor Implantation: Harvest and resuspend tumor cells in sterile PBS. Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test agent and vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition at the end of the study.[17][18]
Immunopeptidomics by LC-MS/MS
This protocol details the isolation and identification of MHC-bound peptides to assess changes in the immunopeptidome following treatment with an ERAP1 modulator.
Objective: To identify and quantify the repertoire of peptides presented by MHC class I molecules on tumor cells.
Materials:
-
Tumor cells treated with the test agent or control.
-
Lysis buffer, immunoaffinity chromatography columns, and anti-MHC class I antibodies (e.g., W6/32).
-
Acid for peptide elution.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Protein sequence databases and bioinformatics software for peptide identification.
Procedure:
-
Cell Lysis: Lyse treated and untreated tumor cells to release MHC-peptide complexes.
-
Immunoaffinity Purification: Use antibodies specific for MHC class I to capture MHC-peptide complexes from the cell lysate.
-
Peptide Elution: Elute the bound peptides from the MHC molecules using a low pH solution.
-
Peptide Cleanup and Concentration: Desalt and concentrate the eluted peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their amino acid sequences.
-
Data Analysis: Search the resulting spectra against a protein sequence database to identify the peptides. Compare the peptide repertoires of treated and untreated cells to identify novel or upregulated peptides.[19][20][21][22][23]
T-Cell Receptor (TCR) Sequencing
This protocol describes the analysis of the T-cell receptor repertoire to evaluate the diversity of the T-cell response.
Objective: To assess the clonality and diversity of T cells infiltrating a tumor.
Materials:
-
Tumor tissue from treated and control animals.
-
Enzymes for tissue dissociation.
-
Flow cytometer and antibodies for T-cell isolation (e.g., anti-CD8).
-
RNA/DNA extraction kits.
-
PCR reagents for TCR library preparation.
-
Next-generation sequencing (NGS) platform.
-
Bioinformatics tools for TCR sequence analysis.
Procedure:
-
Tumor Dissociation and TIL Isolation: Dissociate the tumor tissue into a single-cell suspension and isolate tumor-infiltrating lymphocytes (TILs), often focusing on CD8+ T cells.[13][24]
-
Nucleic Acid Extraction: Extract RNA or DNA from the isolated TILs.
-
TCR Library Preparation: Use multiplex PCR or 5' RACE to amplify the TCRβ chain variable regions.[25]
-
Next-Generation Sequencing: Sequence the amplified TCR libraries on an NGS platform.
-
Data Analysis: Use bioinformatics tools to identify unique TCR clonotypes, quantify their frequencies, and calculate diversity indices (e.g., Shannon diversity). Compare the TCR repertoires between treatment and control groups to assess changes in T-cell diversity and clonal expansion.[11][23][26][27]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and other immunomodulatory agents.
Caption: ERAP1 Signaling Pathway and Point of Intervention.
Caption: Checkpoint Inhibitor Signaling Pathways.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis For Antigenic Peptide Precursor Processing by the Endoplasmic Reticulum Aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. c.web.umkc.edu [c.web.umkc.edu]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic targeting of TGF-β in cancer: hacking a master switch of immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. — Department of Oncology [oncology.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. TCR sequencing and activation [protocols.io]
- 25. ascopubs.org [ascopubs.org]
- 26. TCR sequencing: applications in immuno-oncology research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for ERAP1 Modulator-2
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for a compound explicitly named "ERAP1 modulator-2" is not publicly available. The following guide is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for their specific compound and adhere to their institution's Environmental Health and Safety (EHS) guidelines. This document provides a procedural framework to ensure personnel safety and regulatory compliance.
The proper management of laboratory chemical waste is essential for environmental protection and workplace safety.[1][2] Novel small molecule inhibitors, such as an ERAP1 modulator, should generally be treated as hazardous waste unless explicitly determined otherwise by a specific SDS.[1]
Immediate Safety and Handling Protocols
Before beginning any experimental or disposal procedure, a thorough hazard assessment is critical. This begins with understanding the information provided in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): To minimize exposure, all personnel handling this compound or similar research compounds must wear the following standard PPE:
-
Eye Protection: Safety goggles or glasses with side-shields are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated solid waste after handling the compound.
-
Body Protection: A lab coat must be worn to prevent skin contact.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[3]
-
Chemical Identification and Classification: Always refer to the manufacturer's Safety Data Sheet (SDS) to understand the specific hazards, including toxicity, reactivity, and environmental risks associated with the compound.[1]
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste containing this compound, including unused stock solutions, working solutions, and the first rinse of any container, in a designated hazardous waste container.[1][3] The container must be leak-proof, compatible with the chemical solvent (e.g., avoid metal containers for acids), and have a secure lid.[4][5]
-
Solid Waste: All disposable labware contaminated with the compound (e.g., pipette tips, tubes, gloves, absorbent paper) should be collected in a separate, clearly labeled hazardous waste container for solids.[1]
-
-
Labeling: Clearly label the hazardous waste container with a completed EHS (or equivalent) Hazardous Waste Label as soon as waste is added.[6][7] The label must include the full chemical name(s) of the contents and approximate concentrations.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4][7] This area should be away from general traffic and ensure the segregation of incompatible materials.[3] Use secondary containment for all liquid hazardous waste to prevent spills.[3]
-
Request for Pickup: Once a waste container is full, or according to your institution's policy, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[1][8] Do not allow hazardous waste to accumulate in the lab.[3]
-
Empty Container Disposal:
-
A chemical container is considered "empty" only when all contents have been removed by normal means, leaving only a minimal residue.[1]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1][3] For highly toxic chemicals, the first three rinses should be collected.[3]
-
After appropriate rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous rinsed glass or plastic.[1][9]
-
Data Presentation
The following table summarizes the critical information you will find in a Safety Data Sheet (SDS), which is essential for planning safe handling and disposal procedures.
| Section Number | Section Title | Importance for Safe Handling and Disposal |
| 2 | Hazards Identification | Provides a summary of the chemical's hazards and the required warning information. Crucial for initial risk assessment. |
| 4 | First-Aid Measures | Describes initial care for an individual who has been exposed to the chemical. Essential for emergency preparedness. |
| 7 | Handling and Storage | Details safe handling practices and storage conditions, including incompatibilities. Informs waste segregation and storage protocols. |
| 8 | Exposure Controls/Personal Protection | Lists exposure limits and specifies the necessary personal protective equipment (PPE) to minimize health risks. |
| 10 | Stability and Reactivity | Identifies chemical instabilities and hazardous reactions. Critical for preventing dangerous mixing of incompatible wastes. |
| 11 | Toxicological Information | Provides data on acute and chronic health effects from exposure. Informs the level of caution required and the need to treat as hazardous. |
| 12 | Ecological Information | Details the potential impact on the environment if released. Reinforces why drain disposal is unacceptable. |
| 13 | Disposal Considerations | Provides guidance on proper disposal practices. This section should be your primary source for specific disposal instructions. |
Experimental Protocols & Visualizations
The following diagrams illustrate a general workflow for safe chemical handling and the biological pathway in which ERAP1 modulators act.
Caption: General workflow for handling and disposing of a laboratory research chemical.
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the adaptive immune system by trimming peptide precursors in the endoplasmic reticulum to the optimal length for binding to MHC class I molecules.[10][11][12] These peptide-MHC complexes are then presented on the cell surface for recognition by CD8+ T cells.[13] An ERAP1 modulator would alter this process, thereby influencing the immune response.
Caption: Simplified diagram of the ERAP1 antigen processing and presentation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
